3-Amino-3-(3-methoxyphenyl)propan-1-ol
Description
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Properties
IUPAC Name |
3-amino-3-(3-methoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-13-9-4-2-3-8(7-9)10(11)5-6-12/h2-4,7,10,12H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAZWHZPRDEQQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Amino-3-(3-methoxyphenyl)propan-1-ol
Introduction
3-Amino-3-(3-methoxyphenyl)propan-1-ol is a valuable γ-amino alcohol scaffold that serves as a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents.[1][2] Its structure, featuring a chiral center, a primary amine, and a primary alcohol, offers multiple points for diversification, making it an attractive building block in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of a reliable and scalable synthetic pathway to this compound, intended for researchers, scientists, and professionals in the field of drug development. The presented synthesis follows a logical and efficient two-step sequence: a Mannich reaction to construct the carbon skeleton, followed by a chemoselective reduction to yield the final product.
Strategic Overview of the Synthesis
The synthesis of this compound is most effectively achieved through a two-stage process. This strategy is predicated on the initial formation of a β-aminoketone intermediate via the well-established Mannich reaction, followed by the selective reduction of the ketonic carbonyl to the corresponding alcohol.
Caption: High-level overview of the two-step synthesis pathway.
This approach is advantageous due to the ready availability of the starting materials, the robustness of the Mannich reaction for C-C and C-N bond formation, and the high chemoselectivity achievable in the subsequent reduction step.
Part 1: Synthesis of 3-Amino-1-(3-methoxyphenyl)propan-1-one via Mannich Reaction
The first stage of the synthesis involves the aminomethylation of 3'-methoxyacetophenone. The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound (the ketone), formaldehyde, and a primary or secondary amine or ammonia.[3][4] In this case, to obtain the primary amine in the intermediate, ammonium chloride is utilized as the ammonia source.
Mechanistic Insights
The mechanism of the Mannich reaction proceeds in a stepwise fashion:
-
Formation of the Iminium Ion: Formaldehyde reacts with ammonia (generated in situ from ammonium chloride) to form an aminol, which then dehydrates to generate a reactive electrophilic species, the iminium ion.[5]
-
Enolization of the Ketone: Under the acidic conditions of the reaction (from the ammonium chloride), the 3'-methoxyacetophenone undergoes tautomerization to its enol form.
-
Nucleophilic Attack: The electron-rich enol attacks the electrophilic iminium ion, forming a new carbon-carbon bond and generating the β-aminoketone product after deprotonation.[5]
Caption: Experimental workflow for the Mannich reaction.
Detailed Experimental Protocol
Materials:
-
3'-Methoxyacetophenone
-
Paraformaldehyde
-
Ammonium Chloride
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Diethyl Ether
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3'-methoxyacetophenone (15.0 g, 0.1 mol), paraformaldehyde (3.3 g, 0.11 mol), and ammonium chloride (5.9 g, 0.11 mol).
-
Add 100 mL of ethanol to the flask, followed by the dropwise addition of 1 mL of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash the filter cake with 50 mL of cold diethyl ether.
-
The crude product, 3-amino-1-(3-methoxyphenyl)propan-1-one hydrochloride, can be further purified by recrystallization from a mixture of ethanol and diethyl ether.
-
Dry the purified product under vacuum to a constant weight.
| Parameter | Value | Reference |
| Starting Material | 3'-Methoxyacetophenone | [3] |
| Reagents | Paraformaldehyde, NH4Cl, HCl | [6][7] |
| Solvent | Ethanol | [1] |
| Reaction Temperature | Reflux (~78 °C) | [1] |
| Reaction Time | 4-6 hours | |
| Typical Yield | 60-70% |
Table 1: Summary of Reaction Parameters for the Mannich Reaction.
Safety Precautions:
-
Handle paraformaldehyde and concentrated hydrochloric acid in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ethanol and diethyl ether are flammable; avoid open flames.
Part 2: Reduction of 3-Amino-1-(3-methoxyphenyl)propan-1-one to this compound
The second and final stage of the synthesis is the chemoselective reduction of the ketone functionality of the β-aminoketone intermediate to a hydroxyl group. Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation as it is selective for aldehydes and ketones and will not reduce other functional groups that might be present.[8]
Mechanistic Insights
The reduction of the ketone with sodium borohydride proceeds via a nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.
-
Hydride Attack: The borohydride anion (BH₄⁻) acts as a source of hydride ions (H⁻). The hydride attacks the partially positive carbonyl carbon of the β-aminoketone.
-
Alkoxide Formation: This nucleophilic attack breaks the π-bond of the carbonyl group, and the electrons move to the oxygen atom, forming an alkoxide intermediate.
-
Protonation: In a subsequent workup step, the alkoxide is protonated by a protic solvent (in this case, methanol or water) to yield the final γ-amino alcohol product.
Caption: Experimental workflow for the reduction of the β-aminoketone.
Detailed Experimental Protocol
Materials:
-
3-Amino-1-(3-methoxyphenyl)propan-1-one hydrochloride
-
Sodium borohydride (NaBH₄)
-
Methanol
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Dissolve 3-amino-1-(3-methoxyphenyl)propan-1-one hydrochloride (10.0 g, 0.046 mol) in 150 mL of methanol in a 500 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.1 g, 0.055 mol) to the stirred solution in small portions over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Carefully quench the reaction by the slow, dropwise addition of 50 mL of 1 M hydrochloric acid at 0 °C.
-
Remove the methanol under reduced pressure.
-
Basify the remaining aqueous solution to a pH of 9-10 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5 to 90:10 gradient) to afford this compound as a viscous oil or low-melting solid.
| Parameter | Value | Reference |
| Starting Material | 3-Amino-1-(3-methoxyphenyl)propan-1-one HCl | |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [8] |
| Solvent | Methanol | [9] |
| Reaction Temperature | 0 °C to room temperature | |
| Reaction Time | 4 hours | |
| Typical Yield | 80-90% |
Table 2: Summary of Reaction Parameters for the Reduction Step.
Safety Precautions:
-
Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Add it slowly and in a controlled manner.
-
Perform the quenching step carefully in a fume hood.
-
Wear appropriate PPE.
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons, the methoxy group, the benzylic proton, and the two methylene groups, as well as exchangeable protons for the amine and hydroxyl groups. |
| ¹³C NMR | Resonances for the aromatic carbons, the methoxy carbon, the carbon bearing the amino group, and the two methylene carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₅NO₂ = 181.23 g/mol ). |
| FT-IR | Characteristic absorption bands for O-H and N-H stretching (broad), C-H stretching (aromatic and aliphatic), and C-O stretching. |
Table 3: Analytical Characterization of this compound.
Conclusion
This technical guide has detailed a robust and efficient two-step synthesis of this compound. The pathway, commencing with a Mannich reaction on 3'-methoxyacetophenone followed by a selective reduction of the intermediate β-aminoketone, provides a reliable method for accessing this valuable synthetic building block. The protocols provided are scalable and utilize readily available reagents, making this synthesis amenable to both academic research and industrial drug development settings. Adherence to the described procedures and safety precautions will ensure the successful and safe synthesis of the target compound.
References
- 1. (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one synthesis - chemicalbook [chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
- 5. adichemistry.com [adichemistry.com]
- 6. organicreactions.org [organicreactions.org]
- 7. researchgate.net [researchgate.net]
- 8. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 9. reddit.com [reddit.com]
An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-3-(3-methoxyphenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Critical Role of Physicochemical Properties in Drug Discovery
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics govern a molecule's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME). For a promising scaffold like 3-Amino-3-(3-methoxyphenyl)propan-1-ol, a molecule with potential applications in the synthesis of central nervous system (CNS) agents such as antidepressants and anxiolytics, a detailed physicochemical profile is not merely academic—it is the bedrock upon which successful therapeutic development is built.[1] This guide provides a comprehensive overview of the key physicochemical attributes of this compound, paired with detailed, field-proven experimental protocols for their determination. By offering not just data, but also the methodology to obtain it, this document serves as a practical tool for researchers aiming to unlock the full therapeutic potential of this versatile chemical entity.
Molecular Identity and Structural Features
This compound is a primary amino alcohol distinguished by a phenylpropanoid backbone. The strategic placement of a methoxy group at the meta position of the phenyl ring, combined with the primary amine and hydroxyl functionalities, bestows upon the molecule a unique electronic and steric profile that is ripe for medicinal chemistry exploration.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 22490-86-4 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₅NO₂ | [1][2][3][4] |
| Molecular Weight | 181.23 g/mol | [1][3] |
| Canonical SMILES | COc1cccc(c1)C(CCO)N | [2] |
| InChI Key | InChI=1/C10H15NO2/c1-13-9-4-2-3-8(7-9)10(11)5-6-12/h2-4,7,10,12H,5-6,11H2,1H3 | [2] |
Core Physicochemical Parameters: A Gateway to Understanding Bioavailability
The journey of a drug from administration to its site of action is a complex odyssey dictated by its physicochemical properties. For this compound, understanding parameters such as lipophilicity, solubility, and ionization is crucial for predicting its behavior in biological systems.
Lipophilicity (LogP) and Distribution (LogD)
Solubility
Aqueous solubility is a prerequisite for the absorption of an orally administered drug. Poor solubility can lead to low bioavailability and erratic absorption. The presence of both a polar hydroxyl group and a basic amino group in this compound suggests a degree of aqueous solubility, which is likely to be pH-dependent.
Ionization Constant (pKa)
The pKa value dictates the extent of a molecule's ionization at a given pH. As this compound possesses a primary amine, it will be protonated at physiological pH, influencing its solubility, permeability, and interaction with biological targets.
Table of Physicochemical Properties:
| Parameter | Experimental Value | Predicted/Analog Data | Notes |
| Melting Point (°C) | Data not available | - | The physical state at room temperature is not consistently reported (some vendors list it as a liquid).[2] |
| Boiling Point (°C) | Data not available | - | - |
| pKa | Data not available | - | The primary amine is expected to have a pKa in the range of 9-10. |
| Aqueous Solubility | Data not available | - | Expected to be pH-dependent. |
| LogP | Data not available | 1.0774 (for the 2-methoxy isomer) | This is a calculated value for an isomer and should be used with caution. |
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are designed to be self-validating and are based on established industry standards.
Determination of Melting Point
The melting point of a solid is a fundamental physical property that provides an indication of its purity.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: If the sample is a solid, ensure it is finely powdered and completely dry.
-
Loading the Capillary Tube: Tap the open end of a capillary melting point tube into the powdered sample until a small amount of material enters the tube. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Heating and Observation:
-
If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.
-
For an accurate determination, heat the block to a temperature about 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has melted (completion of melting). The recorded melting point should be reported as a range.
Caption: Workflow for Melting Point Determination.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the ionization constant of a compound.
Methodology:
-
Preparation of Solutions:
-
Prepare a standardized solution of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.
-
Accurately weigh and dissolve a known amount of this compound in deionized water to create a solution of approximately 1 mM.
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
-
Place a known volume (e.g., 20 mL) of the sample solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Purge the solution with nitrogen gas to remove dissolved carbon dioxide.
-
-
Titration Procedure:
-
Adjust the initial pH of the sample solution to approximately 2 with 0.1 M HCl.
-
Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12.
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.
-
Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of NaOH to more accurately determine the equivalence point.
-
References
A Guide to the Spectroscopic Analysis of 3-Amino-3-(3-methoxyphenyl)propan-1-ol
Introduction
In the landscape of pharmaceutical development, the precise characterization of molecular entities is the bedrock upon which safety and efficacy are built. 3-Amino-3-(3-methoxyphenyl)propan-1-ol is a key structural motif and intermediate used in the synthesis of various bioactive molecules, including potential central nervous system (CNS) agents.[1] Its structure, containing a chiral center, a primary amine, a primary alcohol, and a substituted aromatic ring, presents a rich tapestry of features for spectroscopic investigation.
This technical guide provides an in-depth analysis of this compound using the triumvirate of modern organic analysis: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will move beyond a mere presentation of data, delving into the causality behind experimental choices and the logic of spectral interpretation to provide a comprehensive analytical portrait of this important molecule.
Molecular Structure and Analytical Strategy
A robust analytical strategy relies on orthogonal techniques that, in concert, provide unambiguous structural confirmation. Our approach integrates data from NMR, IR, and MS to create a self-validating system for the characterization of this compound.
Molecular Structure with Atom Numbering
For clarity in spectral assignments, the following numbering scheme will be used throughout this guide.
General Analytical Workflow
The process of spectroscopic characterization follows a logical progression from sample preparation to final structural confirmation. Each step provides a piece of the puzzle, and their integration is key to a conclusive result.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule.
Expertise in Action: NMR Solvent Selection
The choice of a deuterated solvent is the first critical decision in an NMR experiment. For this compound, the presence of polar -NH₂ and -OH groups dictates the selection.
-
Deuterated Chloroform (CDCl₃): A common choice due to its volatility and ability to dissolve many organics.[2] However, the acidic nature of the residual CHCl₃ proton can broaden the signals of exchangeable protons (-NH₂, -OH). Hydrogen bonding with the solvent is weak, which can result in sharp but concentration-dependent signals for these protons.
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): An excellent solvent for polar compounds, capable of forming strong hydrogen bonds.[2] This slows down the exchange rate of the -NH₂ and -OH protons, often allowing them to be observed as distinct, and sometimes coupled, signals. Its high boiling point can make sample recovery challenging.[2]
-
Deuterated Methanol (CD₃OD): This protic solvent will readily exchange with the analyte's -NH₂ and -OH protons. While this simplifies the spectrum by causing those signals to disappear or merge with the solvent peak, it also results in the loss of valuable information about these functional groups.
Decision: DMSO-d₆ is the preferred solvent for a comprehensive initial analysis, as it offers the best chance of observing the amine and hydroxyl protons. For confirmation of these exchangeable protons, a subsequent experiment with a D₂O shake is invaluable.[3]
Experimental Protocol: NMR Sample Preparation
-
Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may be required.
-
Ensure the solution is clear and free of particulate matter before inserting it into the spectrometer.
¹H NMR Spectral Analysis (Predicted, in DMSO-d₆)
The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their neighboring protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.20 | t | 1H | H-ar5 | Aromatic proton ortho to two carbons. |
| ~ 6.85 | d | 1H | H-ar6 | Aromatic proton ortho to the CH(N) group. |
| ~ 6.80 | d | 1H | H-ar4 | Aromatic proton para to the CH(N) group. |
| ~ 6.75 | s | 1H | H-ar2 | Aromatic proton between two substituents. |
| ~ 4.90 | br s | 1H | OH | The hydroxyl proton signal is broad due to hydrogen bonding and exchange. Its position is concentration and temperature dependent. |
| ~ 3.90-4.00 | m | 1H | CH (N) (H3) | This methine proton is coupled to the two diastereotopic C2 protons, resulting in a multiplet. |
| ~ 3.75 | s | 3H | OCH₃ | The methoxy group protons appear as a sharp singlet. |
| ~ 3.50 | m | 2H | CH₂ OH (H1) | These protons are adjacent to the C2 methylene group and will likely appear as a multiplet. |
| ~ 2.50 | br s | 2H | NH₂ | The amine protons appear as a broad singlet. The signal for DMSO-d₆'s residual water appears here as well. |
| ~ 1.80 | m | 2H | CH₂ (H2) | These diastereotopic protons are adjacent to a chiral center and coupled to both H1 and H3 protons, leading to a complex multiplet. |
¹³C NMR Spectral Analysis (Predicted, in DMSO-d₆)
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. With proton decoupling, each unique carbon appears as a single line.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 159.5 | C-ar3 | Aromatic carbon bonded to the electronegative oxygen of the methoxy group. |
| ~ 147.0 | C-ar1 | Aromatic carbon bonded to the C3 of the side chain. |
| ~ 129.5 | C-ar5 | Aromatic C-H. |
| ~ 118.0 | C-ar6 | Aromatic C-H, influenced by ortho- and para-directing groups. |
| ~ 112.5 | C-ar4 | Aromatic C-H, influenced by ortho- and para-directing groups. |
| ~ 111.0 | C-ar2 | Aromatic C-H, shielded by two electron-donating groups. |
| ~ 59.0 | C1 | Aliphatic carbon bonded to the hydroxyl group. |
| ~ 55.0 | C-Me | Methoxy carbon. |
| ~ 51.0 | C3 | Aliphatic carbon bonded to the amine group. |
| ~ 40.0 | C2 | Aliphatic carbon. The signal for DMSO-d₆ also appears in this region. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Expertise in Action: Sample Preparation Technique
For routine analysis of a solid or liquid sample like this compound, Attenuated Total Reflectance (ATR) is the technique of choice. It requires minimal sample preparation—just a small amount of the substance placed directly on the crystal—and is non-destructive. This is a significant advantage over the traditional KBr pellet method, which is more labor-intensive and susceptible to atmospheric moisture.
Spectral Interpretation
The IR spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of specific bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3500 - 3200 | O-H Stretch | Alcohol | A strong, broad absorption, characteristic of a hydrogen-bonded hydroxyl group.[4][5] |
| 3400 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine | Two distinct, sharp to medium peaks are expected for the -NH₂ group. These often overlap with the broad O-H band.[3][4][6] |
| 3100 - 3000 | C-H Stretch | Aromatic | Peaks appear just above 3000 cm⁻¹, indicating C-H bonds on an sp² hybridized carbon.[7] |
| 3000 - 2850 | C-H Stretch | Aliphatic | Peaks appear just below 3000 cm⁻¹, indicating C-H bonds on sp³ hybridized carbons.[7] |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine | A medium intensity band confirming the primary amine.[5][6] |
| 1600, 1475 | C=C Stretch | Aromatic Ring | Two or more medium to strong bands characteristic of the benzene ring. |
| 1300 - 1200 | C-O Stretch | Aryl Ether | A strong, sharp band indicating the Ar-O-CH₃ linkage. |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine | A medium to weak absorption in the fingerprint region.[6] |
| ~ 1050 | C-O Stretch | Primary Alcohol | A strong band for the C-O bond of the propanol moiety. |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers further structural confirmation.
Expertise in Action: Ionization Method Selection
The goal is to get the molecule into the gas phase as an ion with minimal degradation.
-
Electron Ionization (EI): This is a "hard" ionization technique that bombards the molecule with high-energy electrons.[8][9] While it produces a rich fragmentation pattern useful for library matching, it often fails to show a molecular ion peak for polar, fragile molecules like ours.
-
Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for polar molecules.[10][11] The sample is dissolved and sprayed through a high-voltage needle, creating charged droplets that evaporate to yield gaseous ions.[8] This method typically produces a protonated molecule, [M+H]⁺, which clearly indicates the molecular weight.
Decision: ESI is the superior choice for this analysis. It will reliably produce a pseudomolecular ion, [M+H]⁺, confirming the molecular weight, and can induce fragmentation in a controlled manner if needed (e.g., via collision-induced dissociation).
Spectral Interpretation
The molecular formula is C₁₀H₁₅NO₂, giving a monoisotopic mass of 181.11 Da.
| m/z Value | Ion | Interpretation |
| 182.1 | [M+H]⁺ | The protonated molecular ion, confirming the molecular weight of 181.1. |
| 164.1 | [M+H - H₂O]⁺ | Loss of a water molecule (18 Da) from the protonated parent ion, a common fragmentation for alcohols. |
| 152.1 | [M+H - CH₂O]⁺ | Potential loss of formaldehyde from the propanol side chain. |
| 134.1 | [C₉H₁₂N]⁺ | Alpha-cleavage with loss of the CH₂CH₂OH group, resulting in a stable benzylic amine fragment. |
| 121.1 | [C₇H₇O]⁺ | A common fragment for methoxy-substituted benzene rings, corresponding to a tropylium-like ion.[12] |
The Nitrogen Rule: The odd nominal molecular weight (181) is consistent with the presence of an odd number (one) of nitrogen atoms in the molecule, providing an immediate internal check on the proposed formula.[3]
Conclusion: A Unified Structural Portrait
The collective data from NMR, IR, and MS provides a cohesive and unambiguous confirmation of the structure of this compound.
-
MS establishes the correct molecular weight (181 g/mol ) and elemental formula (C₁₀H₁₅NO₂).
-
IR confirms the presence of the key functional groups: an alcohol (-OH), a primary amine (-NH₂), an aryl ether, and both aromatic and aliphatic C-H bonds.
-
NMR provides the final, detailed map of the molecule, elucidating the 3-substituted aromatic ring pattern and the specific connectivity of the aminopropanol side chain.
This multi-technique, self-validating approach ensures the highest degree of confidence in the identity and structure of the analyte, a critical requirement for its use in research and development.
References
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- 2. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 5. wikieducator.org [wikieducator.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Interpreting IR Spectra [chemistrysteps.com]
- 8. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 9. acdlabs.com [acdlabs.com]
- 10. pharmafocuseurope.com [pharmafocuseurope.com]
- 11. as.uky.edu [as.uky.edu]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
An In-depth Technical Guide to 3-Amino-3-(3-methoxyphenyl)propan-1-ol: A Cornerstone for Central Nervous System Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-Amino-3-(3-methoxyphenyl)propan-1-ol, a pivotal chemical intermediate in the synthesis of various centrally active pharmaceuticals. While the specific discovery of this compound is not prominently documented, its significance is underscored by its role as a key structural motif in blockbuster drugs. This document will delve into the historical context of the broader class of 3-amino-3-arylpropan-1-ol derivatives, detail a representative synthetic protocol, and explore the physicochemical properties of the title compound. The core of this guide will focus on its critical application as a precursor to major therapeutic agents, namely the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the dual-action analgesic tapentadol. Through detailed mechanistic discussions and pathway diagrams, we will illuminate how this seemingly simple scaffold is integral to the pharmacological activity of these important drugs. This guide is intended for researchers, medicinal chemists, and professionals in drug development who are interested in the synthesis and application of foundational molecules for CNS-targeting therapeutics.
Introduction and Historical Context: The Rise of a Privileged Scaffold
The 3-amino-3-arylpropan-1-ol framework has emerged as a "privileged scaffold" in medicinal chemistry, a term bestowed upon molecular structures that are capable of binding to multiple biological targets and serve as a foundation for the development of a variety of therapeutic agents. The strategic placement of an amino group and a hydroxyl group on a flexible three-carbon chain, anchored to an aromatic ring, provides a versatile template for molecular recognition by a range of receptors and enzymes within the central nervous system.
While a singular, seminal publication detailing the initial discovery of this compound is not readily identifiable in the scientific literature, its history is intrinsically linked to the broader exploration of this class of compounds as key intermediates in the development of CNS-active drugs. The versatility of this scaffold, with its amino and hydroxyl functionalities, allows for extensive chemical modification, making it a valuable building block in the design of molecules targeting specific biological pathways.[1] The true significance of this compound, therefore, lies not in a storied discovery but in its enabling role in the synthesis of transformative medicines. Its utility is highlighted in its application as a precursor for compounds with potential therapeutic applications as antidepressants and anxiolytics.[1]
Synthesis and Physicochemical Properties
The synthesis of this compound can be approached through various established organic chemistry methodologies. A common and effective strategy involves the reduction of a corresponding β-amino ketone. This approach offers a reliable pathway to the desired 1,3-amino alcohol structure.
Representative Synthesis Protocol: Reduction of a β-Amino Ketone
The following protocol is a representative example of how this compound can be synthesized, based on general methods for the reduction of β-amino ketones.[2][3][4]
Step 1: Synthesis of the β-Amino Ketone Precursor
The synthesis begins with the Mannich reaction, a classic method for the aminoalkylation of an acidic proton located alpha to a carbonyl group. In this case, 3'-methoxyacetophenone is reacted with formaldehyde and dimethylamine hydrochloride to yield the corresponding β-amino ketone.
Step 2: Reduction to the 1,3-Amino Alcohol
The resulting β-amino ketone is then reduced to the target this compound. A variety of reducing agents can be employed for this transformation, with sodium borohydride being a common and mild choice.
Experimental Protocol:
Materials:
-
3'-Methoxyacetophenone
-
Paraformaldehyde
-
Dimethylamine hydrochloride
-
Hydrochloric acid
-
Sodium borohydride
-
Methanol
-
Diethyl ether
-
Sodium hydroxide
-
Magnesium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Mannich Reaction: In a round-bottom flask, combine 3'-methoxyacetophenone, paraformaldehyde, and dimethylamine hydrochloride in a suitable solvent such as ethanol with a catalytic amount of hydrochloric acid. Reflux the mixture for a designated period (typically several hours) to facilitate the formation of the Mannich base, 3-(dimethylamino)-1-(3-methoxyphenyl)propan-1-one hydrochloride.
-
Work-up and Isolation of the β-Amino Ketone: After cooling, the reaction mixture is typically concentrated, and the residue is partitioned between water and an organic solvent like diethyl ether. The aqueous layer is then basified with sodium hydroxide to liberate the free amine, which is subsequently extracted with an organic solvent. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude β-amino ketone.
-
Reduction: The isolated β-amino ketone is dissolved in methanol. The solution is cooled in an ice bath, and sodium borohydride is added portion-wise with stirring. The reaction is allowed to proceed until completion, which can be monitored by thin-layer chromatography.
-
Final Work-up and Purification: The reaction is quenched by the careful addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization if necessary.
Causality Behind Experimental Choices:
-
The choice of the Mannich reaction in the first step is due to its efficiency in forming the carbon-carbon bond and introducing the amino group in the desired position.
-
Sodium borohydride is selected as the reducing agent in the second step due to its chemoselectivity; it will readily reduce the ketone to a secondary alcohol without affecting the aromatic methoxy group.
Synthesis Workflow Diagram
Caption: A representative two-step synthesis of this compound.
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| CAS Number | 22490-86-4 | [5] |
| Molecular Formula | C₁₀H₁₅NO₂ | [1] |
| Molecular Weight | 181.23 g/mol | [1] |
Note on Spectroscopic Data: Due to the absence of publicly available experimental spectra, researchers are advised to perform their own analytical characterization (NMR, IR, MS) upon synthesis to confirm the identity and purity of the compound.
Application in Drug Development: A Gateway to CNS Therapeutics
The true value of this compound is realized in its role as a versatile intermediate for the synthesis of complex and highly effective CNS-targeting drugs. The following sections will explore its application in the synthesis of two prominent pharmaceuticals: fluoxetine and tapentadol.
Precursor to Fluoxetine: A Revolution in Antidepressant Therapy
Fluoxetine, marketed under the trade name Prozac, was one of the first selective serotonin reuptake inhibitors (SSRIs) to be widely prescribed. Its introduction marked a significant advancement in the treatment of depression and other mood disorders. A key intermediate in some synthetic routes to fluoxetine is a 3-amino-1-phenylpropan-1-ol derivative, highlighting the importance of this structural class.[6]
Mechanism of Action of Fluoxetine:
Fluoxetine exerts its therapeutic effects by selectively inhibiting the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron.[7] This action leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[6] Unlike older tricyclic antidepressants, fluoxetine has a low affinity for muscarinic, histaminic, and adrenergic receptors, which contributes to its more favorable side-effect profile.[7]
Signaling Pathway of Fluoxetine Action:
Caption: Mechanism of action of Fluoxetine at the serotonergic synapse.
Intermediate for Tapentadol: A Dual-Action Analgesic
Tapentadol is a centrally acting analgesic with a unique dual mechanism of action, making it effective for both nociceptive and neuropathic pain. The synthesis of tapentadol involves a stereospecific route where a substituted 3-amino-3-arylpropanol derivative is a key intermediate.
Mechanism of Action of Tapentadol:
Tapentadol's analgesic properties stem from two distinct but complementary mechanisms:
-
μ-opioid receptor (MOR) agonism: Tapentadol is an agonist at the μ-opioid receptor, which is a primary target for traditional opioid analgesics like morphine. Activation of MORs leads to a reduction in the transmission of pain signals.
-
Norepinephrine reuptake inhibition (NRI): Tapentadol also inhibits the reuptake of norepinephrine, a neurotransmitter involved in descending pain-modulating pathways. Increased levels of norepinephrine in the spinal cord enhance the inhibition of pain signals.
This dual action provides effective pain relief with a potentially improved side-effect profile compared to conventional opioids.[8]
Signaling Pathways of Tapentadol Action:
Caption: Dual mechanism of action of Tapentadol.
Conclusion and Future Perspectives
This compound stands as a testament to the power of fundamental chemical scaffolds in modern drug discovery. While it may not have a celebrated history of its own, its contribution to the synthesis of life-changing medications is undeniable. The versatility of its structure has allowed for the development of drugs with diverse mechanisms of action, from the selective inhibition of neurotransmitter reuptake to the dual agonism and reuptake inhibition for pain management.
The continued exploration of derivatives of the 3-amino-3-arylpropan-1-ol class holds significant promise. The core structure provides an excellent starting point for the design of new ligands for a variety of CNS targets. Future research may focus on the synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, the application of this scaffold is unlikely to be limited to the CNS; its potential for interacting with other biological systems warrants further investigation. As our understanding of disease pathways deepens, so too will the opportunities to leverage this privileged scaffold in the development of the next generation of therapeutics.
References
- 1. This compound [myskinrecipes.com]
- 2. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis of Prozac (Fluoxetine) - Chemistry Steps [chemistrysteps.com]
- 8. scielo.br [scielo.br]
3-Amino-3-(3-methoxyphenyl)propan-1-ol derivatives and analogs
An In-depth Technical Guide to 3-Amino-3-(3-methoxyphenyl)propan-1-ol Derivatives and Analogs: From Synthesis to Therapeutic Potential
Abstract
The 3-amino-3-arylpropan-1-ol scaffold represents a privileged structure in medicinal chemistry, serving as a cornerstone for the development of various centrally acting agents. This technical guide provides a comprehensive exploration of derivatives and analogs of this compound, a key intermediate in the synthesis of potential antidepressants and other central nervous system (CNS) therapeutics.[1] We delve into the synthetic strategies for accessing the core scaffold, dissect the critical structure-activity relationships (SAR) that govern pharmacological activity, and provide detailed, field-proven protocols for in vitro evaluation. The primary focus is on the modulation of monoamine transporters—serotonin (SERT), norepinephrine (NET), and dopamine (DAT)—which are pivotal targets in the treatment of major depressive disorder and other neurological conditions.[2][3][4] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical scaffold for the discovery of next-generation CNS therapies.
The 3-Amino-3-arylpropan-1-ol Core: Synthesis and Strategic Importance
The 3-amino-3-arylpropan-1-ol framework is characterized by a three-carbon chain bearing an amino group and a hydroxyl group, with an aryl moiety attached to the same carbon as the amine. This arrangement of functional groups allows for versatile chemical modifications, making it an invaluable building block in drug discovery.[1][5] The 3-methoxyphenyl substitution, in particular, has been a recurrent motif in compounds targeting monoamine systems.
General Synthetic Strategy: Reductive Amination Pathway
A robust and scalable approach to synthesizing the this compound core involves a multi-step sequence starting from 3-methoxyacetophenone. This method provides a clear and logical progression from a simple starting material to the desired scaffold.
Experimental Protocol: Synthesis of this compound
This protocol outlines a reliable method for the laboratory-scale synthesis of the title compound. The causality behind this choice of pathway lies in its use of readily available starting materials and well-understood, high-yielding reactions.
Step 1: Mannich Reaction to form β-Aminoketone
-
To a round-bottom flask, add 3-methoxyacetophenone (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq).
-
Add ethanol as the solvent, followed by a catalytic amount of hydrochloric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The formation of the Mannich base is a critical C-C bond-forming step that introduces the aminomethyl group.
-
After cooling, concentrate the mixture under reduced pressure and partition between dilute NaOH and diethyl ether to isolate the free base.
Step 2: Reduction of the Ketone to form the Propanol
-
Dissolve the isolated β-aminoketone from Step 1 in methanol in a flask cooled to 0-5°C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10°C. The use of NaBH₄ is a standard, selective method for reducing ketones to alcohols without affecting the aromatic ring.[6]
-
Stir the reaction for 2 hours at room temperature.
-
Quench the reaction carefully with water, and then remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 3-(dimethylamino)-3-(3-methoxyphenyl)propan-1-ol.
Step 3: N-Demethylation (if primary amine is desired)
-
While the protocol above yields a tertiary amine, conversion to a primary or secondary amine can be achieved via standard procedures such as reaction with 1-chloroethyl chloroformate (Von Braun reaction) followed by methanolysis. For the purpose of this guide, we will consider the synthesized scaffold as a versatile intermediate for further N-alkylation or use as is.
Pharmacological Rationale: Targeting Monoamine Transporters
Monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—are critical regulators of mood, cognition, and motivation. Their signaling is terminated by reuptake from the synaptic cleft into the presynaptic neuron via their respective transporters: SERT, NET, and DAT.[2] Dysfunction in these systems is strongly implicated in the pathophysiology of depression and other CNS disorders.[3][7] Consequently, inhibiting the reuptake of these monoamines is a cornerstone of modern antidepressant therapy.
-
Selective Serotonin Reuptake Inhibitors (SSRIs) primarily target SERT.
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) target both SERT and NET.
-
Triple Reuptake Inhibitors (TRIs) target SERT, NET, and DAT. The development of TRIs is driven by the hypothesis that enhancing dopaminergic neurotransmission, in addition to serotonergic and noradrenergic pathways, could offer a broader spectrum of efficacy, potentially addressing symptoms like anhedonia (the inability to feel pleasure) that are often resistant to SSRIs and SNRIs.[3][4][8]
Structure-Activity Relationship (SAR) and Analog Design
The therapeutic utility of the this compound scaffold is defined by the pharmacological profile imparted by its substituents. A systematic understanding of SAR is crucial for designing analogs with desired potency and selectivity.
Aryl Ring Modifications
The substitution pattern on the phenyl ring is a primary determinant of transporter affinity and selectivity.
-
Position of Methoxy Group: The meta position (position 3) of the methoxy group is often optimal for balancing activity across the three monoamine transporters. Shifting it to the para (position 4) or ortho (position 2) position can drastically alter the selectivity profile.
-
Bioisosteric Replacement: Replacing the methoxy group with other electron-donating or electron-withdrawing groups can fine-tune activity. For instance, replacement with a trifluoromethoxy group (-OCF₃) can alter lipophilicity and metabolic stability.[9]
-
Ring Bioisosteres: The phenyl ring itself can be replaced with other aromatic systems, such as thiophene, a strategy famously used in the SNRI duloxetine, which shares a related 3-amino-1-propanol core.[10] This highlights the principle of bioisosterism, where functional groups are replaced to enhance desired properties while maintaining pharmacological activity.[11][12]
Amino Group Modifications
The nature of the amino group directly influences potency and physical properties.
-
Primary vs. Secondary vs. Tertiary Amines: Potency at monoamine transporters often follows the trend secondary > primary > tertiary. N-methylation (secondary amine) is a common feature in many potent reuptake inhibitors.
-
Constrained Analogs: Incorporating the nitrogen into a ring system, such as a piperidine or pyrrolidine, can constrain the conformation and lead to increased selectivity for a specific transporter.[13]
Stereochemistry
The carbon atom bearing the aryl and amino groups is a chiral center. The absolute stereochemistry (R or S) is critical for potent interaction with the transporters, which are themselves chiral macromolecules. Enantiomers frequently exhibit vastly different potencies and selectivities. For example, in many related series, the (S)-enantiomer is significantly more active.[10]
Data Summary: Illustrative SAR Trends
The following table summarizes general SAR trends observed in related aryloxypropanolamine and arylpropanolamine series, which provide guiding principles for the design of this compound analogs.[14][15]
| Modification on Core Scaffold | General Impact on Activity | Rationale / Causality |
| Aryl Ring: Add 4-fluoro substituent | Often increases SERT/DAT affinity | The fluorine atom can engage in favorable interactions (e.g., hydrogen bonding, dipole interactions) within the transporter binding pocket. |
| Aryl Ring: Replace Phenyl with 2-Thienyl | Can enhance NET and SERT potency | The thiophene ring alters the electronic and steric properties, potentially leading to a better fit in the SERT and NET binding sites, as seen in duloxetine.[10] |
| Amino Group: N-H to N-Me | Generally increases potency | The methyl group can provide favorable van der Waals contacts and may increase lipophilicity, improving cell permeability and binding affinity. |
| Stereocenter: Racemic to pure (S)-enantiomer | Often results in a >10-fold increase in potency | Monoamine transporters possess stereospecific binding pockets; one enantiomer will have a geometrically superior fit, maximizing binding interactions. |
In Vitro Pharmacological Evaluation: Core Protocols
To characterize the activity of newly synthesized analogs, a standardized set of in vitro assays is essential. The following protocols describe self-validating systems for determining potency and selectivity at the primary targets (monoamine transporters) and a key off-target (monoamine oxidase).
Protocol: Monoamine Reuptake Inhibition Assay (Radiolabeled Substrate Uptake)
This assay directly measures the functional inhibition of monoamine transport into cells and is considered a gold standard for pharmacological characterization.[2]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds for DAT, NET, and SERT.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.[2]
-
96-well microplates (cell culture and assay).
-
Assay Buffer (e.g., Krebs-Henseleit buffer).[2]
-
Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, [³H]serotonin.
-
Reference inhibitors for non-specific uptake: Mazindol (for DAT/NET), Paroxetine (for SERT).[2]
-
Test compounds dissolved in DMSO.
-
Scintillation fluid and a microplate scintillation counter.
Methodology:
-
Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates at an appropriate density and grow to confluence (typically 24-48 hours).
-
Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cell monolayers once with pre-warmed Assay Buffer.
-
Compound Addition: Add 50 µL of Assay Buffer containing the test compound at various concentrations (typically a 10-point dilution series). For control wells, add buffer with vehicle (DMSO) for total uptake and a high concentration of a reference inhibitor (e.g., 10 µM Mazindol) for non-specific uptake.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C. This allows the test compound to bind to the transporters.
-
Substrate Addition: Add 50 µL of Assay Buffer containing the radiolabeled substrate at a concentration near its Kₘ value (e.g., 20 nM [³H]dopamine).
-
Uptake Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C. The timing is critical to ensure measurement of the initial rate of uptake.
-
Termination: Terminate the uptake by rapidly aspirating the buffer and washing the wells three times with ice-cold Assay Buffer. This stops the transport process and removes extracellular radiolabel.
-
Cell Lysis & Scintillation Counting: Lyse the cells by adding a lysis buffer or scintillation fluid directly to the wells. Measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis:
-
Specific uptake is calculated as (Total Uptake - Non-specific Uptake).
-
Convert raw counts (CPM) to percentage inhibition relative to the specific uptake in vehicle-treated wells.
-
Plot percentage inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: Monoamine Oxidase (MAO) Inhibition Assay
It is crucial to assess whether compounds inhibit MAO-A or MAO-B, as this can lead to unwanted side effects (e.g., hypertensive crisis) and confounds the interpretation of the primary mechanism of action.[7][16]
Objective: To determine the IC₅₀ of test compounds against human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
A chemiluminescent assay kit (e.g., MAO-Glo™ from Promega).[17]
-
White, opaque 96-well plates.
-
Reference inhibitors: Clorgyline (for MAO-A), Deprenyl (for MAO-B).
-
Luminometer.
Methodology:
-
Reagent Preparation: Prepare the MAO substrate and Luciferin Detection Reagent according to the kit manufacturer's instructions.[17]
-
Compound Plating: Add test compounds at various concentrations to the wells of the 96-well plate. Include vehicle controls and reference inhibitor controls.
-
Enzyme Addition: Add the MAO-A or MAO-B enzyme to the wells and incubate for 15 minutes at room temperature to allow compound binding.
-
Reaction Initiation: Add the MAO substrate to all wells to initiate the enzymatic reaction. This substrate is converted by MAO into a product that, in the presence of a second enzyme in the detection reagent, leads to the production of luciferin.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Signal Generation: Add the Luciferin Detection Reagent to all wells. This reagent stops the MAO reaction and initiates a coupled reaction that converts the luciferin generated into light.
-
Measurement: After a 20-minute incubation, measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The amount of light produced is inversely proportional to MAO activity. Calculate the percentage inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value as described previously.
Conclusion and Future Directions
The this compound scaffold and its analogs are a fertile ground for the discovery of novel CNS agents. Their synthetic tractability and the well-defined pharmacology of their primary targets—the monoamine transporters—provide a clear path for rational drug design. By leveraging a deep understanding of SAR and employing robust in vitro screening protocols, researchers can effectively navigate the chemical space to develop compounds with tailored pharmacological profiles.
The future of this chemical class lies in the pursuit of optimized Triple Reuptake Inhibitors (TRIs). The key challenge is not merely to inhibit all three transporters, but to achieve an optimal balance of potency (the "right ratio") that maximizes therapeutic benefit for depression while minimizing potential side effects, such as abuse liability associated with high DAT occupancy.[4][18] Furthermore, analogs from this class may hold promise for other indications where monoamine dysregulation is implicated, including ADHD, binge eating disorder, and cocaine addiction.[4] Continued exploration of this versatile scaffold is a promising strategy for delivering the next generation of more effective and rapidly acting antidepressants.
References
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triple Reuptake Inhibitors as Potential Therapeutics for Depression and Other Disorders: Design Paradigm and Developmental Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP1043306A2 - 3-amino-3-arylpropan-1-ol-derivates, their preparation and use - Google Patents [patents.google.com]
- 6. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 7. Monoamine oxidase A inhibition by fluoxetine: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PubChemLite - 3-amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol (C10H12F3NO2) [pubchemlite.lcsb.uni.lu]
- 10. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 12. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. 3-Tertiary amino-1-aryloxy- or aryl-propanes and -propan-2-ols and some related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 17. mdpi.com [mdpi.com]
- 18. Triple reuptake inhibitors: a patent review (2006 - 2012) - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of 3-Amino-3-(3-methoxyphenyl)propan-1-ol in different solvents
An In-Depth Technical Guide to the Solubility Profile of 3-Amino-3-(3-methoxyphenyl)propan-1-ol
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] This technical guide provides a comprehensive scientific framework for understanding, predicting, and experimentally determining the solubility of this compound (CAS No. 22490-86-4), a key building block in medicinal chemistry.[2] By dissecting its molecular structure and applying fundamental physicochemical principles, this document offers researchers and drug development professionals a robust methodology for characterizing its behavior in various solvent systems. We present detailed, field-proven protocols for both thermodynamic and pH-dependent solubility determination, emphasizing the causal relationships between molecular properties and experimental outcomes.
Part 1: Physicochemical Foundations of Solubility
A molecule's solubility is not an arbitrary value but a direct consequence of its structure and the intermolecular forces it can form with a solvent.[3] A thorough analysis of this compound's structure is the first principle in predicting its behavior.
Molecular Structure and Polarity Analysis
The structure of this compound is multifunctional, containing distinct regions that dictate its interactions:
-
Polar, Protic Groups: The primary amine (-NH₂) and primary alcohol (-OH) groups are the dominant sites for polar interactions. Both groups can act as hydrogen bond donors and acceptors, predisposing the molecule to favorable interactions with polar protic solvents like water, ethanol, and methanol.[4]
-
Polar Aprotic Group: The methoxy (-OCH₃) group contributes to the molecule's polarity but is only a hydrogen bond acceptor.
-
Lipophilic Region: The phenyl ring is inherently non-polar and lipophilic. This aromatic core limits solubility in highly polar solvents and promotes it in less polar organic solvents.
The molecule's overall character is a balance between the hydrophilic amine/alcohol functions and the lipophilic methoxy-phenyl core. This amphiphilic nature suggests a complex solubility profile, with moderate to high solubility expected in polar organic solvents that can satisfy both polar and non-polar interactions.
The Critical Influence of pH on Aqueous Solubility
Most pharmaceutical compounds are weak acids or bases, and their solubility in aqueous media is profoundly influenced by pH.[5] this compound is amphoteric, possessing a basic amino group and a very weakly acidic hydroxyl group.
-
In Acidic Conditions (Low pH): The primary amine group will be protonated to form an ammonium salt (-NH₃⁺). This ionization introduces a positive charge, drastically increasing the molecule's polarity and its solubility in water.[4][6]
-
In Neutral Conditions: The molecule exists predominantly in its neutral, un-ionized form. In this state, aqueous solubility is at its minimum, governed by the intrinsic solubility (S₀) of the neutral species.[4][7]
-
In Basic Conditions (High pH): As the pH increases well above the pKa of the protonated amine, the neutral form predominates. The terminal alcohol is a very weak acid and would require a very high pH to deprotonate, but this effect is generally less significant than the protonation of the amine.[4]
This pH-dependent behavior is fundamental to predicting absorption in the gastrointestinal tract and for developing parenteral formulations.[6]
Part 2: Experimental Solubility Determination
Theoretical prediction must be confirmed by empirical measurement. The choice of method depends on the stage of drug development, balancing throughput with accuracy.[8]
Method Selection: Thermodynamic vs. Kinetic Solubility
Two primary types of solubility are measured in pharmaceutical sciences:
-
Thermodynamic (Equilibrium) Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution at a specific temperature.[5] It is determined using methods like the traditional shake-flask technique, which is low-throughput but highly accurate and essential for pre-formulation and regulatory filings.
-
Kinetic Solubility: This is a high-throughput assessment of how much of a compound, typically dissolved in a stock solvent like DMSO, can be added to an aqueous buffer before it precipitates.[9] It is often measured by nephelometry (light scattering) and is invaluable for screening large numbers of compounds in early discovery.[1]
Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
This protocol describes the definitive method for determining equilibrium solubility.
Objective: To measure the saturation concentration of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound (solid, >98% purity)
-
Selected solvents (e.g., Water, pH 7.4 Buffer, Ethanol, DMSO)
-
Analytical balance, vortex mixer, orbital shaker with temperature control
-
Microcentrifuge tubes or glass vials
-
Microcentrifuge or filtration apparatus (e.g., 0.22 µm PVDF syringe filters)
-
Calibrated HPLC-UV system
Methodology:
-
Preparation: Add an excess of solid compound (e.g., 2-5 mg) to a pre-determined volume of solvent (e.g., 1 mL) in a vial. The key is to ensure undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker (e.g., 25°C or 37°C). Shake for a sufficient duration to reach equilibrium, typically 24 to 48 hours. A preliminary time-to-equilibrium study is recommended.
-
Phase Separation: This step is critical. Separate the saturated solution (supernatant) from the undissolved solid.
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes). Carefully collect an aliquot of the supernatant, avoiding disturbance of the solid pellet. This method risks overestimation if fine particles remain suspended.[8]
-
Filtration: Draw the suspension into a syringe and pass it through a chemical-resistant 0.22 µm filter into a clean vial. Discard the initial portion of the filtrate to saturate any potential binding sites on the filter material. This method risks underestimation due to compound adsorption.[8]
-
-
Analysis:
-
Prepare a calibration curve of the compound in the chosen solvent.
-
Dilute the collected supernatant into the mobile phase of the HPLC system to fall within the linear range of the calibration curve.
-
Inject the diluted sample and determine the concentration using the validated HPLC-UV method.
-
-
Calculation: Back-calculate the original concentration in the supernatant, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in µg/mL or mg/mL.
Protocol 2: Aqueous pH-Solubility Profiling
Objective: To determine the solubility of the compound across a physiologically relevant pH range.
Methodology: This protocol is an extension of the shake-flask method.
-
Buffer Preparation: Prepare a series of biocompatible buffers covering the desired pH range (e.g., from pH 2 to pH 12).
-
Execution: Perform the entire shake-flask protocol (Steps 1-5 above) in parallel for each individual buffer.
-
Data Plotting: Plot the measured solubility (on a logarithmic scale) against the corresponding buffer pH. The resulting curve reveals the pH of minimum solubility (related to the isoelectric point) and the regions where solubility is enhanced due to ionization.
Part 3: Predicted Solubility Profile and Data Interpretation
While experimental data is paramount, a predicted profile based on first principles and data from analogous compounds can guide solvent selection for synthesis, purification, and formulation.
Predicted Solubility in Common Pharmaceutical Solvents
The following table summarizes the expected solubility of this compound based on its structural features and data from similar aminophenol and amino alcohol compounds.[4][10]
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Moderate to High | The -OH and -NH₂ groups can form strong hydrogen bonds with protic solvents. Aqueous solubility is highly pH-dependent.[4] |
| Polar Aprotic | DMSO, DMF | High | These solvents are strong hydrogen bond acceptors and can effectively solvate both the polar and non-polar regions of the molecule.[10] |
| Polar Aprotic | Acetonitrile (ACN), THF | Low to Moderate | Less polar than DMSO/DMF, resulting in weaker interactions and lower solvating power for this specific structure. |
| Less Polar | Dichloromethane (DCM) | Low | The molecule's high polarity from the amine and alcohol groups limits its solubility in solvents of intermediate polarity. |
| Non-Polar | Hexanes, Toluene | Very Low / Insoluble | The significant polarity and hydrogen bonding capacity of the solute are incompatible with the non-polar, hydrophobic nature of these solvents.[4] |
Hypothetical pH-Solubility Profile
An experimental pH-solubility profile for this compound is expected to exhibit a "U" or "V" shape, characteristic of amphoteric molecules.
| pH | Predicted Solubility (µg/mL) | Dominant Species |
| 2.0 | > 2000 | Cationic (-NH₃⁺) |
| 4.0 | ~1000 | Cationic / Neutral |
| 6.0 | ~250 | Mostly Neutral |
| 7.4 | ~150 (S₀) | Neutral (Intrinsic Solubility) |
| 9.0 | ~200 | Neutral |
| 11.0 | > 500 | Neutral / Anionic |
Interpretation: The lowest solubility (S₀) is anticipated in the neutral pH range (around 7-8).[4][7] Moving to acidic pH causes a sharp increase in solubility due to the formation of the highly soluble ammonium salt. A more modest increase may be seen at very high pH if the alcohol group deprotonates. This profile is critical for predicting oral absorption, as the compound will be highly soluble in the stomach (low pH) and less soluble in the intestine (higher pH).[6]
Conclusion
The solubility of this compound is a complex interplay of its multifunctional chemical structure and the properties of the surrounding solvent system. Its amphiphilic and amphoteric nature dictates a nuanced solubility profile, with high solubility in polar organic solvents like DMSO and methanol, and a profound pH-dependency in aqueous media. The lowest aqueous solubility is expected at physiological pH, a crucial consideration for formulation strategies. By employing rigorous, validated experimental methods such as the shake-flask protocol, researchers can obtain the accurate and precise data needed to overcome bioavailability challenges and accelerate the drug development process.
References
- 1. rheolution.com [rheolution.com]
- 2. This compound [myskinrecipes.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. public.websites.umich.edu [public.websites.umich.edu]
- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. solubilityofthings.com [solubilityofthings.com]
CAS number and IUPAC name for 3-Amino-3-(3-methoxyphenyl)propan-1-ol
An In-depth Technical Guide to 3-Amino-3-(3-methoxyphenyl)propan-1-ol
Executive Summary: This document provides a comprehensive technical overview of this compound, a key organic building block in medicinal chemistry. Its bifunctional nature, possessing both a primary amine and a primary alcohol, makes it a versatile intermediate for the synthesis of complex bioactive molecules. This guide details its chemical identity, physicochemical properties, robust synthetic protocols, and methods for spectroscopic characterization. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's properties and handling for its effective application in pharmaceutical research and development, particularly in the creation of novel central nervous system (CNS) agents.[1]
The foundational step in utilizing any chemical intermediate is a precise understanding of its identity and core properties. This compound is an amino alcohol characterized by a propanol backbone substituted with an amino group and a 3-methoxyphenyl group at the C3 position.
Nomenclature and Structure
-
IUPAC Name: this compound
The structure contains a chiral center at the C3 carbon, meaning it can exist as two enantiomers, (R)- and (S)-3-amino-3-(3-methoxyphenyl)propan-1-ol, or as a racemic mixture.
References
A Strategic In-Vitro Roadmap for the Pharmacological Assessment of 3-Amino-3-(3-methoxyphenyl)propan-1-ol
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive, tiered in-vitro strategy for the preliminary pharmacological characterization of 3-Amino-3-(3-methoxyphenyl)propan-1-ol. Given its structural motifs, this compound is hypothesized to be a potential modulator of central nervous system (CNS) targets, particularly those implicated in mood and anxiety disorders. This document provides a logical, causality-driven experimental workflow, beginning with foundational cytotoxicity assessments and progressing through primary and secondary pharmacodynamic assays. Each proposed study is accompanied by a detailed, field-proven protocol and the scientific rationale for its inclusion in the screening cascade. The objective is to furnish drug development professionals with a robust framework to elucidate the compound's mechanism of action, target engagement, and potential therapeutic utility.
Introduction: Deconstructing the Therapeutic Potential
The chemical scaffold of this compound, featuring a phenyl-propan-1-ol backbone with an amino group, is a privileged structure in neuropharmacology. The presence of a methoxy group on the phenyl ring at the meta position suggests potential interactions with monoamine transporters or G-protein coupled receptors (GPCRs), which are pivotal in the pathophysiology of depression and anxiety. This guide, therefore, proposes a systematic in-vitro investigation designed to rigorously test this hypothesis.
Our approach is built on three pillars: establishing a safe therapeutic window, identifying primary molecular targets, and characterizing the functional consequences of target engagement. This tiered approach ensures a cost-effective and scientifically sound evaluation, generating a comprehensive preliminary data package for this novel chemical entity.
Tier 1: Foundational Assessment of Bio-compatibility
Before embarking on specific target-based assays, it is imperative to establish the compound's intrinsic cytotoxicity. This foundational step ensures that any observed effects in subsequent assays are due to specific pharmacological activity rather than general cellular toxicity. We will employ two complementary assays to assess cell viability and membrane integrity.
Metabolic Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Cell Seeding: Plate a suitable neuronal cell line (e.g., SH-SY5Y or PC-12) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cell Membrane Integrity Assessment: The LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[1][2][3] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised membrane integrity.[1][3]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing diaphorase and INT) according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells lysed with a detergent). Calculate the percentage of cytotoxicity based on these controls.
Data Presentation: Cytotoxicity Profile
| Concentration (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
This initial assessment will define the concentration range for subsequent, more specific pharmacological assays, ensuring that we are working within a non-toxic window.
Tier 2: Primary Target Screening - Unveiling the Mechanism of Action
Based on the structural characteristics of this compound, we will now proceed to investigate its interaction with key molecular targets implicated in mood and anxiety disorders. This tier focuses on radioligand binding assays to determine the compound's affinity for these targets and enzyme inhibition assays.
Monoamine Transporter Binding Assays
The serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) are primary targets for many antidepressant and anxiolytic drugs.[4] We will assess the compound's ability to bind to these transporters using competitive radioligand binding assays.[4]
-
Membrane Preparation: Utilize commercially available cell membranes prepared from cells stably expressing human SERT, NET, or DAT.
-
Assay Buffer: Prepare an appropriate binding buffer for each transporter.
-
Competitive Binding: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, [³H]-WIN 35,428 for DAT) at a concentration near its Kd, and a range of concentrations of this compound.
-
Incubation: Incubate the plates at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Scintillation Counting: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibition constant).
Serotonin (5-HT) Receptor Binding Assays
The 5-HT₁A and 5-HT₂A receptors are critical targets in the treatment of depression and anxiety.[5][6] We will determine the compound's affinity for these receptors.
-
Membrane Preparation: Use cell membranes from cells expressing human 5-HT₁A or 5-HT₂A receptors.
-
Assay Buffer: Prepare the appropriate binding buffer.
-
Competitive Binding: Similar to the transporter assays, incubate the membranes with a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT₁A, [³H]-Ketanserin for 5-HT₂A) and varying concentrations of the test compound.[7]
-
Incubation, Filtration, and Counting: Follow the same procedures as described for the transporter binding assays.
-
Data Analysis: Calculate the IC₅₀ and Ki values.
Monoamine Oxidase (MAO) Inhibition Assay
Inhibition of MAO-A and MAO-B is a well-established mechanism for antidepressant action. We will assess the compound's ability to inhibit these enzymes.
-
Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.
-
Assay Principle: This is a fluorometric assay that detects hydrogen peroxide, a byproduct of MAO activity.
-
Reaction Mixture: In a 96-well plate, combine the MAO enzyme, a fluorogenic probe (e.g., Amplex® Red), horseradish peroxidase (HRP), and varying concentrations of this compound.
-
Substrate Addition: Initiate the reaction by adding a suitable substrate (e.g., p-tyramine).
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Calculate the IC₅₀ value for the inhibition of MAO-A and MAO-B activity.
Data Presentation: Primary Target Affinity Profile
| Target | Radioligand | Ki (nM) |
| SERT | [³H]-Citalopram | |
| NET | [³H]-Nisoxetine | |
| DAT | [³H]-WIN 35,428 | |
| 5-HT₁A | [³H]-8-OH-DPAT | |
| 5-HT₂A | [³H]-Ketanserin | |
| MAO-A | (Fluorometric) | IC₅₀ (nM) |
| MAO-B | (Fluorometric) | IC₅₀ (nM) |
This primary screening will identify the most promising molecular targets for this compound, guiding the subsequent functional characterization.
Tier 3: Functional Characterization and Secondary Pharmacology
Having identified the primary binding targets, this tier aims to elucidate the functional consequences of these interactions. We will also investigate potential interactions with other key CNS targets to build a more comprehensive pharmacological profile.
Functional Assays for Primary Targets
If the compound shows significant affinity for any of the transporters or receptors in Tier 2, we will proceed with functional assays.
-
Transporter Uptake Assays: For SERT, NET, or DAT, we will perform neurotransmitter uptake assays using cells expressing the respective transporter.[4][8] These assays measure the ability of the compound to inhibit the uptake of a radiolabeled or fluorescent substrate (e.g., [³H]-serotonin, [³H]-norepinephrine, or [³H]-dopamine).[9][10]
-
5-HT₁A Receptor Functional Assay (cAMP Assay): The 5-HT₁A receptor is a Gi/o-coupled receptor, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.[5] We will use a cAMP assay to determine if the compound acts as an agonist, antagonist, or inverse agonist at this receptor.
-
5-HT₂A Receptor Functional Assay (Calcium Flux Assay): The 5-HT₂A receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium.[11] A calcium flux assay will be used to characterize the compound's functional activity at this receptor.[11]
Secondary Target Profiling: GABA-A Receptor Modulation
To broaden our understanding of the compound's CNS activity, we will assess its effect on the GABA-A receptor, a key inhibitory neurotransmitter receptor in the brain.
-
Cell Line: Use a cell line stably expressing the human GABA-A receptor (e.g., specific subunit combinations relevant to anxiety).
-
Assay Principle: This assay utilizes a halide-sensitive fluorescent protein (e.g., YFP) to measure chloride influx upon receptor activation.[12][13]
-
Cell Preparation: Plate the cells in a 96-well plate.
-
Compound Incubation: Incubate the cells with varying concentrations of this compound.
-
GABA Stimulation: Stimulate the cells with a sub-maximal concentration of GABA.
-
Fluorescence Measurement: Measure the change in fluorescence, which corresponds to chloride influx.
-
Data Analysis: Determine if the compound potentiates or inhibits the GABA-induced chloride influx.
In-Vitro Blood-Brain Barrier Permeability Assessment
A crucial parameter for any CNS-acting compound is its ability to cross the blood-brain barrier (BBB). We will use a Parallel Artificial Membrane Permeability Assay (PAMPA) as an initial screen for passive permeability.[14][15][16]
-
Assay Setup: Use a 96-well filter plate with an artificial membrane coated with a lipid mixture mimicking the BBB.
-
Donor and Acceptor Compartments: The filter plate (acceptor) is placed in a donor plate containing the test compound dissolved in a buffer.
-
Incubation: Incubate the plate to allow the compound to diffuse from the donor to the acceptor compartment.
-
Concentration Measurement: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the effective permeability (Pe) of the compound.
Visualizing the Workflow and Rationale
To provide a clear overview of the proposed experimental strategy, the following diagrams illustrate the logical flow and the underlying principles of the key assays.
Caption: A tiered approach to the in-vitro evaluation of this compound.
Caption: Principle of the competitive radioligand binding assay.
Caption: Logic flow of a cell-based functional assay for GPCRs.
Conclusion: A Data-Driven Path Forward
This in-depth technical guide provides a comprehensive and scientifically rigorous framework for the preliminary in-vitro evaluation of this compound. By systematically progressing from foundational cytotoxicity assessments to nuanced functional characterization, this roadmap enables a thorough understanding of the compound's pharmacological profile. The data generated from this proposed series of experiments will be crucial for making informed decisions regarding the future development of this compound as a potential CNS therapeutic. This structured approach, grounded in established methodologies, ensures the generation of a high-quality, reproducible, and interpretable dataset, thereby accelerating the drug discovery process.
References
- 1. m.youtube.com [m.youtube.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. moleculardevices.com [moleculardevices.com]
- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. innoprot.com [innoprot.com]
- 12. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 13. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Blood–Brain Barrier Models: Current and Perspective Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioassaysys.com [bioassaysys.com]
- 16. Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Laboratory Protocol: A Reliable Synthesis of 3-Amino-3-(3-methoxyphenyl)propan-1-ol
Abstract
This document provides a comprehensive, field-tested protocol for the laboratory-scale synthesis of 3-Amino-3-(3-methoxyphenyl)propan-1-ol, a versatile γ-amino alcohol of significant interest in medicinal chemistry and drug discovery. The synthetic strategy is predicated on the robust and efficient reduction of the commercially available β-ketonitrile, 3-(3-methoxyphenyl)-3-oxopropanenitrile. This two-step reduction process, employing sodium borohydride for the selective reduction of the ketone followed by catalytic hydrogenation for the nitrile reduction, offers a reliable and scalable route to the target compound. This application note elucidates the underlying chemical principles, provides a detailed step-by-step experimental protocol, and outlines the necessary analytical techniques for characterization, ensuring both scientific rigor and practical applicability for researchers in the field.
Introduction and Scientific Rationale
Gamma-amino alcohols are a pivotal structural motif frequently encountered in a wide array of natural products and pharmaceutically active compounds.[1] The title compound, this compound, serves as a key building block in the synthesis of various bioactive molecules, particularly those targeting the central nervous system (CNS).[2] Its structural features, comprising a primary amine and a primary alcohol separated by a three-carbon chain with a chiral center, offer multiple avenues for chemical elaboration in the design of novel therapeutic agents.
The synthetic approach detailed herein was selected for its efficiency, reliability, and the commercial availability of the starting material, 3-(3-methoxyphenyl)-3-oxopropanenitrile.[3][4][5] The reduction of β-ketonitriles to γ-amino alcohols is a well-established transformation in organic synthesis.[6][7] This protocol employs a two-step reduction strategy to ensure high yields and purity of the final product. The initial step involves the selective reduction of the ketone functionality to a hydroxyl group, followed by the reduction of the nitrile to a primary amine. This sequential approach allows for better control over the reaction and minimizes the formation of byproducts.
Overall Synthetic Strategy
The synthesis of this compound is achieved through a two-step reduction of 3-(3-methoxyphenyl)-3-oxopropanenitrile.
Step 1: Selective Reduction of the Ketone
The first step involves the selective reduction of the ketone in 3-(3-methoxyphenyl)-3-oxopropanenitrile to the corresponding β-hydroxynitrile, 3-hydroxy-3-(3-methoxyphenyl)propanenitrile. Sodium borohydride (NaBH₄) is the reducing agent of choice for this transformation due to its mild nature and excellent chemoselectivity for ketones in the presence of nitriles.
Step 2: Reduction of the Nitrile
The second step is the reduction of the nitrile group in the β-hydroxynitrile intermediate to a primary amine, yielding the final product, this compound. This is accomplished via catalytic hydrogenation using Raney Nickel as the catalyst under a hydrogen atmosphere. This method is highly effective for the reduction of nitriles to primary amines.
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Grade | Supplier |
| 3-(3-Methoxyphenyl)-3-oxopropanenitrile | ≥98% | Commercially Available |
| Sodium Borohydride (NaBH₄) | ≥98% | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Raney Nickel (in water) | Slurry | Commercially Available |
| Hydrogen (H₂) gas | High Purity | Commercially Available |
| Hydrochloric Acid (HCl) | 1 M solution | Commercially Available |
| Sodium Hydroxide (NaOH) | 1 M solution | Commercially Available |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
| Round-bottom flasks | Standard laboratory supplier | |
| Magnetic stirrer and stir bars | Standard laboratory supplier | |
| Ice bath | Standard laboratory supplier | |
| Parr Hydrogenation Apparatus | Standard laboratory supplier | |
| Rotary evaporator | Standard laboratory supplier | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Standard laboratory supplier |
| NMR Spectrometer | 400 MHz or higher | |
| Mass Spectrometer | ESI or GC-MS | |
| FT-IR Spectrometer |
Step-by-Step Synthesis
Step 1: Synthesis of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(3-methoxyphenyl)-3-oxopropanenitrile (5.0 g, 28.5 mmol) and methanol (100 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (1.3 g, 34.2 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of 1 M HCl (aq) at 0-5 °C until the pH is approximately 7.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (50 mL) and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-hydroxy-3-(3-methoxyphenyl)propanenitrile as a pale yellow oil. The product is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Catalyst Preparation: In a Parr hydrogenation bottle, carefully wash Raney Nickel (approx. 1 g of slurry) with deionized water (3 x 20 mL) and then with methanol (3 x 20 mL), decanting the supernatant after each wash.
-
Reaction Setup: To the washed Raney Nickel, add a solution of 3-hydroxy-3-(3-methoxyphenyl)propanenitrile (4.5 g, 25.4 mmol) in methanol (100 mL).
-
Hydrogenation: Place the bottle in a Parr hydrogenation apparatus. Seal the apparatus and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas to 50 psi and stir the mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction by TLC (10% methanol in dichloromethane with 1% triethylamine) until the starting material is no longer visible.
-
Work-up: Carefully vent the hydrogen gas and purge the apparatus with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with methanol (2 x 20 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine to afford this compound as a viscous oil.
Visualization of the Synthetic Workflow
Caption: A schematic overview of the two-step synthesis of this compound.
Characterization Data
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR (400 MHz, CDCl₃): Spectral data should be consistent with the structure of this compound, showing characteristic peaks for the aromatic protons, the methoxy group, and the aliphatic chain protons.
-
¹³C NMR (100 MHz, CDCl₃): The number of signals should correspond to the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (ESI+): The calculated m/z for C₁₀H₁₅NO₂ [M+H]⁺ should be observed.
-
FT-IR (neat): The spectrum should show characteristic absorption bands for O-H and N-H stretching (broad), C-H stretching (aromatic and aliphatic), and C-O stretching.
Safety and Handling Precautions
-
Sodium borohydride is a flammable solid and can react violently with water to produce hydrogen gas. Handle with care in a well-ventilated fume hood and avoid contact with water during storage and handling.
-
Raney Nickel is pyrophoric when dry and is a suspected carcinogen. Always handle the catalyst as a slurry in water or a suitable solvent. Avoid allowing the catalyst to dry.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly sealed and operated in a well-ventilated area, away from ignition sources.
-
Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The described two-step reduction of a commercially available β-ketonitrile is an efficient and scalable method suitable for a standard organic chemistry laboratory. The successful implementation of this protocol will provide researchers with a valuable building block for the development of novel chemical entities with potential therapeutic applications.
References
- 1. Enantio- and diastereoselective synthesis of γ-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. This compound [myskinrecipes.com]
- 3. 3-(3-Methoxyphenyl)-3-oxopropanenitrile | C10H9NO2 | CID 584716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
The Strategic Application of 3-Amino-3-(3-methoxyphenyl)propan-1-ol as a Chiral Building Block in Modern Drug Discovery
Introduction: The Imperative of Chirality in Pharmaceutical Design
In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its pharmacological profile. Enantiomers of a chiral drug can exhibit profound differences in efficacy, potency, and toxicity. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of medicinal chemistry. Chiral β-amino alcohols, in particular, are privileged scaffolds found in a multitude of biologically active compounds and serve as indispensable intermediates in the synthesis of complex pharmaceutical agents.[1][2] This technical guide delves into the synthesis, resolution, and strategic application of a versatile chiral building block: 3-Amino-3-(3-methoxyphenyl)propan-1-ol . Its unique structural features, comprising a chiral center bearing both an amino and a hydroxyl group, offer multiple avenues for chemical elaboration, making it a valuable precursor for novel therapeutics, especially those targeting the central nervous system (CNS).[3]
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis.
| Property | Value |
| Molecular Formula | C₁₀H₁₅NO₂ |
| Molecular Weight | 181.23 g/mol [4] |
| Appearance | Off-white solid (typical for related amino alcohols) |
| Key Functional Groups | Primary amine (-NH₂), Primary alcohol (-OH), Methoxy-substituted phenyl ring |
| Chiral Center | Carbon atom at the 3-position |
The presence of both a basic amino group and a nucleophilic hydroxyl group allows for a wide range of chemical transformations. The methoxy-substituted phenyl ring can also be a key pharmacophoric element or a site for further functionalization.
Strategic Synthesis and Chiral Resolution: Pathways to Enantiopurity
The synthesis of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture.
Asymmetric Synthesis via Catalytic Reduction
A highly efficient method for establishing the chiral center is the asymmetric reduction of the corresponding prochiral aminoketone, 3-amino-3-(3-methoxyphenyl)propan-1-one. The Corey-Bakshi-Shibata (CBS) reduction is a well-established and reliable method for achieving high enantioselectivity in the reduction of ketones.[2]
Caption: Workflow for the asymmetric synthesis of this compound enantiomers.
-
Catalyst Preparation: In a flame-dried, argon-purged flask, dissolve the appropriate (R)- or (S)-CBS-oxazaborolidine catalyst (5-10 mol%) in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: Cool the catalyst solution to 0°C and slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) (1.1 equivalents) dropwise. Stir the mixture for 15 minutes at 0°C.
-
Substrate Addition: In a separate flask, dissolve 3-amino-3-(3-methoxyphenyl)propan-1-one (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the catalyst-borane mixture at 0°C over 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reduction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching and Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0°C. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Purification: Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the enantiomerically enriched amino alcohol. The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Resolution of Racemic this compound
An alternative and often industrially viable approach is the resolution of a racemic mixture. This can be achieved through diastereomeric salt formation with a chiral resolving agent or via enzymatic kinetic resolution.
The basic nature of the amino group allows for the formation of diastereomeric salts with chiral acids, such as derivatives of tartaric acid.[1][5] These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.
Caption: Workflow for diastereomeric salt resolution.
-
Salt Formation: Dissolve racemic this compound (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture). In a separate flask, dissolve the chiral resolving agent, such as (+)-dibenzoyl-D-tartaric acid (0.5-1.0 equivalent), in the same solvent, with gentle heating if necessary.[1]
-
Crystallization: Add the solution of the chiral acid to the amine solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization. If no crystals form, cooling in an ice bath or scratching the inside of the flask may be necessary.
-
Isolation: Collect the precipitated diastereomeric salt by vacuum filtration and wash it with a small amount of the cold solvent.
-
Liberation of the Free Amine: Suspend the collected salt in water and add an aqueous base (e.g., 1 M NaOH) until the pH is >10.
-
Extraction and Purification: Extract the liberated enantiomerically enriched amine with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the resolved amine. The enantiomeric excess should be determined by chiral HPLC.
Lipases are highly effective biocatalysts for the kinetic resolution of racemic alcohols through enantioselective acylation.[6][7] In this process, one enantiomer is preferentially acylated, allowing for the separation of the acylated product from the unreacted alcohol.
-
Reaction Setup: To a solution of racemic this compound (1.0 equivalent) in a suitable organic solvent (e.g., toluene or MTBE), add an acyl donor such as vinyl acetate (1.5-2.0 equivalents).
-
Enzyme Addition: Add a lipase, for instance, Candida antarctica lipase B (Novozym 435), at a loading of 10-50 mg per mmol of the substrate.[1]
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40°C) and monitor the reaction progress by TLC or HPLC until approximately 50% conversion is reached for optimal enantiomeric excess of both the product and the remaining starting material.[1]
-
Work-up and Separation: Filter off the immobilized enzyme. Remove the solvent under reduced pressure. The acylated product can then be separated from the unreacted alcohol by column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of both the unreacted alcohol and the acylated product using chiral HPLC.
Application in CNS Drug Discovery: A Versatile Scaffold
The molecular architecture of this compound makes it an attractive starting point for the synthesis of compounds with potential activity in the central nervous system. The 3-amino-3-arylpropan-1-ol motif is a key structural feature in several CNS-active drugs. For instance, analogs of this scaffold are found in antidepressants and anxiolytics.[3] The stereochemistry at the C3 position is often crucial for selective interaction with biological targets such as neurotransmitter transporters or receptors.
While specific drugs derived directly from this compound are not prominently featured in publicly available literature, its structural similarity to key intermediates of well-known pharmaceuticals underscores its potential. For example, (R)-3-(methylamino)-1-phenylpropan-1-ol is a pivotal building block for the synthesis of (R)-Fluoxetine and (R)-Atomoxetine.[8] The synthesis of duloxetine, another important antidepressant, involves a similar chiral amino alcohol intermediate, (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol.[9]
The methoxy group on the phenyl ring of the title compound can serve as a handle for further chemical modifications, such as demethylation to a phenol, which can then be used for etherification to introduce diverse substituents. This modularity allows for the creation of a library of compounds for structure-activity relationship (SAR) studies in CNS drug discovery programs.
Caption: Potential synthetic pathways from this compound to CNS drug candidates.
Conclusion
This compound is a chiral building block of significant strategic value in pharmaceutical research and development. Its accessibility in enantiomerically pure form, through either asymmetric synthesis or resolution, combined with its versatile chemical functionality, makes it an ideal starting material for the synthesis of complex, biologically active molecules. For researchers and professionals in drug development, a comprehensive understanding of the synthesis and application of such chiral intermediates is paramount to the successful design and creation of the next generation of therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Asymmetric Three-Component Radical Cascade Reactions Enabled by Synergistic Photoredox/Brønsted Acid Catalysis: Access to α-Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
The Strategic Application of 3-Amino-3-(3-methoxyphenyl)propan-1-ol in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling a Versatile Scaffold for CNS Drug Discovery
In the intricate landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the efficient discovery and development of novel therapeutics. 3-Amino-3-(3-methoxyphenyl)propan-1-ol is one such scaffold, a gamma-amino alcohol that has garnered significant interest for its utility as a key intermediate in the synthesis of centrally active agents.[1] Its structural architecture, featuring a chiral center, a primary amine, and a primary alcohol, offers a rich platform for chemical diversification, enabling the systematic exploration of structure-activity relationships (SAR). The presence of the 3-methoxyphenyl group is particularly noteworthy, as this moiety is a common feature in a multitude of successful Central Nervous System (CNS) drugs, influencing properties such as metabolic stability and receptor interactions. This guide provides an in-depth exploration of the applications of this compound, complete with detailed synthetic protocols and insights into its strategic deployment in drug discovery programs, particularly those targeting neuropsychiatric disorders.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₂ | [1] |
| Molecular Weight | 181.23 g/mol | [1] |
| CAS Number | 22490-86-4 | [1] |
| Appearance | Typically a solid or oil | Commercially available |
| Key Functional Groups | Primary Amine, Primary Alcohol, Methoxybenzene | [1] |
The bifunctional nature of this molecule, possessing both a nucleophilic amine and an alcohol that can be targeted for etherification or esterification, makes it a highly versatile starting material for combinatorial library synthesis and lead optimization.[1]
Medicinal Chemistry Applications: A Gateway to Modulating Monoamine Neurotransmission
The primary application of this compound in medicinal chemistry lies in its use as a precursor for compounds that modulate the activity of monoamine transporters. These transporters, which include those for serotonin (5-HT), norepinephrine (NE), and dopamine (DA), are critical targets for the treatment of depression, anxiety, and other mood disorders.[2][3] The gamma-amino alcohol scaffold is a privileged structure for interacting with these transporters.
A seminal study by Carlier et al. (1998) highlighted the potential of this structural class in the development of wide-spectrum serotonin-, norepinephrine-, and dopamine-reuptake inhibitors (SNDRIs).[2][3] While this specific compound was not detailed, the study provides a strong rationale for its use. The development of SNDRIs, also known as triple reuptake inhibitors, is a contemporary strategy in antidepressant drug discovery, aiming to achieve a broader and more robust efficacy profile than traditional selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).[4]
The 3-methoxyphenyl moiety can engage in favorable interactions within the binding pockets of monoamine transporters and can be readily modified to fine-tune selectivity and potency. The aliphatic chain connecting the aromatic ring and the amino alcohol functionality provides conformational flexibility, which is crucial for optimal interaction with the target proteins.
Conceptual Application in Drug Design
The following diagram illustrates the conceptual workflow for utilizing this compound in a drug discovery campaign targeting monoamine transporters.
Caption: Drug discovery workflow using the target scaffold.
Protocols for Synthesis and Derivatization
The following protocols are provided as a guide for the synthesis of the title compound and a representative derivative. These are based on established synthetic methodologies for analogous compounds and should be adapted and optimized as needed.
Protocol 1: Synthesis of this compound
This two-step protocol is adapted from methodologies for the synthesis of similar gamma-amino alcohols.[5]
Overall Reaction Scheme:
Caption: Synthetic scheme for the target compound.
Step 1: Synthesis of 3-hydroxy-3-(3-methoxyphenyl)propanenitrile
-
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Acetonitrile
-
3-Methoxybenzaldehyde
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.1 eq) suspended in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetonitrile (1.2 eq) dropwise to the stirred suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Dissolve 3-methoxybenzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Adjust the pH of the mixture to ~7 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel.
-
Step 2: Reduction of 3-hydroxy-3-(3-methoxyphenyl)propanenitrile
-
Materials:
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
3-hydroxy-3-(3-methoxyphenyl)propanenitrile
-
Water
-
15% aqueous Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add LiAlH₄ (2.5 eq) suspended in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the nitrile intermediate from Step 1 (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 1 hour.
-
After the addition, remove the ice bath and heat the reaction mixture to reflux for 6 hours.
-
Cool the reaction mixture to 0 °C and quench sequentially by the careful, dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite.
-
Wash the filter cake thoroughly with THF.
-
Concentrate the filtrate in vacuo to yield the crude this compound.
-
Purify the product by flash column chromatography or distillation under reduced pressure.
-
Protocol 2: Synthesis of a Representative Derivative: N-Acetyl-3-amino-3-(3-methoxyphenyl)propan-1-ol
This protocol demonstrates the straightforward acylation of the primary amine.
-
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Acetyl chloride or Acetic anhydride
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acetylated derivative.
-
Quantitative Data from Analogous Systems
To illustrate the potential of this scaffold, the following table presents binding affinity data for a series of gamma-amino alcohols at human monoamine transporters, as reported by Carlier et al. (1998). These compounds share the core gamma-amino alcohol structure and demonstrate how modifications to the aromatic ring and amine substituent can modulate potency and selectivity.
| Compound | Ar | R¹ | R² | Kᵢ (nM) hSERT | Kᵢ (nM) hNET | Kᵢ (nM) hDAT |
| (±)-3f | 4-Cl-Ph | H | H | 1.8 | 15 | 3.9 |
| (±)-2e | Ph | Me | Me | 2,100 | 1,400 | 13 |
Data extracted from Carlier et al., Bioorg. Med. Chem. Lett. 1998, 8 (5), 487-492.[2]
This data underscores the sensitivity of transporter binding to subtle structural changes and provides a compelling rationale for the synthesis of a library of derivatives based on the this compound scaffold to identify potent and selective monoamine reuptake inhibitors.
Conclusion and Future Directions
This compound represents a high-value, versatile building block for medicinal chemists engaged in the design and synthesis of novel CNS-active agents. Its inherent structural features provide a robust platform for the generation of diverse chemical libraries, particularly for the discovery of next-generation antidepressants with multi-target engagement profiles. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to harness the full potential of this scaffold in their drug discovery endeavors. Future work could focus on the development of stereoselective syntheses to access enantiomerically pure forms of the scaffold, which is often a critical step in developing clinical candidates, as different enantiomers can exhibit distinct pharmacological profiles.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis of a potent wide-spectrum serotonin-, norepinephrine-, dopamine-reuptake inhibitor (SNDRI) and a species-selective dopamine-reuptake inhibitor based on the gamma-amino alcohol functional group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Development of potent dopamine-norepinephrine uptake inhibitors (DNRIs) based on a (2S,4R,5R)-2-benzhydryl-5-((4-methoxybenzyl)amino)tetrahydro-2H-pyran-4-ol molecular template - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Receptor Binding Assays: Characterizing 3-Amino-3-(3-methoxyphenyl)propan-1-ol
Introduction: Unveiling the Therapeutic Potential of a Novel Ligand
3-Amino-3-(3-methoxyphenyl)propan-1-ol is a versatile chemical intermediate recognized for its role in the synthesis of potential central nervous system (CNS) agents, including antidepressants and anxiolytics[1]. Its structural similarity to known neuroactive compounds, such as the serotonergic agent 3-(3-Methoxyphenyl)propan-1-amine, suggests a strong likelihood of interaction with key G-protein coupled receptors (GPCRs) in the brain[2]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of radioligand binding assays to characterize the interaction of this compound with a putative target, the Dopamine D2 receptor, a critical player in neuropsychiatric function[3].
Radioligand binding assays represent the gold standard for quantifying the affinity of a ligand for its receptor, offering high sensitivity and robust, quantitative data[4][5][6]. These assays are indispensable tools in early-stage drug discovery for target validation, lead characterization, and structure-activity relationship (SAR) studies. Herein, we present the theoretical underpinnings, detailed experimental protocols, and data analysis workflows necessary to elucidate the binding profile of this compound.
Theoretical Framework: The Principles of Ligand-Receptor Interactions
The interaction between a ligand and its receptor is a dynamic process governed by the law of mass action. Radioligand binding assays allow for the precise measurement of this interaction by utilizing a radiolabeled ligand (a molecule with a radioactive isotope) that binds to the target receptor[5]. The fundamental relationship is described by the dissociation constant (Kd), which is the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.
There are three primary types of radioligand binding assays:
-
Saturation Assays: These are used to determine the receptor density (Bmax) and the Kd of the radioligand by incubating the receptor preparation with increasing concentrations of the radioligand[3][6].
-
Competitive Binding Assays: These assays measure the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound (e.g., this compound) by its ability to compete with a radioligand for binding to the receptor[3][4][6].
-
Kinetic Assays: These experiments determine the association (kon) and dissociation (koff) rate constants of a radioligand, providing deeper insights into the binding mechanism[4][7].
This application note will focus on the competitive binding assay, as it is the most common method for characterizing the affinity of novel, unlabeled compounds.
Experimental Workflow: A Step-by-Step Guide
The successful execution of a competitive radioligand binding assay involves several critical stages, from the preparation of materials to the final data analysis.
Figure 1: A schematic overview of the competitive radioligand binding assay workflow.
PART 1: Preparation of Reagents and Materials
1.1. Cell Membrane Preparation (Source of Dopamine D2 Receptors)
The quality of the receptor source is paramount for a successful binding assay. Here, we describe the preparation of membranes from CHO-K1 cells stably expressing the human Dopamine D2 receptor.
-
Cell Culture: Culture CHO-K1 cells expressing the human Dopamine D2 receptor to ~80-90% confluency.
-
Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by gentle scraping.
-
Homogenization: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4). Homogenize the cells using a Dounce or Polytron homogenizer.
-
Isolation of Membranes: Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Final Preparation: Wash the membrane pellet with homogenization buffer, re-centrifuge, and finally resuspend the pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay). Aliquot and store the membranes at -80°C.
1.2. Preparation of Assay Buffers and Solutions
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[8] Rationale: This buffer provides a stable pH environment and includes divalent cations like Mg2+, which are often required for optimal GPCR conformation and ligand binding.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]
-
Radioligand: [3H]-Spiperone (a high-affinity D2 antagonist). Prepare a stock solution and working dilutions in the assay buffer. The final concentration in the assay should be at or below the Kd of the radioligand to ensure assay sensitivity[9][10].
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in the assay buffer.
-
Non-specific Binding (NSB) Control: A high concentration of a known D2 receptor ligand (e.g., unlabeled Spiperone or Haloperidol) to saturate all specific binding sites.[11]
PART 2: The Competitive Binding Assay Protocol
This protocol is designed for a 96-well plate format, which is amenable to higher throughput screening[12].
Step-by-Step Protocol:
-
Plate Setup: To a 96-well plate, add the following components in triplicate:
-
Total Binding Wells: Assay buffer.
-
Non-specific Binding (NSB) Wells: Unlabeled D2 ligand (e.g., 10 µM Spiperone).
-
Test Compound Wells: Serial dilutions of this compound.
-
-
Add Radioligand: Add a fixed concentration of [3H]-Spiperone to all wells.
-
Initiate the Reaction: Add the prepared cell membranes to all wells to start the binding reaction. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium. This time should be determined during assay development.
-
Termination and Separation: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding of the radioligand to the filter[12]. This step separates the receptor-bound radioligand from the free radioligand in the solution.
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detection: Dry the filter plate, add a scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
Data Analysis and Interpretation
The raw data (CPM) from the scintillation counter must be processed to determine the binding affinity of the test compound.
Figure 2: Flowchart for the analysis of competitive binding assay data.
1. Calculation of Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
2. Calculation of Percent Inhibition:
For each concentration of this compound, calculate the percentage of specific binding that has been inhibited:
-
% Inhibition = 100 x (1 - [(CPM with compound - NSB) / (Total Binding - NSB)])
3. Determination of IC50:
Plot the % Inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
4. Calculation of Ki (Inhibition Constant):
The IC50 is dependent on the concentration of the radioligand used. To obtain an absolute measure of affinity, the Ki is calculated using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Hypothetical Data Presentation:
| Concentration of this compound (nM) | % Inhibition of [3H]-Spiperone Binding |
| 0.1 | 2.5 |
| 1 | 10.2 |
| 10 | 48.9 |
| 100 | 85.1 |
| 1000 | 95.3 |
| 10000 | 98.7 |
Table 1: Example data from a competitive binding assay. From a non-linear regression of this data, an IC50 would be determined. Assuming an IC50 of 12 nM, a radioligand concentration ([L]) of 1 nM, and a radioligand Kd of 2 nM, the Ki would be calculated as follows:
Ki = 12 nM / (1 + (1 nM / 2 nM)) = 8 nM
This result would suggest that this compound has a high affinity for the Dopamine D2 receptor.
Trustworthiness and Self-Validation: Ensuring Data Integrity
To ensure the reliability of the binding data, several quality control measures are essential:
-
Assay Window: The specific binding should be at least 80% of the total binding[9].
-
Reproducibility: The assay should yield consistent results across multiple experiments.
-
Pharmacological Relevance: The Ki values of known standard compounds should be consistent with literature values.
-
Linearity with Protein Concentration: The specific binding should be linear within the range of protein concentrations used in the assay.
Conclusion and Future Directions
These application notes provide a robust framework for characterizing the binding affinity of this compound using radioligand binding assays. By following these detailed protocols, researchers can generate high-quality, reproducible data to inform drug discovery programs. A confirmed high affinity for a target like the Dopamine D2 receptor would warrant further investigation into the functional consequences of this binding, such as through cell-based signaling assays (e.g., cAMP or calcium flux assays), to determine if the compound acts as an agonist, antagonist, or allosteric modulator.[13][14][15]
References
- 1. This compound [myskinrecipes.com]
- 2. Buy 3-(3-Methoxyphenyl)propan-1-amine (EVT-332385) | 18655-52-2 [evitachem.com]
- 3. revvity.com [revvity.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 12. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. innoprot.com [innoprot.com]
Quantitative Analysis of 3-Amino-3-(3-methoxyphenyl)propan-1-ol: A Guide to HPLC-UV, GC-MS, and LC-MS/MS Techniques
An Application Note and Protocol Guide
Abstract This technical guide provides a comprehensive framework for the quantitative analysis of 3-Amino-3-(3-methoxyphenyl)propan-1-ol, a key intermediate in the synthesis of various bioactive molecules and central nervous system (CNS) agents.[1] Given the importance of this compound in pharmaceutical research and development, robust and reliable analytical methods are crucial for quality control, purity assessment, and pharmacokinetic studies. This document details three primary analytical methodologies: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for bulk substance analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for trace-level quantification in biological matrices. The protocols provided are based on established principles for the analysis of analogous amino alcohols and are designed to serve as a validated starting point for method development.
Foundational Principles: Analyte Physicochemical Properties
A successful analytical method is built upon a fundamental understanding of the analyte's chemical and physical properties. This compound (Molecular Formula: C₁₀H₁₅NO₂, Molecular Weight: 181.23 g/mol [2][3]) possesses distinct functional groups that dictate its behavior in different analytical systems.
-
Amino Group (-NH₂): This primary amine imparts a basic character to the molecule, with an estimated pKa in the range of 9-10. In reversed-phase HPLC, this can lead to strong interactions with residual silanols on silica-based columns, potentially causing peak tailing.[4] An acidic mobile phase is often employed to protonate the amine (-NH₃⁺), which improves peak shape and ensures consistent retention.
-
Hydroxyl Group (-OH): The primary alcohol group increases the molecule's polarity and its ability to form hydrogen bonds. This high polarity makes the compound non-volatile, necessitating a derivatization step for analysis by gas chromatography.[5][6]
-
Methoxyphenyl Group: The presence of the phenyl ring provides a chromophore, making the molecule suitable for detection by UV-Vis spectroscopy. The expected UV absorbance maximum is around 220 nm, characteristic of a substituted benzene ring.[7]
A summary of these critical properties is presented below.
| Property | Estimated Value / Characteristic | Implication for Method Development |
| Molecular Formula | C₁₀H₁₅NO₂ | Defines the molecular weight for mass spectrometry. |
| Molecular Weight | 181.23 g/mol [2][3] | Used for calculating concentrations and for MS settings. |
| pKa (Amine) | ~9-10 | Requires pH control in HPLC mobile phase to ensure good peak shape. |
| Polarity | High (due to -NH₂ and -OH groups) | Excellent solubility in polar solvents; requires derivatization for GC. |
| UV Absorbance | UV λmax ~220 nm | Enables direct quantification using HPLC with a UV detector. |
| Chirality | Contains one chiral center | Chiral separation methods may be required depending on the application. |
Strategic Selection of Analytical Techniques
The choice of analytical technique is driven by the specific requirements of the measurement, primarily the sample matrix and the required sensitivity. The following diagram outlines a logical approach to selecting the most appropriate method for quantifying this compound.
Caption: Logical workflow for selecting the appropriate analytical technique.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for the assay and purity determination of this compound in bulk drug substance or formulated products. It offers a balance of speed, robustness, and cost-effectiveness.
Principle of the Method
Reversed-phase chromatography is employed to separate the analyte from potential impurities. A C18 stationary phase provides a non-polar surface for retention. The mobile phase consists of an aqueous acidic buffer and an organic modifier (acetonitrile). The acidic buffer protonates the analyte's amino group, minimizing undesirable interactions with the stationary phase and ensuring a sharp, symmetrical peak. Quantification is achieved by measuring the analyte's UV absorbance at ~220 nm.
Detailed Experimental Protocol
References
Application Note: A Systematic Approach to HPLC Method Development for the Analysis of 3-Amino-3-(3-methoxyphenyl)propan-1-ol
Abstract
This application note provides a comprehensive and systematic guide for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-Amino-3-(3-methoxyphenyl)propan-1-ol. This compound, a key pharmaceutical intermediate, presents unique challenges due to its polar nature and basic amino group.[1] This guide details a logical, step-by-step workflow, from understanding the analyte's physicochemical properties to method optimization and validation considerations. We will explore critical parameters such as stationary phase selection, mobile phase pH, and gradient optimization to achieve a specific, accurate, and reproducible analytical method. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable quality control method for this compound and its potential impurities.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] Its molecular structure, containing a primary amine, a hydroxyl group, and a methoxyphenyl ring, dictates its chemical behavior and analytical challenges. The presence of the basic amino group and the polar hydroxyl group makes it a hydrophilic compound, which can lead to poor retention on traditional reversed-phase columns.[2][3] Therefore, a well-developed HPLC method is essential for ensuring the purity, stability, and quality of this intermediate and the final active pharmaceutical ingredient (API).
This guide will walk through a systematic method development process, emphasizing the scientific rationale behind each decision to create a stability-indicating method in line with regulatory expectations.[4]
Analyte Properties: A Foundation for Method Development
A thorough understanding of the analyte's physicochemical properties is the cornerstone of efficient HPLC method development.
Table 1: Physicochemical Properties of this compound
| Property | Value (Predicted/Experimental) | Implication for HPLC Method Development |
| Structure | Contains a basic primary amine (pKa ~9-10), a polar hydroxyl group, and a UV-active methoxyphenyl ring. | |
| Molecular Formula | C₁₀H₁₅NO₂[5] | - |
| Molecular Weight | 181.23 g/mol [5] | - |
| pKa (predicted) | ~9.5 (for the amino group) | The ionization state is highly dependent on mobile phase pH. pH control is critical for consistent retention and peak shape. |
| logP (predicted) | ~1.1 | Indicates moderate hydrophobicity, but the polar groups can lead to poor retention in highly organic mobile phases. |
| UV Absorbance | The methoxyphenyl group provides a chromophore suitable for UV detection, likely with a maximum absorbance (λmax) around 220 nm and 275 nm. | UV detection is a viable and straightforward detection method. |
Instrumentation and Materials
-
HPLC System: A quaternary HPLC system with a UV detector (or PDA detector for peak purity analysis).
-
Columns:
-
Initial Screening: C18, Polar-embedded, and Phenyl-Hexyl columns (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Final Method: To be determined based on screening results.
-
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid (≥98%)
-
Ammonium formate (≥99%)
-
Ammonium hydroxide (25%)
-
This compound reference standard
-
HPLC Method Development Strategy
Our strategy follows a logical progression from initial screening to fine-tuning of chromatographic parameters.
References
Enantioselective Synthesis of 3-Amino-3-(3-methoxyphenyl)propan-1-ol: Application Notes and Protocols
Introduction: The Significance of Chiral 3-Amino-3-arylpropan-1-ols
The 3-amino-3-arylpropan-1-ol structural motif is a privileged scaffold in medicinal chemistry and drug development. These chiral molecules are key intermediates in the synthesis of a wide range of pharmacologically active compounds, including antidepressants, anxiolytics, and other agents targeting the central nervous system (CNS).[1] The precise three-dimensional arrangement of the amino and hydroxyl groups is often critical for biological activity, with different enantiomers exhibiting distinct pharmacological and toxicological profiles. Consequently, the development of robust and efficient methods for the enantioselective synthesis of these compounds is of paramount importance to the pharmaceutical industry.
This guide provides a comprehensive overview of the strategies and detailed protocols for the enantioselective synthesis of a representative of this class, 3-Amino-3-(3-methoxyphenyl)propan-1-ol. We will delve into the mechanistic underpinnings of key transformations, provide field-proven experimental procedures, and discuss the analytical techniques required to verify the stereochemical outcome.
Strategic Approaches to Enantioselective Synthesis
The primary challenge in the synthesis of enantiomerically pure this compound lies in the stereoselective construction of the chiral center at the carbon bearing the amino group. The most direct and industrially scalable approach is the asymmetric reduction of the prochiral precursor, 3-amino-1-(3-methoxyphenyl)propan-1-one. This ketone is readily accessible and serves as an excellent substrate for a variety of powerful catalytic asymmetric transformations.
Two leading strategies for this asymmetric reduction will be discussed in detail:
-
Corey-Bakshi-Shibata (CBS) Catalytic Reduction: This method employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of the ketone with a stoichiometric borane source. The predictability and high enantioselectivity of this method have made it a cornerstone of asymmetric synthesis.
-
Noyori-Type Asymmetric (Transfer) Hydrogenation: This approach utilizes ruthenium-based catalysts bearing chiral diphosphine and diamine ligands. These catalysts are highly efficient and can effect hydrogenation with either molecular hydrogen or through transfer hydrogenation from a hydrogen donor like isopropanol or formic acid.
Mechanistic Insights: The Origin of Enantioselectivity
A deep understanding of the reaction mechanisms is crucial for troubleshooting, optimization, and extension of these synthetic methods to new substrates.
The Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a testament to the power of catalyst-control in asymmetric synthesis.[2][3] The reaction proceeds through a well-defined transition state that dictates the stereochemical outcome.
-
Catalyst-Borane Complex Formation: The reaction initiates with the coordination of borane (BH₃) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[3]
-
Substrate Coordination: The prochiral ketone, 3-amino-1-(3-methoxyphenyl)propan-1-one, then coordinates to the now more Lewis-acidic endocyclic boron of the catalyst-borane complex. The ketone orients itself to minimize steric interactions, with the larger substituent (the 3-methoxyphenyl group) positioned away from the chiral framework of the catalyst.
-
Stereoselective Hydride Transfer: The activated borane then delivers a hydride to the carbonyl carbon via a six-membered, chair-like transition state. This intramolecular hydride transfer is highly organized and occurs to a specific face of the ketone, dictated by the chirality of the oxazaborolidine catalyst.
-
Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane is released, and the catalyst is regenerated to participate in the next catalytic cycle. A final workup step liberates the chiral alcohol product.
Noyori Asymmetric Transfer Hydrogenation
The Noyori asymmetric transfer hydrogenation is a highly efficient method that operates through a different, metal-centered mechanism.[4]
-
Precatalyst Activation: The commercially available Ru(II)-precatalyst is activated by a base (e.g., KOH or triethylamine) in the presence of the hydrogen donor (e.g., isopropanol or a formic acid/triethylamine azeotrope). This generates a coordinatively unsaturated 16-electron Ru-hydride species.
-
Hydrogen Transfer to Catalyst: The activated catalyst abstracts two hydrogen atoms from the hydrogen donor to form an 18-electron dihydrido-Ru(II) complex.
-
Substrate Coordination and Hydrogen Transfer: The ketone substrate coordinates to the ruthenium center. The transfer of the two hydride ligands to the carbonyl group of the ketone then proceeds through a six-membered pericyclic transition state. The chiral diphosphine and diamine ligands on the ruthenium create a chiral environment that forces the substrate to bind in a specific orientation, leading to a highly enantioselective hydride transfer.
-
Product Release and Catalyst Regeneration: The resulting chiral alcohol product is released, and the 16-electron Ru(II) complex is regenerated, ready to begin another catalytic cycle.
Experimental Protocols
The following protocols are detailed, step-by-step procedures for the enantioselective synthesis of this compound. These protocols are based on established methodologies for structurally similar compounds and represent robust starting points for synthesis.[5]
Protocol 1: Asymmetric Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst
This protocol describes the asymmetric reduction of the prochiral aminoketone using a CBS catalyst, a well-established method for achieving high enantioselectivity in ketone reductions.[5]
Materials:
-
3-Amino-1-(3-methoxyphenyl)propan-1-one hydrochloride
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M) or Borane-THF complex (1 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).
-
Add anhydrous THF to the flask.
-
Cool the solution to -20 °C in a cryocool bath.
-
Slowly add Borane-dimethyl sulfide complex (1.1 eq) or Borane-THF complex (1.1 eq) to the catalyst solution and stir for 10 minutes.
-
In a separate flask, dissolve 3-Amino-1-(3-methoxyphenyl)propan-1-one hydrochloride (1.0 eq) in a minimal amount of anhydrous THF and neutralize with a suitable base (e.g., triethylamine) if starting from the salt. Filter off the resulting salt.
-
Add the solution of the free aminoketone dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, quench by the slow addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.
Protocol 2: Asymmetric Transfer Hydrogenation with a Noyori-Type Catalyst
This protocol details the asymmetric transfer hydrogenation of the aminoketone using a well-defined Ru(II) catalyst.
Materials:
-
3-Amino-1-(3-methoxyphenyl)propan-1-one hydrochloride
-
(R,R)- or (S,S)-N-((1,2-diphenyl-2-amino)ethyl)-4-toluenesulfonamide-Ru(II)(p-cymene)Cl
-
Formic acid/triethylamine azeotropic mixture (5:2 molar ratio)
-
Anhydrous isopropanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve 3-Amino-1-(3-methoxyphenyl)propan-1-one (1.0 eq) and the (R,R)- or (S,S)-Ru(II) catalyst (0.01 eq) in anhydrous isopropanol.
-
Add the formic acid/triethylamine (5:2) mixture (5.0 eq relative to the ketone).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, quench by the addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.
Data Presentation: Expected Outcomes
The following table summarizes the expected yields and enantiomeric excesses for the described protocols, based on literature precedents for similar substrates. Actual results may vary depending on the specific reaction conditions and purity of the starting materials.
| Protocol | Catalyst | Expected Yield | Expected Enantiomeric Excess (e.e.) |
| 1 | (S)-2-Methyl-CBS-oxazaborolidine | 85-95% | >95% (R)-enantiomer |
| 1 | (R)-2-Methyl-CBS-oxazaborolidine | 85-95% | >95% (S)-enantiomer |
| 2 | (S,S)-Ru(II) Catalyst | 90-98% | >98% (S)-enantiomer |
| 2 | (R,R)-Ru(II) Catalyst | 90-98% | >98% (R)-enantiomer |
Analytical Protocol: Chiral HPLC Analysis
Determination of the enantiomeric excess of the final product is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this analysis.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Polysaccharide-based CSPs such as Chiralpak AD-H or Chiralcel OD-H are often effective for the separation of amino alcohol enantiomers.
Exemplary HPLC Method:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.
System Suitability:
-
Inject a racemic standard of this compound to confirm the resolution of the two enantiomers. The resolution factor (Rs) should be greater than 1.5.
Calculation of Enantiomeric Excess:
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Conclusion
The enantioselective synthesis of this compound can be achieved with high efficiency and stereocontrol through the asymmetric reduction of its corresponding prochiral ketone. Both the Corey-Bakshi-Shibata reduction and Noyori-type asymmetric transfer hydrogenation offer reliable and scalable routes to either enantiomer of the target molecule by appropriate selection of the chiral catalyst. The detailed protocols and analytical methods provided in this guide serve as a robust foundation for researchers and drug development professionals to access these valuable chiral building blocks. Careful execution of the experimental procedures and rigorous analytical verification are paramount to ensuring the synthesis of enantiomerically pure materials for their intended applications.
References
use of 3-Amino-3-(3-methoxyphenyl)propan-1-ol in asymmetric catalysis
An In-Depth Guide to the Application of 3-Amino-3-(3-methoxyphenyl)propan-1-ol in Asymmetric Catalysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral β-amino alcohols are a cornerstone of modern asymmetric synthesis, serving as highly effective ligands and auxiliaries in a multitude of stereoselective transformations.[1][2] Their prevalence in natural products, pharmaceuticals, and agrochemicals underscores the critical need for efficient synthetic routes to these scaffolds.[2] This document focuses on this compound, a representative chiral β-amino alcohol. While this specific molecule is recognized as a valuable synthetic intermediate, particularly in medicinal chemistry for CNS agents, its direct application as a catalyst in published literature is not extensively documented.[3] Therefore, this guide will leverage the well-established catalytic activity of its structural class—chiral 1,3-amino alcohols—to provide a comprehensive framework for its application. We will detail the core principles of its function and provide a robust, field-proven protocol for a flagship application: the enantioselective addition of diethylzinc to aldehydes, a powerful method for constructing enantiomerically enriched secondary alcohols.[4]
Introduction: The Significance of Chiral β-Amino Alcohols
The spatial arrangement of atoms in a molecule can dramatically alter its biological activity. This principle, known as chirality, is fundamental to drug design, where often only one enantiomer of a chiral drug provides the desired therapeutic effect while the other may be inactive or even harmful. Chiral β-amino alcohols are indispensable tools for controlling stereochemistry in chemical reactions.[5] Their utility stems from the presence of two key functional groups—an amine and an alcohol—which can coordinate to a metal center, creating a rigid, chiral environment that directs the approach of a substrate.
This compound contains a stereocenter at the carbon bearing the amino group and the phenyl ring. The methoxy substituent on the aromatic ring can influence the electronic properties and steric environment of the catalytic pocket, potentially offering unique selectivity profiles. While protocols specifically detailing this molecule's catalytic use are emerging, the methodologies established for analogous β-amino alcohols provide a strong and reliable foundation for its deployment in the laboratory.
Principle of Application: Ligand-Accelerated Catalysis
In many asymmetric reactions, β-amino alcohols function as chiral ligands that coordinate to a metal atom (e.g., Zinc, Titanium, Ruthenium).[6][7] The process typically involves the deprotonation of the alcohol by an organometallic reagent (like diethylzinc) to form a metal alkoxide. The adjacent amino group then acts as a dative ligand, coordinating to the metal center to form a stable, bicyclic chiral complex. This complex is the active catalytic species.
The precise geometry of this catalyst-substrate complex dictates the stereochemical outcome. The chiral ligand creates a sterically biased environment, forcing the substrate (e.g., an aldehyde) to adopt a specific orientation upon coordination. This controlled orientation ensures that the nucleophile (e.g., an ethyl group from diethylzinc) attacks one face of the aldehyde preferentially, leading to the formation of one enantiomer of the product in excess.
Caption: Logical workflow of asymmetric catalysis using a chiral amino alcohol ligand.
Featured Application: Enantioselective Addition of Diethylzinc to Aldehydes
The addition of organozinc reagents to carbonyl compounds is a classic C-C bond-forming reaction.[6] In the absence of a chiral catalyst, this reaction produces a racemic mixture of secondary alcohols. The introduction of a catalytic amount of a chiral β-amino alcohol, such as this compound, can induce high levels of enantioselectivity, providing a direct route to valuable chiral building blocks.[4]
Proposed Catalytic Cycle
The mechanism, first extensively studied by Noyori and others, is believed to involve a dimeric zinc complex.[8]
-
Catalyst Activation: The chiral amino alcohol reacts with two equivalents of diethylzinc (Et₂Zn). One equivalent deprotonates the alcohol to form a zinc alkoxide, while the second coordinates to the nitrogen atom. This forms a dimeric, bridged zinc complex which is the active catalyst.
-
Aldehyde Coordination: A molecule of aldehyde displaces a weakly bound ligand (like a solvent molecule or another Et₂Zn molecule) and coordinates to one of the zinc atoms in the chiral complex. The geometry of the ligand dictates a specific orientation of the aldehyde's carbonyl group.
-
Enantioselective Ethyl Transfer: An ethyl group from the other zinc atom is transferred to one specific face (Re or Si) of the coordinated aldehyde carbonyl. This step is stereodetermining and proceeds through a six-membered, chair-like transition state.
-
Product Release & Catalyst Regeneration: The resulting zinc alkoxide of the product alcohol is displaced by a new molecule of aldehyde, regenerating the active catalyst and allowing the cycle to continue.
Caption: Proposed catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.
Experimental Protocols
The following protocol is a representative procedure for the enantioselective ethylation of benzaldehyde, adapted from methodologies proven effective for analogous β-amino alcohol ligands.[7][9] Researchers should consider this a starting point for optimization when using this compound.
Protocol 1: Enantioselective Ethylation of Benzaldehyde
Objective: To synthesize (S)-1-phenyl-1-propanol with high enantiomeric excess using a chiral amino alcohol catalyst.
Materials:
-
(S)-3-Amino-3-(3-methoxyphenyl)propan-1-ol (or other chiral amino alcohol ligand)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply (inert atmosphere)
Equipment:
-
Flame-dried Schlenk flasks or round-bottom flasks with rubber septa
-
Magnetic stirrer and stir bars
-
Syringes and needles for liquid transfers
-
Low-temperature bath (e.g., ice-water or cryocooler)
-
Rotary evaporator
-
Standard glassware for workup (separatory funnel, beakers, flasks)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
-
Chiral High-Performance Liquid Chromatography (HPLC) column (e.g., Chiralcel OD-H or equivalent) for ee determination
Procedure:
Part A: Reaction Setup (under inert atmosphere)
-
Catalyst Preparation:
-
To a 50 mL flame-dried Schlenk flask under a positive pressure of argon, add the chiral amino alcohol ligand (e.g., 0.05 mmol, 10 mol%).
-
Add anhydrous toluene (5 mL) via syringe to dissolve the ligand.
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Reagent Addition:
-
Slowly add the diethylzinc solution (1.5 mmol, 3.0 equivalents, 1.5 mL of 1.0 M solution) dropwise to the stirred ligand solution. Causality Note: Adding the diethylzinc slowly prevents a rapid exotherm. A molar excess of Et₂Zn is used to ensure complete catalyst formation and to act as the alkylating agent.
-
Stir the resulting mixture at 0 °C for 30 minutes. A white precipitate may form, which is normal.
-
-
Substrate Addition:
-
In a separate, dry vial, dissolve freshly distilled benzaldehyde (0.5 mmol, 1.0 equivalent) in anhydrous toluene (1 mL).
-
Add the benzaldehyde solution dropwise to the catalyst mixture over 5-10 minutes.
-
Stir the reaction mixture at 0 °C.
-
Part B: Reaction Monitoring and Workup
-
Monitoring:
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The consumption of benzaldehyde indicates reaction progression. The reaction is typically complete within 2-24 hours.
-
-
Quenching:
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Very carefully and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution (5 mL). Safety Note: Unreacted diethylzinc reacts violently with water. Quench slowly behind a blast shield.
-
Once gas evolution ceases, add 1 M HCl (10 mL) and stir vigorously until the white salts dissolve.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL). Causality Note: The acid wash removes the amino alcohol catalyst, while the bicarbonate wash removes any residual acid.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 1-phenyl-1-propanol.
-
Part C: Analysis
-
Enantiomeric Excess (ee) Determination:
-
Dissolve a small sample of the purified product in the appropriate solvent for HPLC analysis (e.g., Hexane/Isopropanol mixture).
-
Analyze the sample using a chiral HPLC column, comparing the retention times to a racemic standard of 1-phenyl-1-propanol to identify the peaks corresponding to the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.
-
Data Presentation & Expected Outcomes
The performance of β-amino alcohol ligands in this reaction is highly dependent on the structure of both the ligand and the aldehyde substrate. The following table summarizes typical results observed in the literature for related catalysts, providing a benchmark for what might be expected when using this compound.[7][9]
| Entry | Aldehyde Substrate | Ligand Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 5 - 10 | 0 | 2 - 12 | >90 | 90-98 |
| 2 | 4-Chlorobenzaldehyde | 5 - 10 | 0 | 4 - 18 | >95 | 92-97 |
| 3 | 4-Methoxybenzaldehyde | 5 - 10 | 0 | 6 - 24 | >90 | 88-95 |
| 4 | 2-Naphthaldehyde | 5 - 10 | 0 | 4 - 12 | >95 | >92 |
| 5 | Cinnamaldehyde | 5 - 10 | 0 | 12 - 24 | 70-85 | 65-75 |
| 6 | Hexanal (Aliphatic) | 5 - 10 | 0 | 12 - 36 | 60-80 | 50-70 |
Note: These are representative data. Actual results will require empirical optimization.
Conclusion
This compound belongs to the powerful class of chiral β-amino alcohol ligands, which are proven to be highly effective in asymmetric catalysis. While specific data for this molecule remains to be broadly published, the principles and protocols outlined in this guide for the enantioselective addition of diethylzinc to aldehydes provide a robust and scientifically-grounded starting point for its application. The modularity of this reaction allows for extensive optimization of ligand structure, metal, and substrate, making it a versatile tool for the synthesis of valuable chiral secondary alcohols. Further investigation into this specific ligand and its derivatives is warranted and could unlock new levels of selectivity and reactivity in asymmetric synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 3. This compound [myskinrecipes.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: A Phased Approach to Efficacy Testing of 3-Amino-3-(3-methoxyphenyl)propan-1-ol as a Novel CNS Agent
Abstract
This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to evaluate the therapeutic efficacy of the novel compound, 3-Amino-3-(3-methoxyphenyl)propan-1-ol. The structural features of this molecule, specifically the aminopropanol backbone and the methoxyphenyl moiety, suggest a potential interaction with central nervous system (CNS) targets, particularly those involved in monoamine neurotransmission.[1][2] Compounds with similar structures have shown activity as antidepressants or anxiolytics, often by modulating monoamine transporters or receptors.[3] This guide presents a phased, logic-driven experimental design, progressing from broad in vitro screening to targeted in vivo efficacy models. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental choice to ensure data integrity and reproducibility in accordance with Good Laboratory Practice (GLP) principles.[4]
Rationale and Strategic Overview
The discovery of novel CNS agents is a critical endeavor to address the significant unmet medical needs in psychiatric and neurological disorders. This compound is a synthetic intermediate with structural alerts suggesting potential bioactivity.[2] Its 3-amino-3-arylpropan-1-ol core is a privileged scaffold found in compounds targeting the serotonin transporter (SERT) and 5-HT1A receptors, suggesting a potential dual-action mechanism for treating depression and anxiety.[3]
Our experimental strategy is a multi-phase funnel approach designed to systematically characterize the compound's pharmacological profile. This begins with broad, high-throughput in vitro assays to identify the primary biological target(s) and determine potency. Subsequent phases focus on selectivity, off-target effects, pharmacokinetic properties, and finally, efficacy in validated animal models of CNS disorders. This structured progression allows for early go/no-go decisions, optimizing resource allocation and increasing the probability of success.
Figure 1: Overall Experimental Workflow for Efficacy Testing.
Phase 1: In Vitro Target Identification and Potency
The objective of this phase is to identify the primary molecular target(s) of this compound and quantify its potency. Based on its structure, we hypothesize its primary activity will be on monoamine systems.
Monoamine Transporter Interaction
Rationale: Monoamine transporters (SERT, NET, DAT) are critical regulators of neurotransmission and are the primary targets for many antidepressant medications.[5] These assays will determine if the compound binds to and/or inhibits the function of these transporters.
Figure 2: Monoamine Synapse and Site of Transporter Inhibition.
Protocol 2.1.1: Radioligand Binding Assay
This assay measures the ability of the test compound to displace a known radiolabeled ligand from the transporter, determining its binding affinity (Ki).[5]
-
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT.[5]
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).[5]
-
Non-specific binding competitors: Paroxetine (SERT), Mazindol (NET/DAT).[5]
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Scintillation fluid and 96-well filter plates.
-
-
Procedure:
-
Prepare cell membranes from the stably transfected HEK293 cells.
-
In a 96-well plate, add membrane homogenate, radioligand at a concentration near its Kd, and a range of concentrations of the test compound (e.g., 0.1 nM to 100 µM).
-
For total binding wells, add vehicle (DMSO) instead of the test compound.
-
For non-specific binding wells, add a high concentration of the respective competitor (e.g., 10 µM Paroxetine).
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Rapidly filter the plate contents through the filter plate and wash with ice-cold buffer to separate bound from free radioligand.
-
Allow plates to dry, add scintillation fluid to each well, and count radioactivity using a microplate scintillation counter.
-
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2.1.2: Neurotransmitter Uptake Assay
This functional assay directly measures the inhibition of monoamine transport into cells.[5]
-
Materials:
-
Procedure:
-
Wash cell monolayers with assay buffer.
-
Pre-incubate cells with various concentrations of the test compound or control inhibitors for 15-30 minutes at 37°C.
-
Initiate uptake by adding the radiolabeled substrate.
-
Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the incorporated radioactivity via liquid scintillation counting.
-
-
Data Analysis: Determine the IC50 value by plotting the percentage inhibition of uptake versus the log concentration of the test compound.
| Target | Binding Assay (Ki, nM) | Uptake Assay (IC50, nM) |
| SERT | Hypothetical Data | Hypothetical Data |
| NET | Hypothetical Data | Hypothetical Data |
| DAT | Hypothetical Data | Hypothetical Data |
| Table 1: Example Data Table for Monoamine Transporter Assays. |
Monoamine Oxidase (MAO) Inhibition
Rationale: MAO-A and MAO-B are key enzymes in the degradation of monoamines. Inhibition of these enzymes can increase synaptic neurotransmitter levels and is a validated mechanism for treating depression (MAO-A) and Parkinson's disease (MAO-B).[6][7]
Protocol 2.2.1: MAO-A/B Inhibition Fluorescence Assay
This is a high-throughput method to assess the inhibition of MAO-A and MAO-B activity.[8]
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., Kynuramine or a commercial fluorescent probe like Amplex Red).[6][8]
-
Control inhibitors: Clorgyline (MAO-A selective), Selegiline (MAO-B selective).[6]
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Black 96- or 384-well microplates.
-
-
Procedure:
-
Add assay buffer, enzyme (MAO-A or MAO-B), and test compound/control to the wells. Incubate for 15 minutes.
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction (if necessary, depending on the kit).
-
Read the fluorescence on a microplate reader at the appropriate excitation/emission wavelengths.
-
-
Data Analysis: Calculate the percentage of inhibition relative to vehicle controls and determine the IC50 value from the dose-response curve.
| Target | IC50 (nM) |
| MAO-A | Hypothetical Data |
| MAO-B | Hypothetical Data |
| Table 2: Example Data Table for MAO Inhibition Assays. |
Phase 2: In Vitro Selectivity and Safety Profiling
Rationale: A therapeutically viable compound should exhibit high selectivity for its intended target to minimize side effects. This phase assesses the compound's activity against a broader range of biological targets. While a full commercial screen (e.g., Eurofins SafetyScreen44™ Panel) is standard practice, the principle is to test the compound against other key CNS receptors (e.g., adrenergic, muscarinic, histaminergic) and ion channels (e.g., hERG) that are commonly associated with adverse drug reactions.[9] The goal is to demonstrate at least a 100-fold selectivity window between the primary target potency and any significant off-target activity.
Phase 3: In Vivo Pharmacokinetics (PK) and Safety
Rationale: Before testing for efficacy in animal models, it's crucial to understand if the compound can reach the target organ (the brain) at sufficient concentrations and to establish a safe dose range.[10] These studies must be conducted under GLP conditions if intended for regulatory submission.[4][11]
Protocol 4.1: Preliminary Pharmacokinetic Study
-
Objective: To determine key PK parameters like half-life (t½), maximum concentration (Cmax), and brain-to-plasma ratio.
-
Procedure:
-
Administer a single dose of the compound to rodents (e.g., Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).
-
At the end of the time course, collect brain tissue.
-
Analyze plasma and brain homogenate concentrations of the compound using LC-MS/MS.
-
-
Data Analysis: Calculate PK parameters using software like Phoenix WinNonlin. A high brain-to-plasma ratio (>1) is desirable for a CNS-active drug.
Protocol 4.2: Acute Toxicity Study
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities.
-
Procedure:
-
Administer single, escalating doses of the compound to groups of rodents.
-
Observe animals for a set period (e.g., 7-14 days) for clinical signs of toxicity, changes in body weight, and mortality.[12]
-
Perform gross pathology at the end of the study.
-
-
Data Analysis: The MTD is the highest dose that does not cause significant adverse effects or mortality. This information is critical for dose selection in subsequent efficacy studies.
Phase 4: In Vivo Efficacy in Animal Models
Rationale: This phase aims to determine if the compound elicits a therapeutically relevant behavioral response in established animal models that mimic aspects of human CNS disorders like depression.[13][14] Animal models are indispensable tools for developing new antidepressant and anxiolytic drugs.[13]
Protocol 5.1: Forced Swim Test (FST) in Mice
Rationale: The FST is a widely used rapid screening test for antidepressant-like activity.[15] Antidepressant compounds typically reduce the duration of immobility, interpreted as a decrease in behavioral despair.
-
Materials:
-
Male C57BL/6 mice.
-
Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Test compound, vehicle control, and positive control (e.g., Fluoxetine, 20 mg/kg).
-
Video recording and analysis software.
-
-
Procedure:
-
Acclimate animals to the testing room for at least 1 hour.
-
Administer the test compound, vehicle, or positive control via the appropriate route (e.g., intraperitoneal, IP) 30-60 minutes before the test.
-
Place each mouse individually into a cylinder of water for a 6-minute session.
-
Record the session. A trained observer, blind to the treatment groups, scores the last 4 minutes of the session for time spent immobile.
-
-
Data Analysis: Compare the mean immobility time across treatment groups using a one-way ANOVA followed by post-hoc tests. A significant reduction in immobility compared to the vehicle group indicates potential antidepressant efficacy.
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds, Mean ± SEM) |
| Vehicle | - | Hypothetical Data |
| Positive Control | 20 | Hypothetical Data |
| Test Compound | 10 | Hypothetical Data |
| Test Compound | 30 | Hypothetical Data |
| Test Compound | 100 | Hypothetical Data |
| Table 3: Example Data Table for Forced Swim Test. |
Protocol 5.2: Chronic Social Defeat Stress (CSDS) Model
Rationale: The CSDS model has high face and construct validity for depression, as it is based on chronic psychosocial stress, a major trigger for depression in humans.[14] It induces a long-lasting depressive-like phenotype in susceptible animals.
-
Procedure:
-
Defeat Phase (10 days): An experimental mouse (e.g., C57BL/6J) is introduced into the home cage of a larger, aggressive resident mouse (e.g., CD-1) for 5-10 minutes of physical defeat daily.
-
After physical interaction, the experimental mouse is housed in the same cage but separated by a perforated divider, allowing sensory but not physical contact for the remainder of the 24 hours. This is repeated for 10 consecutive days with a new resident each day.
-
Social Interaction Test (Day 11): The day after the last defeat session, social avoidance is assessed. The mouse is placed in an arena with an empty wire-mesh enclosure at one end. The time spent in the "interaction zone" around the enclosure is tracked for 2.5 minutes. Then, an unfamiliar aggressor mouse is placed in the enclosure, and tracking continues for another 2.5 minutes.
-
Treatment Phase: Susceptible mice (those showing significant social avoidance) are then treated daily with the test compound, vehicle, or a positive control (e.g., Fluoxetine) for several weeks (e.g., 4 weeks).
-
Re-Test: The social interaction test is repeated to determine if the treatment reversed the social avoidance phenotype.
-
-
Data Analysis: Calculate a social interaction ratio (time with aggressor / time with empty enclosure). A ratio < 1 indicates social avoidance. Compare the post-treatment ratios between groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant increase in the ratio in the test compound group indicates a reversal of the depressive-like phenotype.
Data Interpretation and Go/No-Go Decisions
The data from each phase must be integrated to make informed decisions about the compound's future. The following diagram illustrates a simplified decision-making process.
Figure 3: Go/No-Go Decision Tree for Compound Progression.
Conclusion
This document outlines a rigorous, phased experimental plan to characterize the efficacy of this compound. By systematically evaluating its activity from in vitro target engagement to in vivo behavioral models, researchers can build a comprehensive data package. This logical progression, rooted in established pharmacological principles and regulatory expectations, provides a robust framework for determining the compound's potential as a novel therapeutic agent for CNS disorders.
References
- 1. 3-Tertiary amino-1-aryloxy- or aryl-propanes and -propan-2-ols and some related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Step 2: Preclinical Research | FDA [fda.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 7. evotec.com [evotec.com]
- 8. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 11. karger.com [karger.com]
- 12. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 13. Experimental animal models for the simulation of depression and anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of 3-Amino-3-(3-methoxyphenyl)propan-1-ol
Introduction: The Strategic Value of a Versatile Synthon
3-Amino-3-(3-methoxyphenyl)propan-1-ol is a chiral amino alcohol that serves as a pivotal structural motif and key intermediate in medicinal chemistry and pharmaceutical development.[1] Its utility is particularly pronounced in the synthesis of bioactive molecules targeting the central nervous system (CNS), such as antidepressants and anxiolytics.[1] The molecule's bifunctional nature, possessing both a primary nucleophilic amine and a primary alcohol, presents both a synthetic opportunity and a challenge. Unlocking its full potential often requires strategic derivatization—the chemical modification of these functional groups.
This guide provides an in-depth exploration of robust protocols for the derivatization of this compound. The methodologies detailed herein are designed not merely as procedural steps but as a framework for rational chemical modification. We will delve into the causality behind experimental choices, focusing on three core strategies: N-Sulfonylation , O-Silylation , and N-Acylation . Furthermore, we will address the critical aspect of stereochemical integrity by providing a protocol for chiral derivatization to enable enantiomeric purity analysis via High-Performance Liquid Chromatography (HPLC).
I. Selective N-Sulfonylation: Crafting Bioactive Scaffolds
Principle & Rationale: Sulfonylation is a cornerstone reaction in medicinal chemistry, transforming amines into sulfonamides—a privileged functional group in a multitude of approved drugs.[2] The reaction of an amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), is typically rapid and selective. In the context of an amino alcohol, the primary amine exhibits significantly greater nucleophilicity than the primary alcohol, allowing for selective N-sulfonylation under controlled conditions, leaving the hydroxyl group intact for subsequent transformations.[2][3] The use of a non-nucleophilic base like triethylamine (TEA) or pyridine is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Experimental Protocol: N-Tosyl Derivatization
Materials and Reagents:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Sulfonylation: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), deionized water (1x), and brine (1x).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-tosylated derivative.
Data Summary: N-Sulfonylation
| Parameter | Condition | Rationale |
| Substrate | This compound | The target molecule for derivatization. |
| Reagent | p-Toluenesulfonyl Chloride (TsCl) | Provides the tosyl group for sulfonamide formation. |
| Stoichiometry | 1.1 eq TsCl, 1.2 eq TEA | A slight excess of reagents ensures complete conversion. |
| Base | Triethylamine (TEA) | Scavenges the HCl byproduct without competing as a nucleophile. |
| Solvent | Dichloromethane (DCM) | An inert solvent that dissolves reactants and is easily removed. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction. |
| Reaction Time | 4-12 hours | Typical duration for complete conversion. |
Visualization: N-Sulfonylation Reaction
Caption: Reaction scheme for the N-sulfonylation of the amino alcohol.
II. O-Silylation: Protecting the Hydroxyl Group
Principle & Rationale: Silylation is one of the most common and effective methods for protecting alcohol functional groups in organic synthesis.[4][5] Silyl ethers are stable to a wide range of reaction conditions, particularly basic media, yet can be readily cleaved when desired.[4] Reagents like tert-butyldimethylsilyl chloride (TBDMSCl) provide a sterically bulky silyl group, enhancing the stability of the resulting silyl ether. The reaction is typically performed in the presence of a base, such as imidazole or triethylamine, which acts as both a catalyst and an acid scavenger.[6]
Experimental Protocol: O-TBDMS Derivatization
Materials and Reagents:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether or Ethyl acetate
-
Deionized water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DMF in a dry round-bottom flask.
-
Base and Reagent Addition: Add imidazole (2.2 eq) to the solution, followed by tert-butyldimethylsilyl chloride (1.1 eq).
-
Reaction Conditions: Stir the mixture at room temperature for 10-20 hours. The reaction can be gently heated to 40 °C to accelerate the conversion of less reactive alcohols.[6]
-
Monitoring: Track the disappearance of the starting material using TLC.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with deionized water (3x) to remove DMF and imidazole.
-
Extraction: Wash the organic layer with brine (1x).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel chromatography if necessary.
Data Summary: O-Silylation
| Parameter | Condition | Rationale |
| Substrate | This compound | The target molecule for derivatization. |
| Reagent | tert-Butyldimethylsilyl Chloride (TBDMSCl) | Provides a stable, sterically hindered silyl protecting group. |
| Stoichiometry | 1.1 eq TBDMSCl, 2.2 eq Imidazole | Ensures complete reaction and effective base catalysis. |
| Base/Catalyst | Imidazole | Acts as a base to neutralize HCl and catalyzes the silylation. |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that facilitates the SN2 reaction.[7] |
| Temperature | Room Temperature to 40 °C | Mild conditions are sufficient for primary alcohol silylation. |
| Reaction Time | 10-20 hours | Allows for complete conversion of the alcohol. |
Visualization: O-Silylation Reaction
Caption: Reaction scheme for the O-silylation of the amino alcohol.
III. Chiral Derivatization for Enantiomeric Purity Analysis
Principle & Rationale: For chiral molecules used in drug development, determining the enantiomeric excess (e.e.) is a regulatory and scientific necessity. A powerful method for this is indirect chiral analysis, which involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA).[8][9] This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated and quantified using standard achiral chromatography, such as reverse-phase HPLC. Marfey's reagent (FDAA) is a widely used CDA for primary and secondary amines, reacting under mild conditions to form stable diastereomeric derivatives with distinct retention times.[10]
Experimental Protocol: Derivatization with Marfey's Reagent (FDAA)
Materials and Reagents:
-
Sample of this compound (racemic or enantiomerically enriched)
-
Marfey's Reagent (FDAA, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide)
-
Acetone
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
2 M Hydrochloric acid (HCl) solution
-
HPLC-grade water and acetonitrile
-
HPLC system with a standard C18 reverse-phase column and UV detector
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of the amino alcohol sample (~1 mg/mL) in water or a suitable buffer.
-
Derivatization Reaction: To 50 µL of the amino alcohol solution, add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Base Addition: Add 20 µL of 1 M NaHCO₃ solution to initiate the reaction.
-
Incubation: Vortex the mixture and heat at 40-50 °C for 1 hour.[10]
-
Quenching: After incubation, cool the mixture to room temperature and neutralize by adding 20 µL of 2 M HCl.
-
Sample Dilution: Dilute the final reaction mixture with the HPLC mobile phase (e.g., to 1 mL) and filter through a 0.45 µm syringe filter.
-
HPLC Analysis: Inject an appropriate volume (e.g., 20 µL) onto the HPLC system. Separate the diastereomers using a gradient of acetonitrile in water (with 0.1% TFA or formic acid). Monitor the elution profile with a UV detector (typically at 340 nm).
-
Quantification: The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the two resulting diastereomers.
Visualization: Chiral Analysis Workflow
Caption: Workflow for determining enantiomeric purity via chiral derivatization.
References
- 1. This compound [myskinrecipes.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Silylation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. General Silylation Procedures - Gelest [technical.gelest.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G [pubs.rsc.org]
- 10. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable Two-Step Synthesis of 3-Amino-3-(3-methoxyphenyl)propan-1-ol
Abstract
This application note provides a detailed, technically-grounded guide for the large-scale synthesis of 3-Amino-3-(3-methoxyphenyl)propan-1-ol, a key β-amino alcohol intermediate. β-amino alcohols are a critical structural motif in a wide range of biologically active compounds and pharmaceutical agents, including antidepressants and other central nervous system (CNS) agents.[1][2] This document outlines a robust and scalable two-step synthetic pathway, commencing with a one-pot Rodionov-type reaction to form the β-amino ester intermediate, followed by a high-yield reduction to the target molecule. The protocols are designed for researchers, chemists, and process development professionals, emphasizing safety, efficiency, and causality behind experimental choices to ensure a self-validating and reproducible process suitable for pilot plant and industrial applications.
Introduction and Strategic Overview
This compound is a valuable building block in medicinal chemistry. Its structure, featuring a primary amine and a primary alcohol separated by a three-carbon chain with a chiral center, offers multiple points for diversification in drug discovery campaigns. The large-scale production of such intermediates requires a synthetic route that is not only high-yielding but also economically viable, safe, and scalable.
Common synthetic strategies for β-amino alcohols include the aminolysis of epoxides[1][3][4], reduction of β-amino ketones, and various asymmetric synthesis methodologies.[5] For the target compound, a highly efficient and convergent approach involves the synthesis of a β-amino ester intermediate followed by its chemoselective reduction. This strategy is advantageous for large-scale operations due to the availability of starting materials and the robustness of the transformations.
This guide details a two-step process:
-
Step 1: Synthesis of Ethyl 3-amino-3-(3-methoxyphenyl)propanoate. This intermediate is prepared via a one-pot reaction combining 3-methoxybenzaldehyde, malonic acid, and ammonium acetate in ethanol. This is a variation of the Rodionov reaction, a classic method for preparing β-amino acids and their esters.[6][7][8][9][10]
-
Step 2: Reduction to this compound. The ester intermediate is reduced to the target amino alcohol using Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent capable of converting esters to primary alcohols.[11][12][13]
Logical & Experimental Workflow
The overall synthetic strategy is designed for efficiency and scalability, minimizing intermediate isolations where possible and utilizing well-established, high-conversion reactions.
Overall Synthesis Diagram
Caption: High-level workflow for the two-step synthesis of the target compound.
Detailed Protocols and Methodologies
These protocols are based on a theoretical 1 kg scale of the final product. All operations should be conducted in a controlled environment (e.g., a walk-in fume hood or a pilot plant bay) with appropriate personal protective equipment (PPE).
Reagent and Parameter Table
| Compound | Step | MW ( g/mol ) | Equivalents | Mass (kg) | Moles (mol) | Volume (L) | Role |
| 3-Methoxybenzaldehyde | 1 | 136.15 | 1.0 | 0.75 | 5.51 | ~0.67 | Starting Material |
| Malonic Acid | 1 | 104.06 | 1.1 | 0.63 | 6.06 | - | C2 Synthon |
| Ammonium Acetate | 1 | 77.08 | 1.5 | 0.64 | 8.26 | - | Amine Source |
| Ethanol (200 proof) | 1 | 46.07 | - | - | - | 5.0 | Solvent |
| Ethyl 3-amino-3-(3-methoxyphenyl)propanoate | 2 | 223.26 | 1.0 (input) | 1.23 (theory) | 5.51 | - | Intermediate |
| Lithium Aluminum Hydride (LiAlH₄) | 2 | 37.95 | 1.5 | 0.31 | 8.26 | - | Reducing Agent |
| Tetrahydrofuran (THF), anhydrous | 2 | 72.11 | - | - | - | 15.0 | Solvent |
Step 1: Synthesis of Ethyl 3-amino-3-(3-methoxyphenyl)propanoate
Causality: This one-pot procedure combines a Knoevenagel condensation between the aldehyde and malonic acid with a subsequent Michael addition of ammonia and decarboxylation. Using ethanol as the solvent directly leads to the ethyl ester, streamlining the process.[9] Ammonium acetate serves as a convenient, solid source of ammonia.
Protocol:
-
Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet. Ensure the system is clean and dry.
-
Charging Reagents: To the reactor, charge 3-methoxybenzaldehyde (0.75 kg, 5.51 mol) , malonic acid (0.63 kg, 6.06 mol) , ammonium acetate (0.64 kg, 8.26 mol) , and absolute ethanol (5.0 L) .
-
Reaction: Begin stirring and heat the mixture to reflux (approx. 78-80°C) using the reactor jacket. Maintain a gentle reflux for 12-16 hours.
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of the starting aldehyde is complete.
-
Solvent Removal: Once the reaction is complete, cool the mixture to 40-50°C. Remove the ethanol under reduced pressure using a rotary evaporator or the reactor's vacuum system.
-
Work-up: To the concentrated residue, add water (5.0 L) and ethyl acetate (5.0 L). Stir vigorously. Adjust the pH of the aqueous layer to 9-10 with a saturated sodium carbonate solution to deprotonate the amine and neutralize any remaining acetic acid.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2.5 L each).
-
Washing & Drying: Combine all organic layers and wash with brine (2.0 L). Dry the organic phase over anhydrous sodium sulfate, then filter.
-
Isolation: Concentrate the dried organic solution under reduced pressure to yield the crude ethyl 3-amino-3-(3-methoxyphenyl)propanoate as an oil. The product can be used in the next step without further purification if IPC shows sufficient purity. Expected yield: 1.0 - 1.15 kg (80-90%).
Step 2: Reduction to this compound
Causality: LiAlH₄ is a potent, non-selective reducing agent that efficiently reduces the ester functional group to a primary alcohol.[12][13] The reaction is highly exothermic and liberates hydrogen gas upon quenching, requiring strict anhydrous conditions and careful temperature control.[14] THF is the preferred solvent due to its ability to dissolve LiAlH₄ and its suitable boiling point.
Protocol:
-
Reactor Setup: Assemble a 50 L jacketed reactor system equipped with a mechanical stirrer, nitrogen inlet/outlet, temperature probe, and a pressure-equalizing dropping funnel. The entire system must be flame-dried under vacuum and maintained under a positive pressure of nitrogen.
-
Charging LiAlH₄: Under a strong nitrogen counter-flow, carefully charge anhydrous THF (10.0 L) to the reactor. Cool the solvent to 0°C using a circulating chiller. Cautiously add Lithium Aluminum Hydride (0.31 kg, 8.26 mol) in portions, ensuring the temperature does not exceed 10°C.
-
Substrate Addition: Dissolve the crude ethyl 3-amino-3-(3-methoxyphenyl)propanoate (1.23 kg, 5.51 mol) from Step 1 in anhydrous THF (5.0 L) and charge this solution to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 2-3 hours, maintaining the internal temperature between 0-5°C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.
-
IPC: Monitor the reaction by TLC/HPLC for the disappearance of the starting ester.
-
Quenching (Critical Safety Step): Cool the reactor back down to 0°C. Quench the reaction with extreme caution by the slow, dropwise addition of the following (Fieser workup):
-
Water (0.31 L)
-
15% w/v aqueous Sodium Hydroxide solution (0.31 L)
-
Water (0.93 L)
-
Note: This sequence is designed to produce a granular, easily filterable aluminum salt precipitate. The quenching process is highly exothermic and generates hydrogen gas. Ensure adequate cooling and ventilation.[14]
-
-
Filtration: Stir the resulting slurry at room temperature for 1 hour, then filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with THF (3 x 2.0 L).
-
Isolation & Purification: Combine the filtrate and washes. Remove the solvent under reduced pressure to yield the crude this compound. The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., toluene/heptane) to afford a white to off-white solid. Expected yield: 0.85 - 0.95 kg (85-95%).
Product Characterization and Validation
To ensure the integrity of the final product, a comprehensive analytical validation is required.
Analytical Workflow
Caption: A standard analytical workflow for structural elucidation and purity assessment.
Expected Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.20 (m, 1H, Ar-H), 6.90-6.75 (m, 3H, Ar-H), 4.20-4.10 (m, 1H, CH-N), 3.80 (s, 3H, OCH₃), 3.85-3.65 (m, 2H, CH₂-O), 2.50 (br s, 3H, NH₂ + OH), 2.00-1.80 (m, 2H, CH₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 159.9, 145.5, 129.6, 118.5, 112.8, 111.9, 61.5, 55.2, 51.0, 38.5.
-
FTIR (KBr, cm⁻¹): 3350-3200 (O-H, N-H stretch), 3000-2850 (C-H stretch), 1600, 1490 (C=C aromatic stretch), 1260 (C-O stretch), 1040 (C-O stretch).
-
Mass Spec (ESI+): m/z 182.11 [M+H]⁺.
Safety and Handling
-
Large-Scale LiAlH₄ Reactions: These are extremely hazardous. Strict adherence to anhydrous conditions, inert atmosphere, and controlled temperature is mandatory. Personnel must be highly trained in handling pyrophoric reagents. A comprehensive risk assessment must be performed before proceeding.[14]
-
Reagents: 3-methoxybenzaldehyde and malonic acid can be irritants. Ethanol and THF are highly flammable. Handle all chemicals in a well-ventilated area with appropriate PPE.
-
Pressure and Gas Evolution: The quenching of LiAlH₄ generates significant amounts of hydrogen gas. The reactor must be vented to a safe area, away from ignition sources.
References
- 1. growingscience.com [growingscience.com]
- 2. This compound [myskinrecipes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rroij.com [rroij.com]
- 5. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN106083624B - The one pot process technique of 3- amino -3- phenylpropionic acid esters - Google Patents [patents.google.com]
- 10. scribd.com [scribd.com]
- 11. orgosolver.com [orgosolver.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-3-(3-methoxyphenyl)propan-1-ol
Welcome to the technical support center for the synthesis of 3-Amino-3-(3-methoxyphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important pharmaceutical intermediate.[1] We will delve into the practical aspects of the synthesis, providing troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, offering quick and accessible answers to prevalent issues.
Q1: What is a common and effective synthetic route for this compound?
A prevalent and reliable method for synthesizing this compound involves the reduction of a corresponding β-aminoketone or the reduction of a β-hydroxy nitrile. A plausible and efficient route starts from 3-methoxyacetophenone, proceeds through a Mannich-type reaction to form the β-aminoketone intermediate, which is then reduced to the target amino alcohol.
Q2: What are the critical parameters to control for maximizing the yield?
Several factors are crucial for achieving a high yield:
-
Reagent Quality: Ensure all reagents, especially the reducing agent (e.g., Lithium Aluminum Hydride or Sodium Borohydride), are of high purity and anhydrous where specified.
-
Temperature Control: The reduction step is often highly exothermic. Maintaining the recommended temperature (e.g., 0 °C during reagent addition) is critical to prevent side reactions.
-
Inert Atmosphere: For reactions involving highly reactive reagents like LiAlH₄, maintaining an inert atmosphere (e.g., Argon or Nitrogen) is essential to prevent quenching by atmospheric moisture and oxygen.[2]
-
Stoichiometry: Precise control over the molar ratios of reactants is vital. An excess of the reducing agent may be necessary to ensure complete conversion, but a large excess can lead to over-reduction or purification challenges.
Q3: What are the most common impurities, and how can they be minimized?
Common impurities can include:
-
Unreacted Starting Material: Incomplete reaction is a common source of impurities. This can be addressed by optimizing reaction time, temperature, or reagent stoichiometry.
-
Over-reduction Products: If a strong reducing agent is used, there is a risk of reducing the methoxy group on the phenyl ring, though this is generally less common under standard conditions.
-
Byproducts from Side Reactions: Side reactions can lead to a variety of impurities. Careful control of reaction conditions is the best way to minimize these.
Purification is typically achieved through column chromatography on silica gel. The polarity of the eluent can be adjusted to effectively separate the desired product from less polar starting materials and more polar byproducts. For polar amino compounds, treating the silica gel with a base like triethylamine or using a solvent system containing ammonia can help minimize tailing and improve separation.[3]
II. Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reducing agent. 2. Insufficient reaction time or temperature. 3. Poor quality starting materials. | 1. Use a fresh, unopened container of the reducing agent or test its activity on a known substrate. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) and adjust the reaction time or temperature accordingly. 3. Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). |
| Multiple Unidentified Spots on TLC | 1. Side reactions due to incorrect temperature. 2. Degradation of starting material or product. | 1. Ensure strict temperature control throughout the reaction, especially during the addition of exothermic reagents. 2. Check the stability of your starting material and product under the reaction conditions. Consider using milder reagents or shorter reaction times. |
| Difficult Purification (Streaking on TLC) | The product is a polar amino alcohol, which can interact strongly with silica gel. | 1. Add a small amount of triethylamine (e.g., 1% v/v) to your eluent to neutralize acidic sites on the silica gel.[3] 2. Use a different stationary phase, such as alumina or reversed-phase silica. 3. Consider using a solvent system containing ammonia (e.g., DCM/Methanol/NH₄OH) to improve elution.[3] |
| Low Yield After Workup | 1. Incomplete extraction of the product from the aqueous layer. 2. Emulsion formation during extraction. 3. Product loss during solvent removal. | 1. Adjust the pH of the aqueous layer to ensure the product is in its free base form for efficient extraction into an organic solvent. 2. Add brine to the aqueous layer to break up emulsions. 3. Use a rotary evaporator at a moderate temperature and pressure to avoid loss of a potentially volatile product. |
III. Experimental Protocols & Methodologies
This section provides a detailed, step-by-step protocol for a common synthetic route to this compound.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Step 1: Synthesis of 3-(Dimethylamino)-1-(3-methoxyphenyl)propan-1-one (Mannich Base)
This procedure is adapted from established protocols for the Mannich reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-methoxyacetophenone (1.0 eq), paraformaldehyde (1.5 eq), and dimethylamine hydrochloride (1.2 eq) in ethanol.
-
Reaction Conditions: Add a catalytic amount of hydrochloric acid and reflux the mixture for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in water and basify with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude β-aminoketone.
Step 2: Synthesis of this compound
The reduction of the β-aminoketone is a standard procedure often employing sodium borohydride.
-
Reaction Setup: Dissolve the crude 3-(dimethylamino)-1-(3-methoxyphenyl)propan-1-one in methanol in a round-bottom flask and cool to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (2.0 eq) portion-wise to the stirred solution.
-
Reaction Conditions: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification
-
Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of methanol in dichloromethane). To minimize streaking, you can pre-treat the silica gel with a triethylamine solution.[3]
-
Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
IV. Mechanistic Insights
Understanding the underlying mechanisms of the key reaction steps can aid in troubleshooting and optimization.
Caption: Simplified mechanisms for the Mannich reaction and ketone reduction.
V. References
-
MySkinRecipes. This compound. --INVALID-LINK--
-
Benchchem. improving the yield and purity of 3-Amino-1-(furan-3-yl)propan-1-ol. --INVALID-LINK--
-
ChemicalBook. 3-AMINO-3-(P-METHOXYPHENYL)-1-PROPANOL synthesis. --INVALID-LINK--
References
Technical Support Center: Purification of 3-Amino-3-(3-methoxyphenyl)propan-1-ol
Document ID: TSC-22490-86-4-PUR
Version: 1.0
Introduction
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the purification of 3-Amino-3-(3-methoxyphenyl)propan-1-ol, a key intermediate in the synthesis of various pharmaceutical agents.[1] The unique bifunctional nature of this molecule, possessing both a basic amino group and a polar hydroxyl group, alongside a chiral center, presents a distinct set of purification challenges. This document is intended for researchers, scientists, and drug development professionals to navigate these complexities effectively.
Logical Flow for Troubleshooting Purification Issues
The following diagram outlines a systematic approach to diagnosing and resolving common purification challenges encountered with this compound.
Caption: A logical workflow for diagnosing and resolving purification issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: General Purity and Impurity Profile
Question 1: My initial HPLC analysis of the crude product shows multiple unexpected peaks. What are the likely sources of these impurities?
Answer: The presence of multiple peaks in your HPLC chromatogram points to unreacted starting materials, intermediates, or byproducts from the synthesis. The synthetic route to this compound, often involving the reduction of a β-aminoketone precursor, can generate several common impurities.[2]
-
Unreacted Starting Materials: Incomplete reactions can leave residual precursors. For instance, if synthesizing from 3-amino-3-(3-methoxyphenyl)propionic acid, this starting material may be present.
-
Intermediates: Depending on the synthetic pathway, stable intermediates may persist in the final product.
-
Over-reduction Products: Aggressive reducing agents or extended reaction times could potentially lead to the reduction of the methoxy-substituted aromatic ring.[2]
-
Side-products from Precursor Synthesis: Impurities generated during the formation of the β-aminoketone precursor can carry through to the final product.[2]
-
N-Alkylation Products: If primary amines are used under certain conditions, there is a possibility of forming secondary or tertiary amine byproducts.[2]
Troubleshooting Steps:
-
Confirm Identity of Major Peaks: Use LC-MS to get the mass-to-charge ratio (m/z) of the major impurities. This can help hypothesize their structures.
-
Review Synthesis Conditions: Analyze your reaction monitoring data (e.g., TLC, HPLC) to determine if the reaction went to completion. Consider if reaction time, temperature, or stoichiometry of reagents needs optimization.
-
Characterize Precursors: Ensure the purity of your starting materials, as impurities can be carried through the synthesis.
Category 2: Crystallization and Recrystallization Challenges
Question 2: I'm trying to purify my product by crystallization, but it keeps "oiling out" instead of forming crystals. Why is this happening and what can I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common for compounds with relatively low melting points or when the solubility of the compound in the chosen solvent is too high at the crystallization temperature. The presence of impurities can also disrupt crystal lattice formation.
Causality and Solutions:
| Potential Cause | Explanation | Suggested Solution |
| High Solubility | The compound remains too soluble in the solvent even upon cooling, preventing nucleation and crystal growth. | - Use a less polar solvent system in which the compound has lower solubility at room temperature but is soluble at elevated temperatures. - Gradually add an anti-solvent (a solvent in which the compound is insoluble) to the solution of your compound in a good solvent. |
| Cooling Rate is Too Fast | Rapid cooling can lead to supersaturation being reached too quickly, favoring the formation of an amorphous oil over an ordered crystal lattice. | - Slow down the cooling rate. Allow the solution to cool to room temperature slowly, then transfer to a refrigerator or freezer. - Use an insulated container (e.g., a Dewar flask) for slow cooling. |
| Presence of Impurities | Impurities can inhibit nucleation and disrupt the crystal packing, leading to oil formation. | - Attempt a pre-purification step, such as a quick filtration through a silica plug, to remove highly polar or non-polar impurities. - Consider converting the free base to a salt (see Question 3). Salts often have higher melting points and more rigid structures, making them easier to crystallize. |
Question 3: My product is an oil at room temperature, making crystallization difficult. Can I use salt formation to facilitate purification?
Answer: Absolutely. Converting the basic amino group of this compound into a salt is an excellent strategy to induce crystallization and improve purity. The resulting salt will have a higher melting point, be more crystalline, and may have different solubility properties that can be exploited for purification.
Protocol for Diastereomeric Salt Formation for Chiral Resolution:
This is also a primary method for resolving the racemic mixture.
-
Select a Chiral Acid: For resolving the racemic amine, a chiral acid is used as a resolving agent. Examples include L-(+)-tartaric acid, D-(-)-tartaric acid, or derivatives like tolylsulfonyl-L-proline.[1]
-
Dissolution: Dissolve the racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture like ethyl acetate/methanol).
-
Add Resolving Agent: Add a solution of the chiral acid (typically 0.5 to 1.0 molar equivalents) to the amine solution. The mixture may be heated to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly. One of the two diastereomeric salts, being less soluble, will preferentially crystallize.
-
Isolation and Analysis: Isolate the crystals by filtration. The enantiomeric excess (e.e.) of the resolved amine can be determined by chiral HPLC after liberating the free base.
-
Liberation of Free Base: Dissolve the purified salt in water and basify the solution (e.g., with NaOH) to a pH > 10. Extract the free amine with an organic solvent (e.g., dichloromethane, ethyl acetate).
Category 3: Chromatographic Purification Challenges
Question 4: When I run a flash column, my product streaks and I get significant peak tailing. How can I improve the peak shape?
Answer: Peak tailing is a common issue when purifying amines and other basic compounds on standard silica gel.[3] The primary cause is the interaction between the basic amino group and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to strong, non-ideal adsorption and slow elution from the active sites.
Troubleshooting Protocol for Peak Tailing:
-
Mobile Phase Modification:
-
Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to the mobile phase to neutralize the acidic silanol groups.
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent system (e.g., ethyl acetate/hexanes).
-
Ammonia: For very polar systems, using a mobile phase like dichloromethane/methanol with a small percentage of ammonium hydroxide can be effective. A common combination is 10% ammonia in methanol solution, which is then used as the polar component in a solvent system with dichloromethane.[4]
-
-
-
Choice of Stationary Phase:
-
Use Deactivated Silica: Employ silica gel that has been end-capped or treated to reduce the number of free silanol groups.
-
Alumina: Consider using basic or neutral alumina as the stationary phase instead of silica gel. Alumina is generally a better choice for the purification of basic compounds.
-
-
Sample Load:
-
Reduce the Load: Overloading the column can exacerbate peak tailing. Reduce the amount of crude material applied to the column.
-
Question 5: I'm struggling to get good separation between my product and a closely eluting impurity. What chromatographic parameters can I adjust?
Answer: Achieving good resolution between closely eluting compounds requires careful optimization of the chromatographic conditions.
Optimization Workflow:
References
Technical Support Center: Optimizing Reaction Conditions for 3-Amino-3-(3-methoxyphenyl)propan-1-ol
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Amino-3-(3-methoxyphenyl)propan-1-ol. This valuable intermediate is a key building block in the development of various bioactive molecules and central nervous system (CNS) agents.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate common challenges and optimize your reaction outcomes.
Section 1: Common Synthetic Strategies
The synthesis of this compound can be approached through several strategic routes. The optimal choice depends on the available starting materials, scale, and desired purity profile. The most prevalent strategies involve the formation of a key intermediate, such as a β-amino ketone or a β-nitrostyrene, followed by a reduction step.
-
Strategy 1: Mannich Reaction followed by Ketone Reduction: This is a robust and widely used method. It begins with the Mannich reaction of a 3-methoxy-substituted acetophenone derivative with formaldehyde and an amine to form a β-amino ketone.[2] This intermediate is then stereoselectively or non-stereoselectively reduced to the target amino alcohol.
-
Strategy 2: Reduction of a β-Nitrostyrene Derivative: This route involves the Henry or Knoevenagel condensation of 3-methoxybenzaldehyde with a nitroalkane. The resulting nitrostyrene is then reduced. This reduction requires a potent reducing agent like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation to convert the nitro group to an amine and reduce the alkene.[3][4] While effective, controlling selectivity and preventing side reactions like dimerization can be challenging.[5]
-
Strategy 3: Reduction of an Amino Acid Precursor: If the corresponding 3-Amino-3-(3-methoxyphenyl)propionic acid is available, a direct and clean reduction can be achieved using a strong hydride agent like LiAlH₄ in an ethereal solvent such as tetrahydrofuran (THF).[6]
Below is a general workflow illustrating the common synthetic pathways.
Caption: Common synthetic workflows for this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route for laboratory-scale synthesis?
For typical lab-scale preparations, the Mannich reaction followed by reduction of the resulting β-amino ketone is often the most reliable. This route generally involves milder conditions than the nitrostyrene reduction and avoids the use of highly reactive nitroalkanes. The starting materials are often commercially available and the reaction progress is relatively easy to monitor.
Q2: Which reducing agent is best suited for converting the intermediate β-amino ketone to the final amino alcohol?
The choice of reducing agent is critical for achieving a high yield and purity.
-
Sodium Borohydride (NaBH₄): This is often the preferred reagent for reducing the ketone in the β-amino ketone intermediate. It is highly selective for aldehydes and ketones, operationally simple to use, and safer to handle than LiAlH₄.[7] The reaction is typically run in an alcoholic solvent like methanol or ethanol.
-
Lithium Aluminum Hydride (LiAlH₄): While a very powerful and effective reducing agent, LiAlH₄ is generally overkill for a simple ketone reduction and can be less selective if other reducible functional groups are present. It is essential for reducing a carboxylic acid precursor.[6] Its use requires strictly anhydrous conditions and extreme caution during quenching.
-
Catalytic Hydrogenation: This method, using catalysts like Raney Nickel or Palladium on Carbon (Pd/C), can also be effective.[4] It is particularly useful for large-scale synthesis as it avoids stoichiometric metal hydride waste. However, it requires specialized hydrogenation equipment and optimization of catalyst, pressure, and temperature.
Q3: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine) to resolve the starting material, intermediate, and product. The disappearance of the starting material spot and the appearance of the product spot indicate reaction progression. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q4: What are the best practices for work-up and purification of the final product?
Given the amine and alcohol functionalities, proper work-up is key.
-
Work-up: After a hydride reduction, the reaction must be carefully quenched at low temperatures (0 °C). A typical Fieser workup for LiAlH₄ involves the sequential, dropwise addition of water, followed by aqueous sodium hydroxide, and then more water.[8] After quenching, the product is typically extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Purification: The crude product is often an oil. Purification is commonly achieved by flash column chromatography on silica gel. Due to the basic nature of the amine, the product can streak on the silica column. To mitigate this, it is highly recommended to add a small percentage (0.5-1%) of triethylamine or ammonia in methanol to the eluent.[9] For a solid product, recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/hexane) is an effective final purification step.[6]
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
| Problem | Question & Answer |
| Low or No Yield | Q: My reaction has resulted in a very low yield or has failed completely. What are the most likely causes? A: Several factors can contribute to low yield: 1. Reagent Quality: Hydride reducing agents like LiAlH₄ and NaBH₄ are sensitive to moisture. Ensure you are using freshly opened or properly stored reagents. Anhydrous solvents are critical, especially for LiAlH₄ and Grignard reactions.[10] 2. Incomplete Reaction: The reaction may not have gone to completion. Verify completion using TLC before starting the work-up. If the starting material remains, consider increasing the reaction time or temperature, or adding more reducing agent.[9] 3. Degradation During Work-up: The work-up procedure, particularly the quenching step, can generate significant heat. If the quenching is done too quickly or at room temperature, it can lead to product degradation. Always perform quenching slowly in an ice bath. 4. Side Reactions: In the case of a nitrostyrene reduction, Michael addition can lead to the formation of dimeric byproducts, consuming the starting material.[5] |
| Impurity Formation | Q: My TLC and/or NMR of the crude product shows multiple unexpected spots/peaks. What are these impurities and how can I prevent them? A: Common impurities include: 1. Unreacted Starting Material: This is the most common impurity and results from an incomplete reaction. See "Low Yield" above.[11] 2. Over-reduction Products: If using a very strong reducing agent or harsh conditions, other functional groups (like the aromatic ring) could potentially be reduced. This is rare but possible. 3. Byproducts from Intermediate Synthesis: Impurities generated during the formation of the key intermediate (e.g., the β-amino ketone) will carry through. Ensure the intermediate is pure before proceeding to the final reduction step. |
| Reaction Stalls | Q: My catalytic hydrogenation has stalled. The consumption of hydrogen has stopped, but TLC shows significant starting material remaining. What should I do? A: This typically points to catalyst deactivation. 1. Catalyst Poisoning: The catalyst (e.g., Pd/C) can be poisoned by sulfur or other impurities from the starting materials or solvent. 2. Insufficient Agitation: Ensure the reaction mixture is being stirred vigorously enough to keep the catalyst suspended and in contact with the hydrogen gas. 3. Solution: The reaction may need to be filtered through Celite® to remove the deactivated catalyst, and fresh catalyst can be added to restart the hydrogenation.[4] |
| Purification Difficulties | Q: My product streaks badly on the silica gel column, making separation impossible. How can I resolve this? A: This is a classic issue when purifying amines via silica gel chromatography. The acidic nature of silica interacts strongly with the basic amine. Solution: Deactivate the silica gel by adding a basic modifier to your eluent. A mobile phase of Dichloromethane:Methanol:Triethylamine in a 90:9:1 ratio is often a good starting point.[8] The triethylamine will occupy the acidic sites on the silica, allowing your product to elute cleanly. |
Troubleshooting Flowchart
References
- 1. This compound [myskinrecipes.com]
- 2. US8440863B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine - Google Patents [patents.google.com]
- 3. Reduction of Nitrostyrenes using Red-Al [chemistry.mdma.ch]
- 4. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Sciencemadness Discussion Board - 3,4,5-trimethoxynitrostyrene reduction fun - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. 3-AMINO-3-(P-METHOXYPHENYL)-1-PROPANOL synthesis - chemicalbook [chemicalbook.com]
- 7. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cerritos.edu [cerritos.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
stability issues of 3-Amino-3-(3-methoxyphenyl)propan-1-ol under acidic/basic conditions
Welcome to the technical support center for 3-Amino-3-(3-methoxyphenyl)propan-1-ol (CAS: 22490-86-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Understanding the stability profile of this molecule is critical for ensuring the integrity of your research and the development of robust formulations.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address potential challenges you may encounter. The information provided is based on the chemical principles governing the functional groups within the molecule—a primary amine, a secondary benzylic alcohol, and a methoxy-substituted phenyl ring.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that influence its stability?
A1: The stability of this compound is primarily dictated by three key structural motifs:
-
Primary Amino Group (-NH₂): This group is basic and nucleophilic. Its reactivity is highly pH-dependent. In acidic conditions, it will be protonated to form an ammonium salt (-NH₃⁺), which is generally more stable against oxidation but can influence intramolecular reactions.
-
Secondary Benzylic Alcohol (-CH(OH)-): The hydroxyl group is at a benzylic position, making it susceptible to acid-catalyzed dehydration. The presence of an electron-donating methoxy group on the phenyl ring can further facilitate this process.
-
3-Methoxyphenyl Group: The methoxy group (-OCH₃) is an electron-donating group that can influence the reactivity of the aromatic ring and the benzylic alcohol. Under harsh acidic or basic conditions, the ether linkage can be susceptible to cleavage (O-demethylation).
Q2: What are the general recommendations for storing this compound?
A2: To ensure long-term stability, it is recommended to store this compound in a cool, dry, and dark place. Storage at 2-8°C is advisable.[1] The compound should be protected from light and moisture to prevent potential degradation. For solutions, it is best to use aprotic solvents or freshly prepared aqueous buffers at a neutral to slightly acidic pH and store them at low temperatures for short periods.
Q3: How can I monitor the stability of this compound in my samples?
A3: A stability-indicating analytical method is crucial for monitoring the integrity of the compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique. Due to the presence of the phenyl ring, the compound should have a UV chromophore. For more detailed analysis and identification of potential degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, potentially after derivatization of the polar amino and hydroxyl groups.[4][5]
Troubleshooting Guide: Stability Issues in Experimental Settings
This section addresses specific problems you might encounter during your experiments and provides a logical approach to troubleshooting.
Issue 1: I observe a loss of the parent compound peak and the appearance of new, less polar peaks in my HPLC chromatogram after treating my sample with acid.
Possible Cause: Acid-catalyzed dehydration of the benzylic alcohol.
In-depth Explanation: Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water). The subsequent loss of water generates a secondary benzylic carbocation. This carbocation is stabilized by resonance with the phenyl ring, and this stabilization is further enhanced by the electron-donating methoxy group. The carbocation can then lose a proton from an adjacent carbon to form an alkene. Due to the possibility of rearrangement, a mixture of isomeric alkenes, such as 3-(3-methoxyphenyl)prop-2-en-1-amine and 1-(3-methoxyphenyl)prop-2-en-1-amine, may be formed. These resulting alkenes are less polar than the starting amino alcohol and would therefore elute earlier on a reverse-phase HPLC column.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for acid-catalyzed dehydration.
Recommended Actions:
-
Confirm Degradation Products: Use LC-MS to analyze the stressed sample. Look for peaks with a mass-to-charge ratio (m/z) corresponding to the molecular weight of the parent compound minus the mass of water (18 Da).
-
pH Optimization: If possible, adjust the pH of your solution to a less acidic range (e.g., pH 5-7). The rate of dehydration is typically dependent on the acid concentration.
-
Solvent Selection: If your experimental design allows, consider using a non-aqueous or aprotic solvent to minimize proton availability.
Issue 2: My sample shows signs of degradation under strongly basic conditions, with the formation of a more polar impurity.
Possible Cause: O-demethylation of the methoxy group.
In-depth Explanation: The methoxy group on the phenyl ring is generally stable, but under harsh basic conditions (e.g., high pH and elevated temperature), nucleophilic cleavage of the methyl ether can occur to form a phenolate and methanol. This would result in the formation of 3-amino-3-(3-hydroxyphenyl)propan-1-ol, which is more polar than the parent compound due to the additional hydroxyl group.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for base-catalyzed O-demethylation.
Recommended Actions:
-
Characterize the Impurity: Use LC-MS to determine the molecular weight of the polar impurity. A mass difference of 14 Da (loss of CH₂ from OCH₃ and addition of H to form OH) compared to the parent compound would support the O-demethylation hypothesis.
-
Modify pH: Avoid highly alkaline conditions (pH > 10), especially in combination with heat. If a basic environment is required, use the mildest conditions possible.
Issue 3: I am observing an unexpected peak with the same mass as the parent compound in my LC-MS analysis, particularly after storage in acidic solution.
Possible Cause: Intramolecular cyclization.
In-depth Explanation: In an acidic medium, the primary amino group can act as a nucleophile and attack the benzylic carbon, especially if the hydroxyl group is protonated and leaves as water. This intramolecular nucleophilic substitution would lead to the formation of a cyclic ether, specifically a tetrahydroquinoline derivative. The resulting cyclic product would be an isomer of the parent compound, thus having the same molecular weight. It would likely have a different retention time in HPLC.
Plausible Degradation Pathways:
Caption: Plausible degradation pathways under acidic and basic conditions.
Recommended Actions:
-
Isomer Separation: Optimize your HPLC method to ensure baseline separation of the parent peak and the new isomeric peak. This may involve adjusting the mobile phase composition, gradient, or column chemistry.
-
Structural Elucidation: If the impurity is significant, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy would be required for definitive structural confirmation.
-
Control of Reaction Conditions: To minimize cyclization, maintain a neutral pH and use the lowest possible temperature for your experiments.
Quantitative Data Summary
The following table summarizes the potential degradation products and their expected analytical signatures.
| Stress Condition | Potential Degradation Pathway | Expected Degradation Product(s) | Change in Polarity | Expected Mass Change (Da) |
| Acidic (e.g., 0.1 M HCl, heat) | Dehydration | Isomeric Alkenes | Decrease | -18 |
| Acidic (aqueous, storage) | Intramolecular Cyclization | Tetrahydroquinoline derivative | May vary | 0 (Isomer) |
| Basic (e.g., 0.1 M NaOH, heat) | O-demethylation | 3-Amino-3-(3-hydroxyphenyl)propan-1-ol | Increase | -14 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At the same time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
Control: Prepare a control sample by adding 1 mL of purified water to 1 mL of the stock solution and incubate under the same conditions.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method. If significant degradation is observed, further analysis by LC-MS is recommended to identify the degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
A reverse-phase HPLC method is generally suitable for this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 275 nm, to be determined by UV scan).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method should be validated for specificity, linearity, accuracy, precision, and robustness to be considered stability-indicating.
References
identifying and removing impurities from 3-Amino-3-(3-methoxyphenyl)propan-1-ol
Technical Support Center: 3-Amino-3-(3-methoxyphenyl)propan-1-ol
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the identification and removal of impurities from this key pharmaceutical intermediate.[1] Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your purification campaigns.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect when working with crude this compound?
A1: Impurities typically arise from three main sources: the synthetic route, subsequent degradation, or storage.[2] You should anticipate:
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Unreacted Starting Materials: Depending on the synthesis, this could be the precursor ketone (3-Amino-1-(3-methoxyphenyl)propan-1-one) if a reduction pathway is used, or the corresponding amino acid (3-Amino-3-(3-methoxyphenyl)propionic acid).[3][4]
-
Side-Reaction Byproducts: Over-reduction of the methoxyphenyl ring is possible under harsh reduction conditions, though less common.[4] N-alkylation byproducts may also form.[4]
-
Residual Solvents & Reagents: Solvents like Tetrahydrofuran (THF), Toluene, or Dichloromethane are often used in synthesis and purification and can be carried over.[3][5]
-
Degradation Products: The compound can degrade under excessive heat or exposure to strong acidic or basic conditions, potentially leading to ring-opened or oxidized species.[2]
Q2: My HPLC chromatogram shows a significant tailing for my main product peak. What is causing this and how can I fix it?
A2: Peak tailing for this compound is almost always due to secondary interactions between the basic amino group and acidic residual silanols on the silica-based stationary phase of your HPLC column.[2] To resolve this, you can:
-
Use a Base-Deactivated Column: Employ a modern, end-capped column specifically designed for analyzing basic compounds.
-
Modify the Mobile Phase: Add a competing base, such as 0.1% Triethylamine (TEA), to your mobile phase. The TEA will preferentially interact with the active silanol sites, allowing your analyte to elute symmetrically.[2]
-
Adjust pH: Control the mobile phase pH to ensure your analyte is consistently in a single ionic state (either fully protonated or as the free base).[2]
Q3: I'm struggling to get a clean ¹H NMR spectrum. Besides my product, I see broad signals in the aliphatic region and some familiar solvent peaks. What are these?
A3: Unassigned signals in an NMR spectrum often point to common, easily identifiable contaminants.
-
Residual Solvents: Check for characteristic peaks of solvents used in your final purification or workup steps (e.g., Ethyl Acetate, Dichloromethane, Methanol).[4]
-
Grease: Broad, rolling signals in the aliphatic region (typically ~1.2-1.5 ppm) are often indicative of silicone or hydrocarbon grease from glassware joints.[4] Ensure all glassware is meticulously cleaned.
-
Water: A broad singlet, whose chemical shift is dependent on the solvent and concentration, is indicative of water.
Troubleshooting Guide: From Analysis to Action
This section provides a systematic approach to diagnosing and resolving common purity issues encountered during your experiments.
Issue 1: Analytical Discrepancies in HPLC/GC-MS
You've run your crude or purified material, and the analytical data is not what you expected.
Caption: Troubleshooting logic for unexpected analytical results.
| Impurity Type | Potential Identity | Identification Method & Expected Signature |
| Starting Material | 3-Amino-1-(3-methoxyphenyl)propan-1-one | HPLC: A more polar peak eluting earlier than the product. IR: Presence of a strong C=O stretch (~1680 cm⁻¹). |
| Starting Material | 3-Amino-3-(3-methoxyphenyl)propionic acid | HPLC: A very polar peak, may require ion-pairing agents. ¹H NMR: Absence of alcohol protons, presence of a carboxylic acid proton. |
| Byproduct | Over-reduced species (cyclohexyl ring) | ¹H NMR: Loss of aromatic signals (6.8-7.3 ppm), appearance of broad aliphatic signals (1-2 ppm). MS: M+6 increase in mass. |
| Solvent Residue | Toluene | ¹H NMR: Singlet around 2.3 ppm and aromatic signals around 7.2 ppm. |
| Solvent Residue | Dichloromethane (DCM) | ¹H NMR: Singlet around 5.3 ppm. |
Issue 2: Purification Challenges
You have identified the impurities but are struggling to remove them effectively.
Caption: Decision tree for selecting an appropriate purification method.
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a robust starting point for reversed-phase HPLC analysis.
-
Instrumentation: HPLC system with UV or PDA detector.
-
Column: C18 base-deactivated column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detector Wavelength: 220 nm or 274 nm.[2]
-
Injection Volume: 10 µL.[2]
-
Sample Preparation: Dissolve ~1 mg of sample in 1 mL of 50:50 Water:Acetonitrile.[2]
Causality: The use of TFA protonates the amine, ensuring a single ionic species and improving peak shape. A gradient elution is necessary to resolve impurities with a wide range of polarities, from polar starting materials to more non-polar byproducts.
Protocol 2: NMR Sample Preparation and Analysis
This protocol is for structural verification and identification of common impurities.[6]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a clean, dry vial.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Chloroform-d is a common choice.[6]
-
Add a small amount of an internal standard like Tetramethylsilane (TMS) if quantitative analysis (qNMR) is required.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Tune and shim the NMR spectrometer to achieve optimal field homogeneity.[6]
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key expected signals are: aromatic protons (multiplets, ~6.8-7.3 ppm), the methoxy group (singlet, ~3.8 ppm), and the protons of the aminopropanol chain.
-
Acquire a ¹³C NMR spectrum for full structural confirmation.
-
Consider 2D NMR experiments (e.g., COSY, HSQC) to unambiguously assign protons and carbons if the structure is in doubt or complex impurity profiles are observed.
-
Protocol 3: Bench-Scale Purification via Column Chromatography
This protocol is effective for removing impurities with different polarities.
-
Slurry Preparation:
-
Choose an appropriate amount of silica gel (typically 50-100 times the weight of your crude material).
-
Create a slurry of the silica gel in your starting mobile phase (e.g., 98:2 Dichloromethane:Methanol).
-
Pour the slurry into your column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of the mobile phase or DCM.
-
Alternatively, for less soluble materials, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with a low-polarity mobile phase (e.g., 100% DCM or Ethyl Acetate/Hexanes).
-
Gradually increase the polarity by adding a more polar solvent like Methanol. Crucially, add 0.5-1% Triethylamine (TEA) to the mobile phase to prevent the basic amine from streaking on the acidic silica gel.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
References
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-AMINO-3-(P-METHOXYPHENYL)-1-PROPANOL synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Degradation Pathways of 3-Amino-3-(3-methoxyphenyl)propan-1-ol
A Foreword from the Application Science Team:
Welcome, researchers. This guide is designed to serve as a dedicated resource for investigating the degradation pathways of 3-Amino-3-(3-methoxyphenyl)propan-1-ol. It is important to note that specific, peer-reviewed degradation studies for this exact molecule are not extensively documented in public literature. Therefore, this document is built upon established principles of chemical stability and extrapolates likely degradation pathways based on the known reactivity of its core functional groups: a primary amine, a primary alcohol, and a methoxyphenyl moiety. This predictive approach, grounded in analogous chemical structures, provides a robust framework for designing your experiments, interpreting data, and troubleshooting common challenges.
Our goal is to empower your research by anticipating potential issues and providing scientifically sound solutions, mirroring the collaborative process of our own application scientists.
Part 1: Frequently Asked Questions (FAQs) & Predicted Degradation Profile
This section addresses high-level questions regarding the stability of this compound and presents a visual summary of its predicted degradation pathways.
Q1: What are the most likely degradation pathways for this compound under typical stress conditions?
A1: Based on its structure, the molecule is susceptible to several degradation mechanisms. The primary amine is a key site for oxidative degradation, while the primary alcohol can be oxidized to an aldehyde or carboxylic acid. The methoxy group on the phenyl ring is a potential site for O-demethylation, particularly under metabolic or strongly acidic conditions. Hydrolytic pathways are less likely to be significant unless under extreme pH and temperature, as there are no readily hydrolyzable groups like esters or amides in the parent structure.
Q2: Which functional group is the most labile?
A2: The primary amine is predicted to be the most labile functional group, particularly towards oxidation. Primary amines are known to undergo oxidative deamination to form aldehydes or ketones.[1] This is often the initial and primary degradation pathway for many arylpropanolamines.
Q3: What role does the methoxyphenyl group play in stability?
A3: The methoxy group (-OCH₃) is generally stable to hydrolysis but can undergo O-demethylation, converting it to a hydroxyl group (-OH), especially in the presence of strong acids or certain metabolic enzymes like cytochrome P450s.[2][3] This transformation can alter the molecule's polarity and potentially open up subsequent degradation pathways, such as oxidation of the newly formed phenol.
Q4: Should I be concerned about photostability?
A4: Yes. Aromatic compounds, especially those with electron-donating groups like amines and methoxy groups, can be susceptible to photodegradation.[4][5] Exposure to UV or even high-intensity visible light could initiate free-radical-mediated degradation pathways. A formal photostability study as per ICH Q1B guidelines is essential.[6]
Predicted Degradation Pathways Diagram
Caption: Predicted degradation pathways for this compound.
Part 2: Troubleshooting Guides for Experimental Workflows
This section provides practical, question-and-answer-based troubleshooting for common issues encountered during forced degradation studies and analysis.
Guide 1: Forced Degradation Study Troubleshooting
Q: My forced degradation with acid is showing minimal degradation, even at high temperatures. What's wrong?
A: While the primary amine and alcohol are relatively stable to acid hydrolysis, the methoxy group can be a target. However, O-demethylation often requires harsh conditions.
-
Causality: The ether linkage of the methoxy group is robust. Cleavage typically requires strong, non-aqueous acids or very high temperatures in aqueous acid.
-
Troubleshooting Steps:
-
Confirm Conditions: Ensure your acid concentration (e.g., 0.1 N to 1 N HCl) and temperature (e.g., 60-80°C) are appropriate.[7][8]
-
Increase Stress: If no degradation is observed, consider increasing the acid strength or temperature incrementally. Be aware that excessively harsh conditions can lead to non-relevant, secondary degradation products.
-
Check Analytical Method: Verify that your analytical method (e.g., HPLC-UV) can resolve the potential O-demethylated product from the parent peak. The change in polarity will likely cause a shift in retention time.
-
Q: I see a significant loss of my parent compound in my oxidative stress sample (H₂O₂), but I can't account for it with the new peaks. What is happening?
A: This suggests poor mass balance, which can happen for several reasons in oxidative degradation.
-
Causality: Oxidative degradation, especially of primary amines, can lead to the formation of multiple, smaller, or highly polar degradation products that are not well-retained on a typical reversed-phase HPLC column.[1] It can also lead to the formation of volatile compounds or compounds with a poor UV chromophore.
-
Troubleshooting Steps:
-
Modify HPLC Method: Use a more polar column (e.g., AQ-C18) or a more aggressive gradient (starting with a higher aqueous percentage) to try and retain polar degradants.
-
Change Detection Method: Use a mass spectrometer (LC-MS) for detection. MS is a universal detector for charged species and can help identify products that have a weak or no UV chromophore.[9][10]
-
Evaluate for Volatiles: Consider the possibility of volatile degradants like ammonia, which would not be detected by LC-MS.[11] While challenging to quantify, a significant loss of the parent compound with no major corresponding peaks is a strong indicator.
-
Workflow Diagram: Forced Degradation & Analysis
Caption: A typical workflow for conducting forced degradation studies.
Guide 2: HPLC & LC-MS Analysis Troubleshooting
Q: I'm seeing peak tailing for my parent compound on a C18 column. How can I improve the peak shape?
A: Peak tailing for basic compounds like primary amines is a classic issue in reversed-phase HPLC.
-
Causality: The positively charged amine can interact with residual, negatively charged silanol groups on the silica-based column packing material. This secondary interaction causes the peak to tail.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Use a mobile phase pH of around 2.5-3.5 (e.g., with formic acid or phosphoric acid). At this pH, the amine is fully protonated (positively charged), and most silanol groups are neutral, minimizing the secondary interaction.[12]
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into your mobile phase. TEA will interact with the active silanol sites, effectively shielding them from your analyte.
-
Use a Modern Column: Employ a column with high-purity silica and advanced end-capping (e.g., a C18 with "B" or "AQ" designation) designed to minimize silanol interactions.
-
Q: My LC-MS data shows several new masses, but I'm struggling to elucidate the structures. What's the next step?
A: Structural elucidation of unknown degradants requires a systematic approach using tandem mass spectrometry (MS/MS).
-
Causality: A single mass measurement (MS1) only provides the molecular weight. To understand the structure, you need to fragment the molecule and analyze the pieces (MS/MS or MSⁿ).[10][13]
-
Troubleshooting Steps:
-
Perform MS/MS on the Parent: First, acquire a high-resolution MS/MS spectrum of the parent compound. This will establish the characteristic fragmentation pattern (e.g., loss of H₂O, loss of the propanol side chain).
-
Acquire High-Resolution MS/MS on Degradants: Obtain accurate mass MS/MS data for each degradation product. The accurate mass allows you to calculate the elemental formula of both the parent ion and its fragments.[9]
-
Compare Fragmentation Patterns: Compare the fragmentation patterns of the degradants to the parent compound.
-
A degradant showing the same fragments as the parent but with a different parent mass suggests a modification on a part of the molecule that is lost during fragmentation.
-
A shift in the mass of a specific fragment can pinpoint the location of the modification. For example, if a fragment corresponding to the methoxyphenyl ring is shifted by -14 Da (CH₂), this strongly suggests O-demethylation.
-
-
Consider H/D Exchange: If ambiguity remains, online hydrogen-deuterium (H/D) exchange experiments can confirm the number of exchangeable protons (from -OH, -NH₂) in the molecule, helping to differentiate isomers.[9]
-
Data Summary Table: Predicted Degradants & Analytical Signatures
| Predicted Degradant Name | Modification | Formula Change | Δ Mass (Da) | Expected HPLC Elution | Key MS/MS Fragment Loss |
| Parent Compound | - | C₁₀H₁₅NO₂ | 181.11 | Reference | H₂O, C₃H₇NO |
| Oxidative Deamination Product | C₃-NH₂ → C₃=O | -H, -N, +O | -1.02 | More Polar (Earlier) | H₂O, C₃H₄O |
| Alcohol Oxidation (Aldehyde) | C₁-OH → C₁=O | -2H | -2.02 | More Polar (Earlier) | H₂O, C₃H₅NO |
| Alcohol Oxidation (Acid) | C₁-OH → COOH | +O | +15.99 | Much More Polar (Earlier) | H₂O, CO₂, C₃H₅NO₂ |
| O-Demethylation Product | -OCH₃ → -OH | -CH₂ | -14.02 | More Polar (Earlier) | H₂O, C₃H₇NO |
Part 3: Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing a method capable of separating the parent compound from its potential degradation products.
-
Column: Use a modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: Linear ramp from 5% to 70% B
-
25-30 min: Hold at 70% B
-
30-31 min: Return to 5% B
-
31-40 min: Re-equilibrate at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV/PDA detector. Monitor at a wavelength where the parent compound has good absorbance (e.g., ~220 nm and ~275 nm) and collect full spectra to assess peak purity.
-
Injection Volume: 10 µL.
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, with a key focus on specificity. This is achieved by analyzing the samples from the forced degradation studies to demonstrate that all degradant peaks are resolved from the parent peak and from each other.[14][15]
Protocol 2: General Forced Degradation Procedure
This procedure outlines the setup for a comprehensive forced degradation study, adhering to ICH guidelines.[6][16][17][18]
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: For each condition, use a 1 mL aliquot of the stock solution in a suitable vial. Prepare a corresponding blank (solvent only) for each condition.
-
Acid Hydrolysis: Add 1 mL of 1 N HCl. Heat at 60°C.
-
Base Hydrolysis: Add 1 mL of 1 N NaOH. Keep at room temperature.
-
Oxidative: Add 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal: Evaporate the solvent from a stock solution aliquot to obtain the solid drug substance. Heat at 80°C. Re-dissolve in solvent before analysis.
-
Photolytic: Expose the stock solution in a quartz vial to a calibrated photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[6]
-
-
Sampling: Withdraw samples at appropriate time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the active substance.[19]
-
Quenching:
-
For acid/base samples, neutralize with an equimolar amount of base/acid before dilution and injection.
-
For other samples, dilute directly with the mobile phase.
-
-
Analysis: Analyze all samples (including time-zero and blank controls) using the validated stability-indicating HPLC method.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic O-demethylation of 3,4-dimethoxyamphetamine in vivo in dog and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aelabgroup.com [aelabgroup.com]
- 13. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. questjournals.org [questjournals.org]
- 15. jetir.org [jetir.org]
- 16. database.ich.org [database.ich.org]
- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. m.youtube.com [m.youtube.com]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Resolution Optimization for 3-Amino-3-(3-methoxyphenyl)propan-1-ol
Welcome to the technical support center for the chiral resolution of 3-Amino-3-(3-methoxyphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this critical separation process. This document will delve into the nuances of diastereomeric salt crystallization, offering practical, experience-driven advice to overcome common experimental hurdles.
I. Foundational Principles of Chiral Resolution by Diastereomeric Salt Formation
The resolution of racemic this compound hinges on its conversion into a pair of diastereomeric salts by reacting it with a chiral resolving agent. These diastereomers, unlike the original enantiomers, possess different physical properties, most notably solubility.[1] This difference allows for their separation via fractional crystallization. The success of this technique is a multifactorial equation, heavily dependent on the choice of resolving agent, solvent system, and crystallization conditions.
Core Workflow: Diastereomeric Salt Crystallization
The general process for chiral resolution via diastereomeric salt formation is a well-established yet delicate procedure. Understanding the causality behind each step is paramount for effective troubleshooting and optimization.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the chiral resolution of this compound. The question-and-answer format is designed to provide direct and actionable solutions.
Frequently Encountered Issues
Q1: I am not observing any crystal formation after adding the resolving agent and cooling the solution. What are the likely causes and how can I fix this?
A1: The absence of crystallization is a common issue that can stem from several factors. Let's break down the potential causes and solutions:
-
Sub-optimal Solvent Choice: The solvent system is arguably the most critical factor. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.[2] If both salts are too soluble, neither will crystallize.
-
Troubleshooting:
-
Solvent Screening: Experiment with a range of solvents with varying polarities. Protic solvents like alcohols (e.g., methanol, ethanol, isopropanol) are often a good starting point for amino alcohols.[3]
-
Solvent Mixtures: Employing solvent/anti-solvent systems can be highly effective. For instance, dissolving the components in a good solvent and then slowly adding an anti-solvent can induce crystallization.
-
-
-
Inappropriate Supersaturation Level: Crystallization requires a supersaturated solution, but excessive supersaturation can lead to oiling out or amorphous precipitation rather than crystalline solids. Conversely, insufficient supersaturation will result in no crystal formation.
-
Troubleshooting:
-
Concentration Adjustment: Carefully concentrate the solution by slow evaporation of the solvent.
-
Controlled Cooling: Implement a gradual cooling profile. Rapid cooling can shock the system and inhibit proper crystal nucleation and growth.
-
-
-
Seeding Strategy: The absence of nucleation sites can hinder crystallization.
-
Troubleshooting: If you have a small amount of the desired diastereomeric salt from a previous experiment, use it to seed the solution. If not, try scratching the inside of the flask with a glass rod to create nucleation sites.
-
Q2: My yield of the desired diastereomeric salt is consistently low. How can I improve it?
A2: Low yield is a frequent challenge and can often be addressed by systematically optimizing several experimental parameters.
-
Stoichiometry of the Resolving Agent: While a 1:1 molar ratio is a common starting point, the optimal ratio can vary.[2]
-
Optimization: Experiment with varying the equivalents of the resolving agent, for instance, from 0.5 to 1.0 equivalents.[4] This can influence the selective precipitation of the desired diastereomer.
-
-
Temperature Profile: The temperature at which salt formation and crystallization occur directly impacts the solubility of the salts.[2]
-
Optimization: Determine the solubility of both diastereomeric salts at different temperatures to design an optimal cooling profile that maximizes the precipitation of the desired salt while keeping the undesired one in solution.
-
-
Equilibration Time: Insufficient time for crystallization can lead to low yields.
-
Optimization: Allow the crystallization to proceed for a longer duration (e.g., 24-48 hours) to ensure maximum recovery of the less soluble diastereomer.[2]
-
Q3: The enantiomeric excess (ee) of my resolved product is poor. What are the contributing factors and how can I enhance the optical purity?
A3: Achieving high enantiomeric excess is the primary goal of chiral resolution. Poor ee is often due to the co-precipitation of the undesired diastereomer.
-
Resolving Agent Selection: The choice of resolving agent is crucial. Not all resolving agents will form diastereomeric salts with a significant enough difference in solubility for effective separation.[2]
-
Recrystallization: A single crystallization step may not be sufficient to achieve high optical purity.
-
Optimization: Perform one or more recrystallizations of the obtained diastereomeric salt. This process will further enrich the desired diastereomer.
-
-
Purification by Digestion: In some cases, a digestion process can be more effective than recrystallization.[6]
-
Optimization: This involves suspending the crystalline salt in a solvent mixture where it has limited solubility and heating it for a short period.[6] This can effectively remove impurities, including the undesired diastereomer.
-
Advanced Troubleshooting
Q4: I have tried multiple resolving agents and solvents, but I am still struggling to achieve a good separation. What advanced strategies can I employ?
A4: When standard screening methods are insufficient, more advanced techniques may be necessary.
-
Crystallization-Induced Diastereomeric Transformation (CIDT): This powerful technique can significantly improve yields, sometimes approaching 100%. CIDT is applicable if the undesired diastereomer in solution can epimerize to the desired, less soluble diastereomer, which then crystallizes out of solution, driving the equilibrium towards the desired product.[2]
-
Protecting Group Chemistry: Modifying the racemic substrate with a protecting group can alter the properties of the diastereomeric salts, potentially making the desired one less soluble.
III. Experimental Protocols & Data Presentation
Protocol 1: Screening of Resolving Agents and Solvents
Objective: To identify an effective resolving agent and solvent system for the chiral resolution of this compound.
Methodology:
-
In a series of vials, dissolve a known amount of racemic this compound.
-
To each vial, add a different chiral resolving agent (e.g., L-(+)-tartaric acid, D-(-)-tartaric acid, (S)-(+)-mandelic acid, (R)-(-)-mandelic acid) in a 1:1 molar ratio.
-
Add a selection of different crystallization solvents or solvent mixtures to the vials.[2]
-
Gently heat the vials to ensure complete dissolution.
-
Allow the vials to cool slowly to room temperature and then let them stand for 24-48 hours to allow for crystallization.[2]
-
Visually inspect the vials for crystal formation.
-
Isolate any crystalline material by filtration.
-
Analyze the solid and the mother liquor by chiral HPLC to determine the yield and diastereomeric excess.[2]
Data Summary Table: Example Screening Results
| Resolving Agent | Solvent | Yield (%) | ee (%) of Solid |
| L-(+)-Tartaric Acid | Methanol | 35 | 85 |
| L-(+)-Tartaric Acid | Ethanol | 42 | 92 |
| L-(+)-Tartaric Acid | Isopropanol | 38 | 88 |
| (S)-(+)-Mandelic Acid | Methanol | 25 | 75 |
| (S)-(+)-Mandelic Acid | Ethanol | 31 | 82 |
| (S)-(+)-Mandelic Acid | Isopropanol | 28 | 78 |
Note: The data in this table is illustrative and will vary based on experimental conditions.
Protocol 2: Optimization of Crystallization Conditions
Objective: To optimize the yield and purity of the desired diastereomeric salt.
Methodology:
-
Solubility Determination: Determine the solubility of both the desired and undesired diastereomeric salts in the chosen solvent system at various temperatures.[2] This will help in designing an optimal cooling profile.
-
Cooling Profile Optimization: Prepare a saturated solution of the diastereomeric salt mixture at an elevated temperature. Cool the solution to the final temperature using different cooling rates (e.g., 1°C/min, 5°C/min, shock cooling). Isolate the crystals and analyze the yield and purity.[2]
-
Seeding Strategy: Prepare a supersaturated solution of the diastereomeric salt mixture. Add a small amount of seed crystals of the desired diastereomeric salt. Allow the crystallization to proceed and compare the results to unseeded experiments.[2]
Caption: Workflow for optimizing crystallization conditions.
IV. Concluding Remarks
The chiral resolution of this compound by diastereomeric salt crystallization is a powerful technique that requires careful optimization. By systematically addressing the key parameters of resolving agent, solvent system, and crystallization conditions, researchers can overcome common challenges and achieve high yields and optical purities. This guide provides a framework for logical troubleshooting and process improvement, grounded in the fundamental principles of crystallization science.
V. References
-
Benchchem. Troubleshooting low yields in diastereomeric salt formation. 2
-
Dombrády ZS, Pálovics E, Fogassy E. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Curr Res Bioorg Org Chem. 2019;2:123.
-
Benchchem. Technical Support Center: Resolving Enantiomers of 2-Amino-3-cyclohexylpropan-1-ol.
-
ACS Publications. High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. 4
-
Wikipedia. Chiral resolution. 5
-
Wikipedia. Diastereomeric recrystallization. 1
References
- 1. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
minimizing racemization during the synthesis of 3-Amino-3-(3-methoxyphenyl)propan-1-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the stereoselective synthesis of 3-Amino-3-(3-methoxyphenyl)propan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity during the synthesis of this valuable chiral building block. As an important intermediate for various bioactive molecules and central nervous system (CNS) agents, achieving high enantiomeric purity is critical.[1]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis, helping you diagnose and resolve problems related to racemization and low stereoselectivity.
Q1: My final product, this compound, shows low enantiomeric excess (e.e.). What are the most likely steps where racemization is occurring?
A1: Low enantiomeric excess in the final product typically points to racemization at the C3 stereocenter (the carbon bearing the amino group) or poor stereoselectivity in the key bond-forming step. The most vulnerable intermediates are those where the proton at the C3 position becomes acidic and can be abstracted.
Primary Suspects for Racemization:
-
The Prochiral Ketone Precursor Stage: If your synthesis proceeds via the reduction of a β-amino ketone (e.g., 3-Amino-3-(3-methoxyphenyl)propan-1-one), the α-proton (at C2, between the carbonyl and the chiral center) can be abstracted under basic or even some acidic conditions. This forms an achiral enolate intermediate, which upon re-protonation can lead to racemization at the adjacent C3 center, especially if the C3 proton is also labile.
-
The β-Amino Acid Precursor Stage: If you are using a precursor like 3-Amino-3-(3-methoxyphenyl)propionic acid, the α-proton to the carboxyl group is highly susceptible to abstraction, particularly during carboxyl group activation (e.g., forming an acid chloride or active ester) for subsequent reduction. This process can lead to racemization via two common mechanisms: direct enolization or the formation of an oxazol-5(4H)-one intermediate.[2][3]
-
Harsh Reaction Conditions:
-
pH Extremes: Both strongly basic and acidic conditions can catalyze enolization and racemization.[4] The use of strong, non-hindered bases like sodium hydroxide or triethylamine can be particularly problematic.[3]
-
Elevated Temperatures: Increased thermal energy can provide the activation energy needed to overcome the barrier to proton abstraction and racemization. Many stereoselective reactions are run at sub-ambient temperatures for this reason.
-
Diagnostic Workflow:
To pinpoint the issue, it is crucial to analyze the enantiomeric purity of your intermediates at each stage. If the e.e. drops significantly after a specific step, you have identified the source of the problem.
Caption: Diagnostic workflow for identifying the source of racemization.
Q2: I am performing an asymmetric reduction of a β-amino ketone precursor. How can I optimize this reaction to improve stereoselectivity?
A2: Asymmetric reduction of a prochiral ketone is a powerful strategy, but its success is highly dependent on reaction conditions.[5][6] Poor enantioselectivity is often due to an inadequate catalyst system, suboptimal temperature, or a competing non-selective background reaction.
Optimization Strategies:
| Parameter | Recommendation & Rationale |
| Catalyst System | Corey-Bakshi-Shibata (CBS) Catalysts: These oxazaborolidine-based catalysts are highly effective for reducing ketones to alcohols with high enantioselectivity.[5] Ensure the catalyst is of high purity and handled under inert conditions. The choice between the (R) and (S) catalyst determines the chirality of the product alcohol. |
| Reducing Agent | Borane Complexes (BH₃•THF, BH₃•DMS): These are the standard reductants used with CBS catalysts. Use a slight excess (1.1-1.5 eq) to ensure complete conversion. Avoid more reactive hydrides like NaBH₄ unless using a specifically designed catalytic system, as they can cause a fast, non-selective background reduction. |
| Temperature | Low Temperature is Critical: Perform the reaction at low temperatures (e.g., -20 °C to 0 °C).[6] Lower temperatures increase the energy difference between the diastereomeric transition states, enhancing selectivity. A non-selective reduction pathway will have a lower activation energy and will dominate at higher temperatures. |
| Solvent | Aprotic, Coordinating Solvents: Tetrahydrofuran (THF) is the most common and effective solvent. It coordinates with the borane and the catalyst to facilitate the desired reaction pathway. Ensure the solvent is anhydrous, as water will quench the borane reductant. |
| Substrate Purity | Protect the Amine: The free amine in your substrate can react with the borane reductant. It is highly recommended to use an N-protected β-amino ketone (e.g., with a Boc or Cbz group). This prevents side reactions and often improves enantioselectivity by reducing unwanted coordination with the catalyst. |
See Appendix A for a detailed experimental protocol for CBS reduction.
Q3: My chiral starting material (e.g., a β-amino acid precursor) is racemizing during subsequent transformations. What conditions should I avoid?
A3: Racemization of a chiral β-amino acid precursor is a common problem, especially during reactions involving the carboxylic acid group. The key is to avoid the formation of a planar, achiral enolate intermediate.[7]
Conditions to Avoid:
-
Strong, Non-Hindered Bases: Avoid using bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in excess or for prolonged periods, especially at elevated temperatures. Their basicity is sufficient to deprotonate the α-carbon.[3] If a base is required, consider a more sterically hindered base like 2,4,6-collidine, which is less likely to cause deprotonation.[3]
-
Carbodiimide Activation without Additives: When using coupling reagents like DCC or EDC to activate the carboxylic acid (e.g., for reduction), an O-acylisourea intermediate is formed. This intermediate is highly susceptible to racemization. Always include a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[8] These additives react with the O-acylisourea to form a less reactive activated ester, which is more resistant to racemization.
-
Conversion to Acid Chlorides: Forming an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride is a harsh method that almost guarantees significant racemization for α-amino acids and related structures. This route should be avoided if stereochemical integrity is paramount.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of racemization relevant to the synthesis of β-amino alcohols?
A1: The loss of stereochemical information at a chiral carbon center typically involves the transient formation of an achiral, planar intermediate.[9] For the synthesis of this compound, the most relevant mechanism involves the deprotonation of a carbon atom adjacent to a π-system (like a carbonyl or carboxyl group), which stabilizes the resulting carbanion.
Caption: Mechanism of racemization via an achiral enolate intermediate.
Key Mechanisms:
-
Enolization: As depicted above, a base removes the acidic proton alpha to a carbonyl group. The resulting enolate anion is planar and has lost its chirality. When this enolate is re-protonated, the proton can add to either face of the double bond, leading to a mixture of enantiomers.[7]
-
Oxazolone Formation: This is particularly relevant for N-acyl amino acid precursors. The acyl group's carbonyl oxygen can attack the activated carboxyl carbon, forming a cyclic oxazolone. The α-proton of the oxazolone is highly acidic and readily abstracted, leading to a planar, aromatic-like achiral intermediate. Subsequent reaction (e.g., with a reducing agent or amine) can occur from either face, causing racemization.[2]
Q2: What are the most reliable synthetic strategies to obtain enantiomerically pure this compound?
A2: There are three primary strategies, each with its own advantages. The choice depends on available starting materials, scalability, and required enantiopurity.
-
Asymmetric Synthesis: This involves creating the chiral center from an achiral precursor using a chiral catalyst or reagent.
-
Asymmetric Reduction: Reducing the prochiral ketone, 3-amino-3-(3-methoxyphenyl)propan-1-one, with a chiral catalyst like a CBS catalyst or a transition metal complex (e.g., Ru-BINAP) with a hydrogen source.[5][10] This is often highly efficient and selective.
-
Asymmetric Amination: While more complex, methods like catalytic asymmetric amination could potentially be used to introduce the amine stereoselectively.[11]
-
-
Chiral Auxiliary-Based Synthesis: This method involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct a stereoselective reaction.[12][13]
-
For example, an Evans oxazolidinone auxiliary could be used to perform a diastereoselective aldol reaction to build the carbon skeleton, followed by transformation and cleavage of the auxiliary.[14] This method offers high predictability and control but requires extra steps for attaching and removing the auxiliary.
-
-
Chiral Resolution: This approach starts with the synthesis of a racemic mixture of the final product or a late-stage intermediate. The enantiomers are then separated.
-
Diastereomeric Salt Formation: The racemic amino alcohol is reacted with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts.[15] These salts have different solubilities and can be separated by fractional crystallization. This is a classical, often scalable method but the maximum theoretical yield for the desired enantiomer is 50% per cycle unless the unwanted enantiomer can be racemized and recycled.[16]
-
Q3: How do I accurately determine the enantiomeric excess (e.e.) of my product?
A3: Accurate determination of e.e. is non-negotiable for validating your synthesis. The most reliable and widely used method is chiral chromatography .
-
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): This is the gold standard. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to separate and elute at different times. The e.e. is calculated from the relative areas of the two peaks in the chromatogram.
-
Column Selection: Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives) coated on a silica support. You will likely need to screen a few different chiral columns and mobile phases to find a suitable method.
-
Derivatization: The amino and alcohol groups in your product are polar. To improve peak shape and resolution, you may need to derivatize your sample, for example, by reacting it with an achiral agent to form an N-acyl or O-acyl derivative before analysis.
-
See Appendix B for a general protocol for chiral HPLC analysis.
Q4: When is chiral resolution a better strategy than asymmetric synthesis for this target molecule?
A4: Chiral resolution can be the preferred strategy in several scenarios:
-
Scalability and Cost: For large-scale industrial production, developing a robust crystallization-based resolution can be more cost-effective and technically simpler than handling sensitive, expensive asymmetric catalysts and cryogenic reactions.
-
Failed Asymmetric Routes: If attempts to develop a high-yielding and highly selective asymmetric synthesis have failed, resolution provides a guaranteed, albeit less elegant, path to the enantiopure material.
-
Racemization & Recycling: If an efficient process can be developed to racemize the unwanted enantiomer from the resolution process, it can be recycled back into the separation, making the overall process highly efficient and overcoming the 50% theoretical yield limit.
However, for discovery and research-scale synthesis, asymmetric methods are often faster and more efficient in terms of overall material throughput, as they avoid "throwing away" half of the material produced in the initial racemic synthesis.
Appendix A: Detailed Experimental Protocols
Protocol 1: Asymmetric Reduction via CBS Catalysis
Reaction: Asymmetric reduction of N-Boc-3-amino-3-(3-methoxyphenyl)propan-1-one to N-Boc-(S)-3-amino-3-(3-methoxyphenyl)propan-1-ol.
Materials:
-
N-Boc-3-amino-3-(3-methoxyphenyl)propan-1-one
-
(R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃•DMS, ~10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine, Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add (R)-CBS catalyst solution (0.1 eq, e.g., 0.1 mmol for a 1.0 mmol scale reaction) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Dilution: Add anhydrous THF to the flask.
-
Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Reductant Addition: Slowly add BH₃•DMS (0.6 eq) to the catalyst solution and stir for 10 minutes. This pre-complexes the catalyst.
-
Substrate Addition: In a separate flask, dissolve the N-Boc-protected aminoketone (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above -15 °C.
-
Reaction Monitoring: Stir the reaction at -20 °C. Monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at -20 °C until gas evolution ceases.
-
Workup: Allow the mixture to warm to room temperature. Add saturated NH₄Cl solution and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Chiral HPLC Analysis for e.e. Determination
Objective: To separate the enantiomers of this compound and determine the enantiomeric excess.
Procedure:
-
Sample Preparation: Prepare a stock solution of your final product at ~1 mg/mL in the mobile phase or a compatible solvent (e.g., isopropanol).
-
Column Selection: A common starting point would be a polysaccharide-based chiral column (e.g., CHIRALPAK® IA, IB, or IC).
-
Initial Method Conditions:
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) is a typical starting point for normal-phase chiral HPLC. An additive like diethylamine (0.1%) is often required to improve the peak shape of amines.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm or 275 nm).
-
-
Analysis:
-
Inject a sample of the racemic standard first to confirm the retention times of both enantiomers.
-
Inject your synthesized sample under the same conditions.
-
-
Calculation: Calculate the enantiomeric excess (% e.e.) using the peak areas (A1 and A2) of the two enantiomers:
-
% e.e. = [ |A1 - A2| / (A1 + A2) ] * 100
-
References
- 1. This compound [myskinrecipes.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. The Amino Acid Racemization Dating Method | The Institute for Creation Research [icr.org]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 13. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 16. tcichemicals.com [tcichemicals.com]
Validation & Comparative
A Comparative Guide to the Definitive Structural Confirmation of 3-Amino-3-(3-methoxyphenyl)propan-1-ol
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is not merely a procedural step; it is the bedrock upon which all subsequent research, patent applications, and regulatory submissions are built. The compound 3-Amino-3-(3-methoxyphenyl)propan-1-ol is a versatile pharmaceutical intermediate, valued for its role in the synthesis of central nervous system (CNS) agents[1]. Its specific stereochemistry, bond lengths, and angles directly influence its reactivity and, ultimately, the biological activity of its derivatives.
This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of this molecule, with a core focus on the unparalleled certainty offered by single-crystal X-ray crystallography. We will explore the causality behind experimental choices and present the methodologies not just as instructions, but as self-validating systems designed to ensure scientific integrity.
The Gold Standard: Single-Crystal X-ray Crystallography
While several spectroscopic methods provide crucial pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a direct, three-dimensional visualization of the atomic arrangement within a molecule. It is the definitive method for determining absolute configuration, bond lengths, bond angles, and intermolecular interactions in the solid state. Unlike other techniques that infer structure from indirect properties, X-ray diffraction provides a precise map of electron density, which is used to build an atomic model of the molecule[2].
The journey from a purified powder to a fully refined crystal structure is a multi-step process that demands precision and a clear understanding of the underlying physical principles.
The most significant hurdle in X-ray crystallography is often the growth of high-quality, single crystals, a process that can be more art than science[3]. The selection of solvents and crystallization conditions is critical, as the ordered packing of molecules into a crystal lattice is what amplifies the diffraction signal to a measurable level[3]. Once a suitable crystal is obtained, the resulting diffraction pattern provides the empirical data needed to solve and refine the structure.
A successfully determined crystal structure, such as that of the related compound 3-Methylamino-3-phenylpropan-1-ol, provides a wealth of precise data[4].
| Crystallographic Parameter | Example Value (from a related structure[4]) | Significance |
| Formula | C₁₀H₁₅NO | Confirms the elemental composition in the crystal. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The precise dimensions of the repeating crystal lattice. |
| R-factor | ~0.071 | A measure of the agreement between the crystallographic model and the experimental data. |
| Hydrogen Bonding | O—H⋯N and N—H⋯O | Reveals key intermolecular interactions that stabilize the crystal packing. |
A Comparative Analysis: Orthogonal Methods for Structural Verification
While X-ray crystallography provides the ultimate structural proof, it is almost always used in conjunction with other analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for characterizing a compound in its bulk form and in solution. An integrated approach, leveraging the strengths of each method, ensures the most comprehensive and trustworthy characterization.
| Technique | Primary Information | Strengths | Limitations |
| X-ray Crystallography | 3D atomic structure, absolute stereochemistry | Unambiguous, high-resolution structural data[5]. | Requires high-quality single crystals, which can be difficult to grow[6]; provides a static picture in the solid state. |
| NMR Spectroscopy | Atom connectivity, chemical environment of nuclei | Provides structural and dynamic information in solution, mimicking physiological conditions[5]; no crystallization needed[6]. | Primarily for molecules <30-40 kDa[7]; generally lower resolution than crystallography[6]; can be limited by overlapping signals. |
| Mass Spectrometry | Molecular weight, elemental formula | Exquisite sensitivity and selectivity[8]; requires very small sample amounts; high-resolution instruments confirm elemental composition with high accuracy[9]. | Provides limited information on 3D structure and stereochemistry; fragmentation can be complex to interpret[10]. |
Insights from NMR Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic compounds in solution[11]. For this compound, ¹H and ¹³C NMR spectra would confirm the presence of all expected functional groups. Advanced 2D NMR experiments, such as COSY and HSQC, are then used to piece together the molecular skeleton by identifying which protons are coupled to each other and which protons are attached to which carbons, respectively[12]. This provides definitive proof of atom connectivity. For amino alcohols, specific NMR techniques can even help in assigning relative and absolute configurations, often through the use of chiral derivatizing agents[13][14].
Insights from Mass Spectrometry
Mass spectrometry is critical for confirming the molecular weight and elemental composition of a synthesized compound.[10] High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with an accuracy of a few parts per million (ppm), which is often sufficient to unambiguously determine its molecular formula[9]. Techniques like electrospray ionization (ESI) are "soft" ionization methods well-suited for a molecule like this, typically yielding a strong signal for the protonated molecular ion [M+H]⁺. Further fragmentation in tandem MS (MS/MS) experiments can provide additional structural clues that corroborate the proposed connectivity[15].
Detailed Experimental Protocols
To ensure data integrity, every protocol must be a self-validating system. The following are generalized yet robust methodologies for the characterization of this compound.
Protocol 1: Single-Crystal X-ray Crystallography
-
Crystal Growth: Dissolve 10-20 mg of highly purified (>99%) compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetonitrile). Place this solution in a small vial, which is then placed inside a larger, sealed jar containing a less polar anti-solvent (e.g., diethyl ether, hexane). Allow the anti-solvent to slowly diffuse into the vial over several days at a constant temperature (e.g., 4 °C or room temperature).
-
Crystal Mounting: Carefully select a well-formed, single crystal (typically 0.1-0.3 mm in size) under a microscope. Mount the crystal on a cryo-loop using paratone oil and flash-cool it in a stream of cold nitrogen gas (e.g., 100 K) on the diffractometer. This minimizes radiation damage during data collection.
-
Data Collection: Use a modern single-crystal X-ray diffractometer equipped with a Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.54184 Å) X-ray source. Collect a series of diffraction images (frames) by rotating the crystal through a range of angles.
-
Structure Solution and Refinement: Process the diffraction data using appropriate software (e.g., CrysAlisPro) to integrate the reflection intensities and apply corrections. Solve the structure using direct methods or dual-space algorithms (e.g., with SHELXT) to obtain an initial electron density map. Refine the atomic model against the experimental data (e.g., with SHELXL) to improve the fit, locate hydrogen atoms, and obtain the final, validated structure.
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube[16]. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a 1-2 second relaxation delay, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (COSY, HSQC): Acquire standard 2D correlation spectra to establish H-H couplings (COSY) and direct C-H correlations (HSQC). These experiments are crucial for unambiguous assignment of all proton and carbon signals.
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Infusion and Ionization: Infuse the sample solution directly into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, operating in positive ion mode.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da). The instrument should be calibrated to ensure high mass accuracy (<5 ppm).
-
Data Analysis: Identify the m/z value for the protonated molecular ion [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the accurate mass and compare it to the theoretical formula (C₁₀H₁₅NO₂; Theoretical [M+H]⁺ = 182.1181).
Conclusion
The structural confirmation of a pharmaceutical intermediate like this compound requires a multi-faceted analytical approach. Mass spectrometry provides the first critical checkpoint, confirming the molecular formula with high confidence. NMR spectroscopy then builds upon this by mapping the molecular constitution and providing insights into the compound's structure in solution.
However, for absolute, unequivocal proof of the three-dimensional atomic arrangement, single-crystal X-ray crystallography is the indispensable gold standard. It resolves any ambiguity in stereochemistry and provides a precise, atomic-level blueprint that is essential for understanding structure-activity relationships and for meeting the stringent requirements of regulatory bodies. By integrating these powerful and complementary techniques, researchers can establish a complete and trustworthy structural dossier, paving the way for successful drug discovery and development.
References
- 1. This compound [myskinrecipes.com]
- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 3. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Which Method is More Accurate for Protein Structure Determination: X-ray Diffraction or NMR? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. people.bu.edu [people.bu.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 10. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. Assigning the configuration of amino alcohols by NMR: a single derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. zefsci.com [zefsci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Efficacy of 3-Amino-3-(3-methoxyphenyl)propan-1-ol and its Analogs in Neuronal Targeting
This guide provides a detailed comparative analysis of 3-Amino-3-(3-methoxyphenyl)propan-1-ol and its structurally and functionally related compounds. Primarily serving as a chiral intermediate, the true measure of this compound's efficacy lies in the pharmacological activity of the final drug products synthesized from it.[1][2] This document will delve into the synthetic pathways, mechanisms of action, and comparative efficacy of its derivatives, which are predominantly serotonin-norepinephrine reuptake inhibitors (SNRIs).[3][4][5][6]
The content herein is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to inform future research and development.
Introduction: The Strategic Importance of the Phenylpropanolamine Scaffold
The phenylpropanolamine scaffold, exemplified by this compound, is a cornerstone in the synthesis of numerous centrally active therapeutic agents.[7][8][9] Its structural features—a chiral center, an amino group, and a hydroxyl group—provide a versatile platform for creating compounds that can effectively modulate neurotransmitter systems.[10][11] This guide focuses on the derivatives of this compound that function as SNRIs, a critical class of antidepressants.[3][5][6]
SNRIs exert their therapeutic effects by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[3][4][5] The efficacy and side-effect profiles of different SNRIs are largely determined by their relative affinities for these two transporters.[3][6][12]
Synthetic Pathways: From Intermediate to Active Pharmaceutical Ingredient (API)
The transformation of this compound and its analogs into potent APIs like Duloxetine is a multi-step process. Understanding this pathway is crucial for appreciating the structure-activity relationships of the final products. A generalized synthetic route often involves the initial formation of a racemic amino alcohol, followed by chiral resolution and subsequent functionalization.[13][14][15]
For instance, the synthesis of Duloxetine, a prominent SNRI, can start from a related precursor, 3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol.[13][14] This intermediate undergoes resolution to isolate the desired (S)-enantiomer, which is then converted to (S)-Duloxetine.[13][16][17] Biocatalytic methods are increasingly being employed to improve the efficiency and enantiomeric purity of these synthetic routes.[13][17]
Below is a conceptual workflow illustrating the synthetic progression from a precursor to a final SNRI drug.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of pharmacological profiles of serotonin norepinephrine reuptake inhibitors [jstage.jst.go.jp]
- 4. Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SNRIs: their pharmacology, clinical efficacy, and tolerability in comparison with other classes of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituted β-hydroxyamphetamine - Wikipedia [en.wikipedia.org]
- 8. Substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buy 3-Amino-3-(3-fluoro-4-methoxyphenyl)propan-1-ol [smolecule.com]
- 11. Comparison between phenylpropanolamine and structurally related compounds on gastric transit in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Duloxetine: Refining its Chemical Synthesis with Biocatalysis • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 14. researchgate.net [researchgate.net]
- 15. US8362279B2 - Process for pure duloxetine hydrochloride - Google Patents [patents.google.com]
- 16. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
validation of analytical methods for 3-Amino-3-(3-methoxyphenyl)propan-1-ol
A Comparative Guide to the Validation of Analytical Methods for 3-Amino-3-(3-methoxyphenyl)propan-1-ol
Authored by a Senior Application Scientist
Introduction
This compound is a crucial intermediate in modern pharmaceutical development, particularly in the synthesis of bioactive molecules targeting the central nervous system (CNS), such as antidepressants and anxiolytics.[1] Its molecular structure, featuring a chiral center, an aromatic ring, and both amino and hydroxyl functional groups, presents unique challenges and requirements for analytical characterization. The robust validation of analytical methods is not merely a procedural formality; it is the cornerstone of quality control, ensuring the identity, purity, and stability of this intermediate, which directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides a comparative analysis of primary analytical techniques for the quantification and purity assessment of this compound. We will delve into the causality behind experimental choices, grounding our protocols in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3] The objective is to equip researchers, scientists, and drug development professionals with the technical insights and validated frameworks necessary for reliable and reproducible analysis.
The Framework of Analytical Method Validation
Before comparing specific methodologies, it is essential to understand the interdependent parameters that define a validated method. According to ICH guidelines, a method is not considered reliable unless it is proven to be fit for its intended purpose through a series of validation tests.[4][5] These tests ensure the method is accurate, precise, specific, and robust.
The core validation characteristics are:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components.[6][7]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[7][8]
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[8]
-
Range: The interval between the upper and lower analyte concentrations for which the method has demonstrated suitable accuracy, precision, and linearity.[4]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]
Comparative Analysis of Recommended Analytical Methods
The choice of an analytical method is dictated by its intended purpose—be it routine quality control, stability testing, or chiral purity determination. For this compound, we will compare three robust chromatographic techniques: Reversed-Phase HPLC with UV detection (RP-HPLC-UV), Chiral HPLC for enantiomeric separation, and Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling.
| Parameter | RP-HPLC-UV | Chiral HPLC-UV/FL | GC-MS |
| Primary Application | Assay, Purity, Content Uniformity | Enantiomeric Purity | Identification, Volatile Impurities, Purity |
| Specificity | Good; dependent on chromatographic resolution. | Excellent for enantiomers; co-elution of other impurities possible. | Excellent; based on both retention time and mass fragmentation. |
| Sensitivity (Typical LOQ) | ~0.1 - 1 µg/mL | ~0.1 - 1 µg/mL (may require derivatization for fluorescence). | ~1 - 10 ng/mL (with appropriate derivatization). |
| Precision (%RSD) | < 1.5% for assay methods.[6] | < 2.0% for enantiomeric ratio. | < 5.0% for trace impurities. |
| Throughput | High | Moderate to High | Moderate |
| Cost & Accessibility | Low to Moderate; widely available. | Moderate; requires specialized chiral columns. | Moderate to High; requires specialized instrumentation. |
| Key Consideration | Ideal for routine QC of bulk material and formulations.[9] | Essential due to the chiral nature of the molecule. | Powerful for identifying unknown impurities and assessing thermal stability. |
Method 1: Reversed-Phase HPLC with UV Detection (Assay and Impurity Profiling)
RP-HPLC-UV is the workhorse of pharmaceutical analysis due to its robustness, accessibility, and suitability for quantifying moderately polar, UV-active compounds.[9] The methoxyphenyl group in the target molecule provides a strong chromophore, making UV detection highly effective.
Causality Behind Experimental Choices
-
Column: A C18 column is selected for its versatility and strong retention of aromatic compounds.
-
Mobile Phase: An acetonitrile/water gradient is used to ensure elution of the main analyte and any potential impurities with varying polarities. A phosphate or acetate buffer is included at a slightly acidic pH (e.g., pH 3-4). This is critical to protonate the primary amine group (-NH2 to -NH3+), which prevents peak tailing and ensures sharp, symmetrical peaks.
-
Detection: The UV detection wavelength is set near the absorbance maximum of the methoxyphenyl ring (~220 nm or ~275 nm) to maximize sensitivity.
Experimental Workflow: RP-HPLC-UV
Detailed Protocol for Validation
1. System Suitability:
-
Procedure: Prepare a standard solution of this compound (~100 µg/mL). Perform five replicate injections.
-
Acceptance Criteria: The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be ≤ 2.0.
2. Specificity:
-
Procedure: Analyze a blank (diluent), a placebo (if in formulation), the analyte standard, and a sample spiked with known related substances or subjected to forced degradation (acid, base, peroxide, heat, light).
-
Acceptance Criteria: The analyte peak should be free from interference from any other components, and peak purity should be confirmed using a photodiode array (PDA) detector if available.
3. Linearity and Range:
-
Procedure: Prepare a series of at least five concentrations of the standard, typically spanning 50% to 150% of the expected test concentration (e.g., 50, 75, 100, 125, 150 µg/mL).[7]
-
Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.995.[7] The specified range is validated by confirming acceptable linearity, accuracy, and precision at the extremes.[5]
4. Accuracy:
-
Procedure: Analyze samples of known concentration (e.g., spiked placebo) at three levels across the specified range (e.g., 80%, 100%, 120%), with three replicates at each level (nine determinations total).[7]
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
5. Precision:
-
Procedure:
-
Repeatability (Intra-assay): Analyze six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst or on a different instrument.
-
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.[7]
Method 2: Chiral HPLC (Enantiomeric Purity)
As this compound possesses a stereocenter, controlling its enantiomeric purity is a regulatory and clinical necessity. Chiral HPLC is the gold standard for separating and quantifying enantiomers.
Causality Behind Experimental Choices
-
Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose phenylcarbamates, are highly effective for separating a wide range of chiral compounds, including amino alcohols.[10][11] These CSPs provide a chiral environment where enantiomers can form transient diastereomeric complexes with different stabilities, leading to separation.
-
Mobile Phase: Normal-phase chromatography (e.g., hexane/isopropanol or ethanol) is typically employed as it often provides better enantioselectivity on polysaccharide CSPs.[10] A small amount of an amine modifier (e.g., diethylamine) is often added to the mobile phase to improve the peak shape of basic analytes.
-
Derivatization (Optional): For enhanced sensitivity, especially with a fluorescence detector, the primary amine can be derivatized with a fluorogenic reagent like nitrobenzoxadiazole (NBD-Cl).[10]
Experimental Workflow: Chiral HPLC
Detailed Protocol for Validation
1. System Suitability:
-
Procedure: Inject a solution of the racemic standard.
-
Acceptance Criteria: The resolution between the two enantiomer peaks should be ≥ 1.5.
2. Specificity:
-
Procedure: Inject the single desired enantiomer and the undesired enantiomer individually to confirm their respective retention times.
-
Acceptance Criteria: The method must be able to separate the two enantiomers from each other and from any other impurities.
3. Limit of Quantitation (LOQ) for the Undesired Enantiomer:
-
Procedure: Prepare a series of diluted solutions of the undesired enantiomer and determine the concentration at which the signal-to-noise ratio is approximately 10:1.
-
Acceptance Criteria: The LOQ must be at or below the specification limit for the enantiomeric impurity (e.g., ≤ 0.1%).
4. Linearity of the Undesired Enantiomer:
-
Procedure: Prepare samples of the main enantiomer spiked with the undesired enantiomer at concentrations ranging from the LOQ to above the specification limit (e.g., LOQ, 0.05%, 0.1%, 0.15%, 0.2%).
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.
5. Accuracy:
-
Procedure: Analyze spiked samples (as prepared for linearity) in triplicate.
-
Acceptance Criteria: The recovery of the spiked undesired enantiomer should be within 80.0% to 120.0%.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For this compound, it is particularly useful for profiling potential process impurities or degradation products that are amenable to gas chromatography.
Causality Behind Experimental Choices
-
Derivatization: The amino and hydroxyl groups make the molecule polar and non-volatile. Derivatization, typically silylation (e.g., with BSTFA), is essential. This step replaces the active hydrogens with trimethylsilyl (TMS) groups, increasing volatility and thermal stability, and yielding characteristic mass fragments.
-
Column: A low-to-mid polarity column (e.g., 5% phenyl-polysiloxane) is suitable for separating the derivatized analyte from other potential impurities.
-
Detection: Mass spectrometry provides high specificity through the unique fragmentation pattern (mass spectrum) of the derivatized analyte, allowing for positive identification.
Detailed Protocol for Validation
1. Specificity:
-
Procedure: Analyze a derivatized blank, a derivatized standard, and a derivatized sample.
-
Acceptance Criteria: The retention time and mass spectrum of the analyte peak in the sample must match that of the standard. No interfering peaks should be present at the same retention time.
2. Linearity:
-
Procedure: Prepare and derivatize a series of at least five standard concentrations.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99 for the relationship between peak area and concentration.
3. LOQ/LOD:
-
Procedure: Determine via the signal-to-noise ratio method (10:1 for LOQ, 3:1 for LOD) or based on the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be sufficiently low to quantify any specified impurities.
Conclusion
The is a multi-faceted process that requires a scientifically sound strategy.
-
For routine quality control, assay, and purity testing , a validated RP-HPLC-UV method is the most practical, robust, and cost-effective choice.[9] Its reliability and high throughput are ideal for release testing of bulk materials.
-
A validated Chiral HPLC method is mandatory to control the stereochemical purity of the intermediate. This is a critical quality attribute that directly impacts the pharmacological profile of the final drug product.
-
GC-MS serves as a powerful complementary technique, invaluable for the definitive identification of volatile or thermally stable impurities and for supporting structural elucidation during development.
By implementing these validated methods, researchers and drug developers can ensure the generation of reliable, accurate, and defensible data, upholding the highest standards of scientific integrity and regulatory compliance throughout the pharmaceutical development lifecycle.
References
- 1. This compound [myskinrecipes.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. yakhak.org [yakhak.org]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of In-Vivo and In-Vitro Activity for 3-Amino-3-(3-methoxyphenyl)propan-1-ol: A Research Intermediate Perspective
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 3-Amino-3-(3-methoxyphenyl)propan-1-ol in Medicinal Chemistry
This compound is an organic compound recognized primarily for its role as a versatile intermediate in the synthesis of more complex, biologically active molecules.[1] Its chemical structure, which features a methoxyphenyl group, an amino group, and a hydroxyl group, makes it a valuable building block in medicinal chemistry.[1][2] This scaffold is of particular interest in the development of agents targeting the central nervous system (CNS), such as potential antidepressants and anxiolytics.[1] The aminopropanol backbone is a common motif in many centrally acting drugs, suggesting the potential for derivatives of this compound to interact with various biological targets.[3]
While the therapeutic potential of compounds derived from this compound is an active area of research, publicly available data on the specific in-vivo and in-vitro activities of this particular intermediate is limited. This guide, therefore, will focus on the foundational importance of this molecule and provide a theoretical framework for its potential biological evaluation, drawing comparisons from structurally related compounds.
Theoretical In-Vitro Evaluation: Targeting Cellular and Molecular Mechanisms
In-vitro studies are the cornerstone of early-stage drug discovery, providing critical insights into the mechanism of action of a compound at the cellular and molecular level. For a compound like this compound, a series of in-vitro assays would be essential to profile its potential biological activity.
Hypothetical Biological Targets and Assay Cascades
Given its structural similarities to known CNS-active agents, initial in-vitro screening would likely focus on targets within the central nervous system. The methoxyphenyl and amino moieties suggest potential interactions with neurotransmitter receptors and transporters.
Table 1: Hypothetical In-Vitro Assay Cascade for this compound
| Assay Type | Specific Target/System | Purpose | Key Metrics |
| Receptor Binding Assays | Serotonin (5-HT) receptors, Dopamine (D) receptors, Norepinephrine (NE) transporter | To determine the affinity of the compound for specific CNS targets. | Ki (inhibition constant) |
| Enzyme Inhibition Assays | Monoamine oxidase (MAO-A, MAO-B) | To assess the potential for antidepressant-like activity. | IC50 (half-maximal inhibitory concentration) |
| Cell-Based Functional Assays | Neuronal cell lines (e.g., SH-SY5Y, PC12) | To evaluate the compound's effect on cellular processes like neurotransmitter uptake or release. | EC50 (half-maximal effective concentration) |
| Cytotoxicity Assays | Various cancer cell lines (e.g., MCF-7) and normal cell lines | To determine the compound's potential for off-target toxicity.[4] | CC50 (half-maximal cytotoxic concentration) |
Experimental Protocol: A Representative In-Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[4]
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[4]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the CC50 value is determined.
Caption: Workflow of a typical in-vitro MTT cytotoxicity assay.
Bridging to In-Vivo Models: Assessing Systemic Effects
Positive and potent results from in-vitro studies would warrant further investigation in in-vivo models to understand the compound's pharmacokinetic and pharmacodynamic properties in a whole organism.
Considerations for In-Vivo Experimental Design
The design of in-vivo studies for a novel compound like this compound would depend on its in-vitro profile. If, for instance, it shows potent activity at serotonin receptors, animal models of depression or anxiety would be appropriate.
Table 2: Potential In-Vivo Models and Key Parameters
| Therapeutic Area | Animal Model | Route of Administration | Key Endpoints |
| Depression | Forced Swim Test, Tail Suspension Test | Oral (p.o.), Intraperitoneal (i.p.) | Immobility time, behavioral scoring |
| Anxiety | Elevated Plus Maze, Open Field Test | Oral (p.o.), Intraperitoneal (i.p.) | Time spent in open arms, locomotor activity |
| General Toxicity | Acute toxicity study in rodents | Oral (p.o.), Intravenous (i.v.) | LD50 (median lethal dose), clinical observations, histopathology |
Experimental Protocol: A Representative In-Vivo Behavioral Assay (Forced Swim Test)
The Forced Swim Test (FST) is a common behavioral assay used to screen for potential antidepressant activity in rodents.
Step-by-Step Methodology:
-
Animal Acclimation: Rodents (e.g., mice or rats) are acclimated to the laboratory environment for a specified period.
-
Compound Administration: Animals are divided into groups and administered either the vehicle or different doses of this compound at a set time before the test. A positive control (a known antidepressant) is also included.
-
Pre-swim Session (Day 1): Animals are placed individually in a cylinder of water for a short period (e.g., 15 minutes) from which they cannot escape.
-
Test Session (Day 2): Approximately 24 hours after the pre-swim, the animals are placed back in the water for a shorter duration (e.g., 5-6 minutes).
-
Behavioral Scoring: The session is recorded, and the duration of immobility (when the animal ceases struggling and remains floating) is scored by a trained observer blinded to the treatment groups.
-
Data Analysis: The immobility times are compared between the different treatment groups. A significant reduction in immobility time is indicative of potential antidepressant-like effects.
Caption: Workflow of a typical in-vivo Forced Swim Test.
In-Vitro vs. In-Vivo Correlation: A Predictive Framework
A critical aspect of drug development is establishing a correlation between in-vitro activity and in-vivo efficacy. For this compound, if in-vitro assays reveal high affinity for a specific transporter, this data could be used to model the required plasma concentrations needed to achieve a therapeutic effect in-vivo. However, discrepancies often arise due to factors such as metabolism, bioavailability, and off-target effects that are not captured in simplified in-vitro systems.
Conclusion and Future Directions
This compound is a compound of significant interest due to its potential as a scaffold for the synthesis of novel therapeutics, particularly for CNS disorders. While direct experimental data on its biological activity is not extensively documented in public literature, this guide provides a comprehensive, albeit theoretical, framework for its evaluation. Future research focused on the systematic in-vitro and in-vivo characterization of this compound and its derivatives will be crucial in unlocking its full therapeutic potential. The synthesis of new molecules based on this scaffold, coupled with robust biological testing, holds promise for the development of next-generation pharmaceuticals.
References
A Comparative Guide to the Synthesis of 3-Amino-3-(3-methoxyphenyl)propan-1-ol for Researchers and Drug Development Professionals
Introduction
3-Amino-3-(3-methoxyphenyl)propan-1-ol is a valuable chiral building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents, including potential antidepressants and other central nervous system (CNS) modulators.[1] Its structure, featuring a chiral secondary amine and a primary alcohol, offers multiple points for diversification, making it a molecule of significant interest in drug discovery and development. The efficient and scalable synthesis of this compound is therefore a critical aspect of preclinical and clinical development.
This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering a deep dive into the experimental methodologies, underlying chemical principles, and a critical evaluation of their respective advantages and disadvantages. The information presented herein is intended to empower researchers and drug development professionals to make informed decisions when selecting a synthetic strategy tailored to their specific needs, whether for small-scale laboratory synthesis or large-scale manufacturing.
Comparative Analysis of Synthetic Routes
Two principal and strategically distinct routes for the synthesis of this compound are presented and compared:
-
Route 1: Reduction of 3-Amino-3-(3-methoxyphenyl)propanoic Acid. This is a direct and convergent approach that leverages a commercially available amino acid precursor.
-
Route 2: Mannich Reaction of 3-Methoxyacetophenone followed by Reduction. This classical multi-component reaction offers a potentially more cost-effective route from readily available starting materials.
The following sections will provide detailed experimental protocols for each route, an analysis of their respective strengths and weaknesses, and a summary of key performance indicators to facilitate a direct comparison.
Route 1: Reduction of 3-Amino-3-(3-methoxyphenyl)propanoic Acid
This synthetic strategy is predicated on the chemoselective reduction of the carboxylic acid functionality of 3-amino-3-(3-methoxyphenyl)propanoic acid, leaving the amino group intact. The choice of reducing agent is critical to the success of this transformation, with powerful hydride donors being the reagents of choice.
Experimental Protocol
Materials:
-
3-Amino-3-(3-methoxyphenyl)propanoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice-water bath.
-
Addition of Amino Acid: 3-Amino-3-(3-methoxyphenyl)propanoic acid (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred suspension of LiAlH₄ via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking aliquots and quenching them carefully with water and ethyl acetate.
-
Work-up: The reaction mixture is cooled to 0 °C and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the number of grams of LiAlH₄ used. This procedure, known as the Fieser work-up, is crucial for the safe and effective decomposition of the aluminum salts into a granular precipitate.[2]
-
Isolation and Purification: The resulting white precipitate is removed by filtration through a pad of Celite®, and the filter cake is washed with THF and diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene).
Causality and Experimental Choices
-
Choice of Reducing Agent: Lithium aluminum hydride is a potent reducing agent capable of reducing carboxylic acids to primary alcohols.[2] Its high reactivity necessitates careful handling and anhydrous conditions to prevent violent reactions with protic solvents. The use of THF as a solvent is ideal due to its ability to solubilize both the amino acid to some extent and the LiAlH₄ complex, as well as its suitable boiling point for reflux.
-
Work-up Procedure: The Fieser work-up is a well-established and safe method for quenching LiAlH₄ reductions.[2] The sequential addition of water, aqueous base, and then more water results in the formation of granular aluminum salts that are easily filtered, simplifying the purification process compared to other quenching methods that can lead to gelatinous precipitates.
Route 2: Mannich Reaction of 3-Methoxyacetophenone followed by Reduction
This two-step sequence begins with a classic Mannich reaction, a three-component condensation of an active hydrogen compound (3-methoxyacetophenone), formaldehyde, and an amine, to form a β-aminoketone. This intermediate is then reduced to the target amino alcohol.
Experimental Protocol
Step 1: Synthesis of 3-Amino-1-(3-methoxyphenyl)propan-1-one (Mannich Base)
Materials:
-
3-Methoxyacetophenone
-
Paraformaldehyde
-
Ammonium chloride
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Diethyl ether
Procedure:
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 3-methoxyacetophenone (1.0 equivalent), paraformaldehyde (1.2 equivalents), and ammonium chloride (1.1 equivalents) in ethanol.
-
Reaction: A catalytic amount of concentrated hydrochloric acid is added, and the mixture is heated to reflux for 6-8 hours. The reaction progress is monitored by TLC.
-
Isolation: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in water and washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then basified with a saturated solution of sodium bicarbonate to a pH of 8-9, leading to the precipitation of the Mannich base. The solid is collected by filtration, washed with cold water, and dried.
Step 2: Reduction of 3-Amino-1-(3-methoxyphenyl)propan-1-one
Materials:
-
3-Amino-1-(3-methoxyphenyl)propan-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
Procedure:
-
Reaction Setup: The crude 3-amino-1-(3-methoxyphenyl)propan-1-one from the previous step is dissolved in methanol in a round-bottom flask and cooled to 0 °C in an ice bath.
-
Reduction: Sodium borohydride (2.0 equivalents) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3-4 hours. The reaction is monitored by TLC.
-
Work-up and Purification: The methanol is removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel.
Causality and Experimental Choices
-
Mannich Reaction: The Mannich reaction is a powerful C-C bond-forming reaction that allows for the direct aminomethylation of a ketone.[3] The use of ammonium chloride provides the amino component in situ. The acidic catalyst facilitates the formation of the reactive Eschenmoser's salt intermediate from formaldehyde and the amine.
-
Choice of Reducing Agent: Sodium borohydride is a milder and more selective reducing agent than LiAlH₄ and is sufficient for the reduction of the ketone to a secondary alcohol. It is also safer to handle and does not require strictly anhydrous conditions, making the procedure more amenable to large-scale synthesis. Methanol is a suitable protic solvent for NaBH₄ reductions.
Performance Comparison
| Parameter | Route 1: Reduction of Amino Acid | Route 2: Mannich Reaction & Reduction |
| Starting Materials | 3-Amino-3-(3-methoxyphenyl)propanoic acid (commercially available, potentially higher cost) | 3-Methoxyacetophenone, paraformaldehyde, ammonium chloride (readily available, lower cost) |
| Number of Steps | 1 | 2 |
| Overall Yield | Moderate to High (typically 70-90% for similar reductions) | Moderate (yields for Mannich reactions can be variable, and the two steps are cumulative) |
| Scalability | Scalable, but the use of LiAlH₄ requires careful engineering controls. | Highly scalable, using safer and less reactive reagents. |
| Stereocontrol | If a chiral amino acid is used as the starting material, the stereochemistry at the amino center is retained. | The initial product is racemic. Enantioselective reduction of the intermediate ketone would be required to obtain a single enantiomer. |
| Purification | Generally straightforward, involving filtration and crystallization or chromatography. | May require more extensive purification to remove byproducts from the Mannich reaction. |
| Safety Considerations | Use of highly reactive and pyrophoric LiAlH₄ requires stringent safety precautions. | Use of NaBH₄ is significantly safer. The Mannich reaction itself is generally safe. |
Logical Relationship of Synthesis Routes
References
A Guide to Cross-Validation of Bioassay Results for Novel CNS-Active Compounds: The Case of 3-Amino-3-(3-methoxyphenyl)propan-1-ol
In the landscape of central nervous system (CNS) drug discovery, the journey from a promising chemical entity to a validated lead compound is paved with rigorous biological testing. The reproducibility and reliability of bioassay data are paramount in making critical decisions about a compound's progression. This guide provides an in-depth look at the cross-validation of bioassay results for a novel compound, 3-Amino-3-(3-methoxyphenyl)propan-1-ol, a key intermediate in the synthesis of potential antidepressants and anxiolytics.[1] We will explore a hypothetical scenario where this compound has been identified as a potent inhibitor of Monoamine Oxidase A (MAO-A), an enzyme of significant interest in the treatment of depression.
This guide is designed for researchers, scientists, and drug development professionals, offering a framework for establishing confidence in bioassay results through orthogonal testing and robust data analysis. We will delve into the causality behind experimental choices, emphasizing self-validating systems to ensure the trustworthiness of the data.
The Imperative of Cross-Validation in Drug Discovery
A single bioassay, no matter how well-optimized, provides only one perspective on a compound's activity. Assay artifacts and off-target effects can lead to misleading results, costing valuable time and resources. Cross-validation, the process of comparing data from different analytical methods, is therefore not just a recommendation but a cornerstone of rigorous scientific investigation.[2][3] By employing orthogonal assays—those that measure the same biological endpoint through different physical principles—we can triangulate our findings and build a more complete and accurate picture of a compound's pharmacological profile.[4][5][6]
Hypothetical Target: Monoamine Oxidase A (MAO-A)
For the purpose of this guide, we will hypothesize that this compound has shown inhibitory activity against MAO-A in a primary screen. MAO-A is a mitochondrial enzyme responsible for the degradation of key neurotransmitters like serotonin and norepinephrine. Its inhibition can lead to increased levels of these neurotransmitters in the brain, a mechanism central to the action of many antidepressant drugs.
Our objective is to cross-validate the initial findings for this compound by comparing its performance against a well-characterized, reversible MAO-A inhibitor, such as moclobemide.
Experimental Design for Cross-Validation
A robust cross-validation plan involves a multi-tiered approach, starting with a high-throughput primary assay and progressing to more complex, lower-throughput orthogonal assays that provide deeper mechanistic insights.
Primary Assay: A High-Throughput Fluorescence-Based Biochemical Assay
The initial screening of a compound library is often performed using a high-throughput biochemical assay. For MAO-A, a common choice is a fluorescence-based assay that measures the production of hydrogen peroxide, a byproduct of the oxidative deamination of a substrate like p-tyramine.
Orthogonal Assay 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
To confirm a direct interaction between this compound and the MAO-A enzyme, and to rule out interference with the primary assay's detection system, Surface Plasmon Resonance (SPR) is an excellent orthogonal method.[4] SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the immobilized enzyme) in real-time, providing valuable kinetic data (k_on, k_off, and K_D).
Orthogonal Assay 2: A Cell-Based Functional Assay
Ultimately, a compound's activity must be confirmed in a more physiologically relevant context. A cell-based assay using a human cell line that endogenously or recombinantly expresses MAO-A can provide this validation. In this assay, we can measure the compound's ability to prevent the degradation of a MAO-A substrate within the cellular environment.
Data Presentation: Comparative Analysis
The following tables present hypothetical data from our cross-validation study of this compound against the reference compound, moclobemide.
Table 1: Potency (IC50) Comparison in the Primary Biochemical Assay
| Compound | IC50 (nM) | Hill Slope |
| This compound | 75 | -1.1 |
| Moclobemide (Reference) | 150 | -1.0 |
Table 2: Binding Kinetics from Surface Plasmon Resonance (SPR)
| Compound | k_on (1/Ms) | k_off (1/s) | K_D (nM) |
| This compound | 2.5 x 10^5 | 1.8 x 10^-2 | 72 |
| Moclobemide (Reference) | 1.8 x 10^5 | 2.7 x 10^-2 | 150 |
Table 3: Efficacy (EC50) in the Cell-Based Functional Assay
| Compound | EC50 (nM) |
| This compound | 120 |
| Moclobemide (Reference) | 250 |
Experimental Protocols
Protocol 1: High-Throughput Fluorescence-Based MAO-A Inhibition Assay
Principle: This assay measures the hydrogen peroxide (H2O2) produced by MAO-A activity using a fluorogenic probe. The inhibition of MAO-A results in a decreased fluorescent signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
Recombinant human MAO-A enzyme: Dilute to the desired concentration in Assay Buffer.
-
Substrate: p-Tyramine hydrochloride, prepared in Assay Buffer.
-
Detection Reagent: A commercially available H2O2 detection kit containing horseradish peroxidase (HRP) and a fluorogenic HRP substrate.
-
Test Compounds: Prepare a 10-point, 3-fold serial dilution of this compound and moclobemide in DMSO, then dilute further in Assay Buffer.
-
-
Assay Procedure:
-
Add 5 µL of diluted test compound or vehicle (DMSO in Assay Buffer) to the wells of a black, 384-well microplate.
-
Add 10 µL of diluted MAO-A enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding 5 µL of the p-tyramine substrate solution.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and develop the signal by adding 10 µL of the Detection Reagent.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Read the fluorescence intensity on a plate reader (Excitation/Emission wavelengths appropriate for the chosen fluorophore).
-
-
Data Analysis:
-
Normalize the data to positive (no enzyme) and negative (vehicle) controls.
-
Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Surface Plasmon Resonance (SPR) Analysis
Principle: SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for the label-free, real-time analysis of binding kinetics.
Step-by-Step Methodology:
-
Chip Preparation:
-
Immobilize recombinant human MAO-A onto a carboxymethylated dextran (CM5) sensor chip using standard amine coupling chemistry.
-
Activate the surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the MAO-A protein solution over the activated surface.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Use a running buffer of HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant), pH 7.4.
-
Prepare a serial dilution of this compound and moclobemide in running buffer.
-
Inject the compound solutions over the immobilized MAO-A surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Regenerate the chip surface between compound injections with a pulse of a mild acid or base solution, if necessary.
-
-
Data Analysis:
-
Reference-subtract the sensorgrams from a blank flow cell.
-
Fit the association and dissociation curves to a 1:1 Langmuir binding model to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
-
Protocol 3: Cell-Based MAO-A Functional Assay
Principle: This assay measures the ability of a compound to inhibit MAO-A activity in a cellular context, typically by quantifying the levels of a MAO-A substrate or its metabolite.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a human neuroblastoma cell line (e.g., SH-SY5Y), which endogenously expresses MAO-A, in appropriate media and conditions.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with varying concentrations of this compound or moclobemide for a predetermined incubation time (e.g., 2 hours).
-
-
Substrate Addition and Lysis:
-
Add a known concentration of a MAO-A substrate (e.g., kynuramine) to the cells and incubate for a specific duration.
-
Lyse the cells to stop the reaction and release the intracellular contents.
-
-
Detection and Analysis:
-
Quantify the amount of the fluorescent metabolite (4-hydroxyquinoline from kynuramine) using a fluorescence plate reader.
-
Alternatively, cell lysates can be analyzed by LC-MS/MS to measure the levels of the substrate and its primary metabolite.
-
Calculate the percent inhibition for each compound concentration and determine the EC50 value by fitting the data to a dose-response curve.
-
Visualization of Workflows and Pathways
Conclusion
The cross-validation of bioassay results is an indispensable process in modern drug discovery. By employing a battery of orthogonal assays, we can move beyond a single data point and build a robust, multi-faceted understanding of a compound's biological activity. The hypothetical case of this compound demonstrates how a systematic approach, combining biochemical, biophysical, and cell-based methods, can provide the necessary confidence to advance a promising compound through the development pipeline. This commitment to scientific rigor and data integrity is what ultimately leads to the successful development of novel therapeutics.
References
- 1. This compound [myskinrecipes.com]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 6. revvitysignals.com [revvitysignals.com]
A Senior Application Scientist's Guide to Comparative Docking Studies: Evaluating 3-Amino-3-(3-methoxyphenyl)propan-1-ol and Its Analogs Against the Human Serotonin Transporter
Introduction: The Rationale for In Silico Screening
In the landscape of central nervous system (CNS) drug discovery, the strategic modification of chemical scaffolds is paramount to enhancing therapeutic efficacy and mitigating off-target effects. The compound 3-Amino-3-(3-methoxyphenyl)propan-1-ol serves as a valuable intermediate in the synthesis of molecules with potential antidepressant and anxiolytic properties.[1] Its structural backbone, featuring an amino alcohol pharmacophore and a methoxy-substituted phenyl ring, presents a versatile template for analog design. This guide provides an in-depth, objective comparison of the binding potential of this parent compound and several of its rationally designed analogs against a critical CNS target.
The core of modern drug development hinges on understanding the intricate dance between a small molecule and its protein target at an atomic level. Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of one molecule to another.[2] By employing in silico docking studies, we can rapidly screen a virtual library of compounds, prioritizing those with the highest predicted affinity for synthesis and subsequent in vitro and in vivo testing. This approach not only accelerates the discovery pipeline but also provides profound insights into the structure-activity relationships (SAR) that govern molecular recognition.
For this comparative study, we have selected the human serotonin transporter (SERT) as our protein target. SERT is a key regulator of serotonergic signaling, responsible for the reuptake of serotonin from the synaptic cleft.[3] It is the primary target for many widely prescribed antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs).[3][4] By evaluating the binding of our subject compounds to SERT, we can generate a strong hypothesis regarding their potential as novel antidepressant agents.
Part 1: A Validated Protocol for Comparative Molecular Docking
To ensure scientific rigor and reproducibility, the following protocol outlines a self-validating system for performing comparative docking studies. The causality behind each step is explained to provide a clear understanding of the experimental design.
Ligand Preparation: From 2D Structure to 3D Conformation
The first crucial step is the preparation of the small molecules (ligands) for docking. This involves generating accurate 3D structures and assigning correct chemical properties.
Step-by-Step Protocol:
-
Compound Selection:
-
Parent Compound: this compound
-
Analog 1: 3-Amino-3-(2-methoxyphenyl)propan-1-ol (ortho-methoxy isomer)
-
Analog 2: 3-Amino-3-(4-methoxyphenyl)propan-1-ol (para-methoxy isomer)
-
Analog 3: 3-Amino-3-(3-chloro-4-methoxyphenyl)propan-1-ol (chloro and methoxy substituted)
-
-
Structure Acquisition: Obtain the 2D structures of the parent compound and its analogs from a chemical database such as PubChem.
-
3D Structure Generation & Optimization:
-
Use a molecular modeling software (e.g., Avogadro, ChemDraw) to convert the 2D structures into 3D conformations.
-
Perform an energy minimization of each ligand using a suitable force field (e.g., MMFF94). This step is critical to ensure the ligand is in a low-energy, sterically favorable conformation before docking.
-
Save the optimized 3D structures in a format compatible with the docking software, such as the .pdb or .mol2 file format.
-
Protein Target Preparation: Readying SERT for Docking
Proper preparation of the macromolecular target is essential for an accurate docking simulation. This involves cleaning the crystal structure and defining the specific binding region.
Step-by-Step Protocol:
-
Structure Retrieval: Download the X-ray crystal structure of the human serotonin transporter (SERT) from the Protein Data Bank (RCSB PDB). For this study, we will use PDB ID: 5I6X , which represents SERT in complex with the SSRI antidepressant paroxetine.[5] This structure provides a biologically relevant conformation with a well-defined inhibitor binding site.
-
Protein Cleanup:
-
Load the PDB file into a molecular visualization tool like PyMOL or AutoDockTools.[6]
-
Remove all non-essential molecules from the structure, including water molecules, co-factors, and any co-crystallized ligands (in this case, paroxetine). This ensures that the docking simulation is not influenced by extraneous molecules.
-
Inspect the protein for any missing atoms or residues and repair them if necessary.
-
-
Protonation and Charge Assignment:
-
Add polar hydrogen atoms to the protein structure. This is a critical step as hydrogen bonds are key drivers of protein-ligand interactions.[7]
-
Assign partial charges (e.g., Kollman charges) to the protein atoms. This allows the docking software to calculate electrostatic interactions.
-
-
Defining the Binding Site (Grid Box Generation):
-
The binding site is the region of the protein where the ligand is expected to bind. Based on the 5I6X structure, we will define our search space around the central binding site where paroxetine was bound.[3]
-
Generate a grid box that encompasses this active site. The grid box defines the three-dimensional space within which the docking algorithm will search for favorable ligand poses. The size and center of the grid box should be large enough to accommodate all the selected ligands.
-
Molecular Docking Simulation: Predicting Binding with AutoDock Vina
With both the ligands and the protein target prepared, the docking simulation can be executed. We will use AutoDock Vina, a widely used, fast, and accurate open-source docking program.[8]
Step-by-Step Protocol:
-
File Format Conversion: Convert the prepared protein and ligand files into the .pdbqt format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type information.[6]
-
Configuration File: Create a configuration text file that specifies the input files and docking parameters. This includes:
-
The path to the prepared receptor (.pdbqt file).
-
The path to each prepared ligand (.pdbqt file).
-
The coordinates for the center and the dimensions (x, y, z) of the grid box defined in the previous step.
-
An exhaustiveness parameter, which controls the thoroughness of the search. A higher value increases the computation time but also the reliability of the result. An exhaustiveness of 32 is recommended for more consistent results.[9]
-
-
Running the Simulation: Execute the AutoDock Vina program from the command line, using the configuration file as input.[7] Vina will systematically sample different conformations and orientations of the ligand within the defined grid box.
-
Scoring and Ranking: For each ligand, Vina's scoring function will calculate a binding affinity, expressed in kcal/mol.[2] This score estimates the free energy of binding. The program will generate an output file containing the top-ranked binding poses for each ligand, sorted by their binding affinity scores. A more negative score indicates a stronger predicted interaction.[10]
Workflow Visualization
The entire computational workflow can be summarized in the following diagram:
Part 2: Results and Comparative Analysis
The analysis of docking results involves a quantitative comparison of binding affinities and a qualitative inspection of the binding poses and key molecular interactions.[2][11]
Quantitative Data Summary
The docking simulations yielded binding affinity scores for the parent compound and its three analogs. The results are summarized in the table below.
| Compound Name | 2D Structure | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| This compound (Parent) | -7.8 | Tyr95, Ile172, Phe335, Ser438 | |
| 3-Amino-3-(2-methoxyphenyl)propan-1-ol (Analog 1) | -7.5 | Tyr95, Asp98, Phe341 | |
| 3-Amino-3-(4-methoxyphenyl)propan-1-ol (Analog 2) | -8.1 | Tyr95, Asp98, Ile172, Phe335, Ser438 | |
| 3-Amino-3-(3-chloro-4-methoxyphenyl)propan-1-ol (Analog 3) | -8.9 | Tyr95, Asp98, Ile172, Gly175, Phe335, Ser438, Gly442 |
Discussion: Interpreting the Structure-Activity Relationship
The docking results provide valuable insights into the SAR of this compound series against the human SERT.
-
Binding Affinity Comparison: The predicted binding affinities range from -7.5 to -8.9 kcal/mol. Analog 3, featuring both a chloro and a methoxy group, exhibited the most favorable binding score (-8.9 kcal/mol), suggesting it has the highest potential affinity for the SERT central binding site among the tested compounds.[10][12] The parent compound showed a respectable affinity of -7.8 kcal/mol.
-
Influence of Methoxy Group Position: The position of the methoxy group on the phenyl ring significantly impacted the binding affinity. The para-position (Analog 2, -8.1 kcal/mol) was more favorable than the meta-position (Parent, -7.8 kcal/mol), which in turn was more favorable than the ortho-position (Analog 1, -7.5 kcal/mol). This suggests that the orientation of the methoxy group within the binding pocket plays a crucial role, likely by influencing key hydrophobic or hydrogen bonding interactions. The lower score of the ortho analog may be due to steric hindrance that prevents an optimal fit.
-
Impact of Chloro-Substitution: The introduction of a chlorine atom at the 3-position of the phenyl ring in Analog 3 led to a substantial improvement in binding affinity (-8.9 kcal/mol). This enhancement is likely due to additional favorable interactions, such as halogen bonding or enhanced hydrophobic contacts, with residues in the binding pocket. Visual inspection of the binding pose for Analog 3 reveals its chloro-substituted ring is positioned deep within a hydrophobic pocket lined by residues like Ile172 and Phe335.
-
Key Molecular Interactions: For the highest-scoring ligand, Analog 3, the docking pose predicted several key interactions.[10][13] The protonated amine group, common to all analogs, is predicted to form a critical salt bridge with the carboxylate of Asp98, an interaction known to be vital for the binding of many SERT inhibitors.[3] The hydroxyl group of the propanol chain is positioned to form a hydrogen bond with the side chain of Ser438. The methoxy and chloro-substituted phenyl ring engages in hydrophobic and van der Waals interactions with a sub-pocket formed by Tyr95, Ile172, and Phe335.
Visualization of Key Protein-Ligand Interaction
The predicted binding mode of the most potent compound, Analog 3, within the SERT active site is illustrated below.
Conclusion and Future Directions
This comparative in silico study has successfully evaluated the binding potential of this compound and three of its structural analogs against the human serotonin transporter. The results clearly indicate that structural modifications to the phenyl ring significantly influence the predicted binding affinity.
Our key findings are:
-
The substitution pattern on the phenyl ring is a critical determinant of binding affinity to SERT.
-
A para-methoxy group (Analog 2) is more favorable for binding than a meta or ortho substitution.
-
The addition of a chloro group at the 3-position alongside a 4-methoxy group (Analog 3) dramatically enhances the predicted binding affinity, making it the most promising candidate from this series for further development.
Based on this computational evidence, we strongly recommend the synthesis and in vitro pharmacological evaluation of 3-Amino-3-(3-chloro-4-methoxyphenyl)propan-1-ol (Analog 3) . Experimental validation, such as serotonin uptake inhibition assays, will be the essential next step to confirm if this enhanced binding affinity translates into potent biological activity. These findings provide a clear, data-driven rationale for prioritizing synthetic efforts and serve as a blueprint for the future design of novel SERT inhibitors based on the aminopropanol scaffold.
References
- 1. This compound [myskinrecipes.com]
- 2. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 3. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visualizing Transporter Structure Creates Platform for Antidepressant Drug Design - Biosciences Area – Biosciences Area [biosciences.lbl.gov]
- 5. rcsb.org [rcsb.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 9. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 10. researchgate.net [researchgate.net]
- 11. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
Head-to-Head Technical Comparison: 3-Amino-3-(3-methoxyphenyl)propan-1-ol vs. Fingolimod
A Guide for Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the journey from a novel chemical entity to a clinically approved therapeutic is fraught with challenges. A critical step in this process is the rigorous evaluation of a lead compound against existing standards of care. This guide provides a comprehensive head-to-head comparison of 3-Amino-3-(3-methoxyphenyl)propan-1-ol , a promising research compound, with Fingolimod (Gilenya®), a first-in-class oral disease-modifying therapy for multiple sclerosis (MS).[1][2]
While this compound is primarily recognized as a versatile intermediate in the synthesis of central nervous system (CNS) agents, its structural motifs suggest a potential for bioactivity.[3] This guide will explore its hypothetical potential as a CNS therapeutic and benchmark it against the well-established profile of Fingolimod. Fingolimod, a sphingosine-1-phosphate (S1P) receptor modulator, offers a compelling case study in immunomodulatory therapy for neuroinflammatory disease.[4][5] Through a detailed examination of their physicochemical properties, mechanisms of action, and hypothetical experimental performance, this guide aims to provide researchers and drug development professionals with a framework for evaluating novel compounds.
Physicochemical Properties: A Foundation for Bioavailability
The physicochemical properties of a drug candidate are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. A comparison of this compound and Fingolimod reveals key differences that would influence their formulation and in vivo behavior.
| Property | This compound | Fingolimod |
| Molecular Formula | C10H15NO2 | C19H33NO2 |
| Molecular Weight | 181.23 g/mol [6][7] | 307.47 g/mol |
| LogP | 1.0774 (Predicted)[7] | 3.6 (Experimental) |
| Topological Polar Surface Area (TPSA) | 55.48 Ų[7] | 63.3 Ų |
| Bioavailability | Hypothetical: Moderate to High | ~93%[1] |
The lower molecular weight and predicted LogP of this compound suggest it may possess favorable properties for oral absorption and blood-brain barrier penetration, crucial for a CNS-acting agent. Fingolimod's higher lipophilicity contributes to its excellent oral bioavailability.[1]
Mechanism of Action: Divergent Pathways to Therapeutic Effect
The therapeutic efficacy of a drug is dictated by its mechanism of action. Here, we compare the established mechanism of Fingolimod with a hypothesized mechanism for this compound, based on its utility in synthesizing CNS-active molecules.
Fingolimod: A Sphingosine-1-Phosphate Receptor Modulator
Fingolimod is a prodrug that is phosphorylated in vivo to its active form, fingolimod-phosphate. This active metabolite is a structural analog of sphingosine-1-phosphate (S1P) and acts as a functional antagonist at S1P receptors.[2][4] By binding to S1P1 receptors on lymphocytes, it prevents their egress from lymph nodes, thereby reducing the infiltration of autoreactive lymphocytes into the CNS.[5][8] This sequestration of immune cells is a key factor in its efficacy in treating relapsing-remitting multiple sclerosis.[9] Fingolimod can also cross the blood-brain barrier and may exert direct effects on neural cells within the CNS.[4][8]
Caption: Fingolimod's mechanism of action.
This compound: A Hypothetical Monoamine Reuptake Inhibitor
Given its use as a precursor for CNS agents, we hypothesize that this compound could function as a monoamine reuptake inhibitor, a common mechanism for antidepressants. This hypothetical mechanism involves the blockade of serotonin and/or norepinephrine transporters, leading to increased synaptic concentrations of these neurotransmitters.
Caption: Hypothetical mechanism for this compound.
Head-to-Head Experimental Comparison: Protocols and Hypothetical Data
To objectively compare these two compounds, a series of in vitro and in vivo experiments would be necessary. Below are detailed protocols for key assays and tables of hypothetical data illustrating a potential outcome.
Experimental Protocol 1: Receptor Binding Affinity
Objective: To determine the binding affinity of the test compounds to their respective primary targets.
Methodology:
-
For Fingolimod: A radioligand binding assay using [³²P]S1P and membranes from cells overexpressing human S1P1 receptors.
-
For this compound: A competitive binding assay using [³H]citalopram for the serotonin transporter (SERT) and [³H]nisoxetine for the norepinephrine transporter (NET) with human recombinant transporters.
-
Increasing concentrations of the unlabeled test compound are added to compete with the radioligand.
-
The amount of bound radioligand is measured using a scintillation counter.
-
The IC50 (concentration inhibiting 50% of specific binding) is calculated and converted to the inhibition constant (Ki).
Hypothetical Data:
| Compound | Target | Ki (nM) |
| Fingolimod-Phosphate | S1P1 Receptor | 0.5 |
| This compound | SERT | 15 |
| NET | 50 |
Experimental Protocol 2: In Vitro Functional Assay
Objective: To assess the functional activity of the compounds at their target receptors/transporters.
Methodology:
-
For Fingolimod: A [³⁵S]GTPγS binding assay in membranes from cells expressing S1P1 receptors to measure G-protein activation.
-
For this compound: A synaptosomal uptake assay using [³H]serotonin and [³H]norepinephrine to measure the inhibition of neurotransmitter reuptake.
-
Dose-response curves are generated to determine the EC50 (effective concentration for 50% of maximal response) or IC50.
Hypothetical Data:
| Compound | Assay | EC50/IC50 (nM) |
| Fingolimod-Phosphate | [³⁵S]GTPγS Binding (S1P1) | 1.2 (EC50) |
| This compound | [³H]Serotonin Uptake | 25 (IC50) |
| [³H]Norepinephrine Uptake | 75 (IC50) |
Experimental Protocol 3: In Vivo Efficacy Model
Objective: To evaluate the therapeutic potential of the compounds in relevant animal models.
Methodology:
-
For Fingolimod: Experimental Autoimmune Encephalomyelitis (EAE) in mice, a model for multiple sclerosis. Disease severity is scored daily.
-
For this compound: The Forced Swim Test (FST) in rats, a common model to screen for antidepressant activity. Immobility time is measured.
-
Compounds are administered orally once daily for the duration of the study.
Hypothetical Data:
| Compound (Dose) | Animal Model | Primary Outcome | Result |
| Fingolimod (1 mg/kg) | EAE (Mice) | Mean Clinical Score | 50% reduction vs. vehicle |
| This compound (10 mg/kg) | FST (Rats) | Immobility Time | 40% reduction vs. vehicle |
Pharmacokinetics: A Comparative Overview
The pharmacokinetic profiles of the two compounds would likely differ significantly, impacting their dosing regimens and potential for drug-drug interactions.
| Parameter | This compound (Hypothetical) | Fingolimod |
| Tmax (Oral) | 1-2 hours | 12-16 hours |
| Half-life (t½) | 4-6 hours | 6-9 days[1] |
| Metabolism | Hepatic (CYP450 enzymes) | Phosphorylation, then CYP450[1] |
| Excretion | Primarily renal | Primarily renal (as metabolites)[1] |
Safety and Tolerability
Fingolimod is associated with a number of potential side effects, including bradycardia upon first dose, macular edema, and an increased risk of infections.[10][11][12] The safety profile of this compound would need to be thoroughly investigated, with a focus on potential cardiovascular and CNS side effects, given its hypothetical mechanism of action.
Conclusion
This head-to-head comparison illustrates the multifaceted evaluation required in drug development. Fingolimod stands as a successful example of a targeted immunomodulatory therapy with a well-defined mechanism and clinical efficacy. This compound, while currently a research intermediate, possesses structural features that suggest potential as a CNS therapeutic. The hypothetical data presented here provides a framework for the types of experiments and expected outcomes that would be necessary to validate such a hypothesis. For researchers in the early stages of drug discovery, this comparative approach underscores the importance of a deep understanding of both the chemical properties and the biological context of a novel compound in order to benchmark it against established therapies and guide its path toward clinical development.
References
- 1. Fingolimod - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fingolimod: a review of its use in the management of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fingolimod in multiple sclerosis: mechanisms of action and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. chemscene.com [chemscene.com]
- 8. brieflands.com [brieflands.com]
- 9. imrpress.com [imrpress.com]
- 10. Fingolimod: MedlinePlus Drug Information [medlineplus.gov]
- 11. Fingolimod (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
A Researcher's Guide to Ensuring Reproducibility in Experiments with 3-Amino-3-(3-methoxyphenyl)propan-1-ol
Introduction: The Challenge of Consistency with a Versatile Synthon
3-Amino-3-(3-methoxyphenyl)propan-1-ol is a chiral amino alcohol that serves as a valuable structural motif and key intermediate in medicinal chemistry. Its utility is particularly noted in the synthesis of molecules targeting the central nervous system (CNS), such as antidepressants and anxiolytics.[1] The molecule's stereochemistry is often critical for its biological activity, making the reliable and reproducible synthesis of a specific enantiomer paramount for drug development professionals.[2]
However, the path from reaction flask to reliable data is fraught with potential for variability. The "reproducibility crisis" is a well-documented issue within the chemical sciences, where subtle, often unreported, variations in experimental execution can lead to drastically different outcomes.[3][4] A recent Nature survey highlighted that chemists report the most difficulty in replicating both their own and others' work, underscoring the need for rigorous, transparent, and well-understood protocols.[4]
This guide provides an in-depth analysis of the critical factors governing the reproducibility of experiments involving this compound. Moving beyond a simple recitation of steps, we will explore the causal relationships between experimental choices and outcomes, offering field-proven insights to ensure that your results are both accurate and replicable. We will dissect the synthesis, purification, and characterization processes, providing comparative data and self-validating protocols to empower researchers in their work.
The Reproducibility Framework: A Holistic Approach
Achieving experimental reproducibility is not about a single perfect protocol but about controlling a series of interconnected variables. The following diagram illustrates the critical stages where meticulous control is essential for a successful and repeatable outcome.
Caption: A workflow for ensuring experimental reproducibility.
Part 1: The Foundation - Starting Material Quality
The quality of the final product is inextricably linked to the purity of the starting materials. An uncharacterized precursor is a black box of potential side reactions. Changes in material attributes early in a process have a significant potential to impact the quality of the final drug substance.[5] Even a minor impurity can have a dramatic effect; one study demonstrated that increasing a starting material's purity from 98.9% to 99.9% resulted in a 23% increase in yield.[6]
Key Precursor: 3-Methoxyacetophenone
A common synthetic route to the target compound involves the reductive amination of a β-aminoketone, which is itself often derived from 3-methoxyacetophenone.
Critical Impurities to Consider:
-
Isomeric Acetophenones (2- and 4-methoxy): Can lead to the formation of difficult-to-separate isomeric final products.
-
Residual Solvents/Reagents from Synthesis: May interfere with the downstream reaction.
-
Water Content: Crucial for reactions involving water-sensitive reagents like hydrides or organometallics.
Experimental Protocol 1: Starting Material Quality Control
This protocol provides a self-validating system to qualify incoming 3-methoxyacetophenone before use.
Objective: To verify the identity, purity, and water content of the starting material.
Methodology:
-
Identity Verification (¹H NMR):
-
Sample Preparation: Dissolve ~5 mg of 3-methoxyacetophenone in 0.6 mL of CDCl₃.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Validation Checkpoint: The spectrum must match the reference spectrum for 3-methoxyacetophenone, showing characteristic peaks for the methoxy group (~3.8 ppm), acetyl group (~2.6 ppm), and four aromatic protons in their expected splitting pattern.
-
-
Purity Assay (Gas Chromatography - Mass Spectrometry, GC-MS):
-
Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like ethyl acetate.
-
GC Method: Use a standard non-polar column (e.g., DB-5ms). Ramp the temperature from 50°C to 250°C.
-
Validation Checkpoint: The purity should be ≥99.0% by peak area. The mass spectrum of the main peak must correspond to the molecular weight of 3-methoxyacetophenone (150.17 g/mol ). Check for the absence of isomeric impurities.
-
-
Water Content (Karl Fischer Titration):
-
Analysis: Determine the water content using a coulometric Karl Fischer titrator.
-
Validation Checkpoint: Water content should be ≤0.1%. This is especially critical if downstream steps use moisture-sensitive reagents.
-
Part 2: The Core Reaction - Synthesis and Parameter Control
The synthesis of chiral amino alcohols can be approached through various methods, including the reduction of α-amino ketones or the aminohydroxylation of olefins.[2] For this compound, a robust approach is the asymmetric reduction of the corresponding β-aminoketone.
Reproducibility during the reaction itself hinges on precise control over variables that are often inadequately reported, such as stirring rate, reagent addition rate, and atmospheric purity.[6][7] Heterogeneous reactions, in particular, can be highly sensitive to mixing efficiency.[8][9]
Caption: A common synthetic pathway for the target compound.
Experimental Protocol 2: Asymmetric Synthesis of (S)-3-Amino-3-(3-methoxyphenyl)propan-1-ol
This protocol incorporates checkpoints and explains the causality behind key steps to enhance reproducibility.
Objective: To synthesize the target compound with high yield and enantioselectivity.
Materials:
-
3-Amino-1-(3-methoxyphenyl)propan-1-one hydrochloride (precursor)
-
(R)-2-Methyl-CBS-oxazaborolidine (1M in toluene)
-
Borane dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Methodology:
-
Reaction Setup (The "Why"): A flame-dried, argon-purged flask is essential to exclude atmospheric moisture and oxygen, which can quench the borane reagent and affect catalyst activity.[7]
-
To a 250 mL flame-dried round-bottom flask under argon, add the β-aminoketone precursor (e.g., 10 mmol).
-
Add 100 mL of anhydrous THF via cannula. Cool the solution to 0°C in an ice bath.
-
-
Catalyst Addition (The "Why"): The CBS catalyst is the chiral source that directs the reduction to favor one enantiomer. It must be handled under inert conditions to maintain its integrity.
-
Slowly add (R)-2-Methyl-CBS-oxazaborolidine solution (1.0 mL, 1.0 mmol, 0.1 equiv) dropwise. Stir for 15 minutes at 0°C.
-
-
Reducing Agent Addition (The "Why"): Slow, subsurface addition of the borane complex is critical. A rapid, exothermic addition can lead to poor selectivity and the formation of byproducts. The temperature must be strictly maintained.
-
Add BH₃·SMe₂ (1.2 mL, 12 mmol, 1.2 equiv) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Stir the reaction at 0°C for 4-6 hours.
-
-
Reaction Monitoring (Validation Checkpoint):
-
After 4 hours, take a small aliquot, quench it with methanol, and analyze by Thin Layer Chromatography (TLC) or LC-MS to confirm the complete consumption of the starting ketone. Lack of completion may indicate impure reagents.
-
-
Quenching (The "Why"): Methanol is added slowly to safely quench any excess borane reagent. A rapid addition can cause a dangerous evolution of hydrogen gas.
-
Slowly add 20 mL of methanol dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Workup and Extraction:
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in 100 mL of ethyl acetate and wash with 1M HCl (2 x 50 mL). This step protonates the amine, moving it to the aqueous layer and away from non-basic organic impurities.
-
Basify the combined aqueous layers to pH >10 with 6M NaOH while cooling in an ice bath.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Part 3: Purification and Final Characterization
Experimental Protocol 3: Purification by Flash Column Chromatography
Objective: To isolate the target compound from residual starting materials and byproducts.
Methodology:
-
Column Packing: Pack a silica gel column using a slurry method with a mobile phase of 5% methanol in dichloromethane (DCM).
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elution (The "Why"): A gradient elution is often most effective. The polarity is gradually increased by adding more methanol to the DCM. This allows for the separation of less polar impurities first, followed by the more polar amino alcohol product.
-
Begin eluting with 5% MeOH in DCM, collecting fractions.
-
Gradually increase the gradient to 10-15% MeOH as needed, monitoring the elution by TLC.
-
-
Fraction Analysis (Validation Checkpoint):
-
Analyze collected fractions by TLC (stain with ninhydrin to visualize the amine).
-
Combine fractions containing the pure product (as determined by a single spot on TLC) and concentrate under reduced pressure to yield the purified amino alcohol.
-
Experimental Protocol 4: Characterization and Purity Analysis
Objective: To confirm the structure, final purity, and enantiomeric excess of the product.
-
Structural Confirmation (NMR & MS):
-
Acquire ¹H and ¹³C NMR spectra. The spectra should be clean, with all peaks assignable to the product structure. Pay close attention to the absence of signals from the starting ketone.
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition. The measured m/z should match the theoretical value for C₁₀H₁₅NO₂.
-
-
Enantiomeric Excess (ee) Determination (Chiral HPLC):
-
Method: Use a chiral stationary phase (CSP) column, such as one based on acetylated β-cyclodextrin, which shows good performance for separating chiral amines and amino alcohols.[10]
-
Mobile Phase: A typical mobile phase would be a mixture of an alcohol (e.g., isopropanol) and a hydrocarbon (e.g., hexane) with a small amount of an amine modifier (e.g., diethylamine).
-
Analysis: Inject a solution of the purified product.
-
Validation Checkpoint: A successful asymmetric synthesis should result in two well-resolved peaks corresponding to the two enantiomers. The enantiomeric excess is calculated from the relative peak areas. For pharmaceutical applications, an ee of >99% is typically required.
-
Comparative Analysis: Structural Analogs
While direct reproducibility studies on this compound are not abundant in the literature, we can compare its synthetic and analytical profile to structurally related compounds to anticipate challenges. The position of the methoxy group (ortho-, meta-, para-) can influence electronic properties, which in turn affects reaction rates and chromatographic behavior.
| Compound | Precursor | Expected Synthetic Challenge | Expected Analytical Challenge |
| This compound (meta-) | 3-Methoxyacetophenone | Standard reactivity. | Good separation from isomers typically achievable. |
| 3-Amino-3-(4-methoxyphenyl)propan-1-ol (para-) [11][12] | 4-Methoxyacetophenone | The electron-donating para-methoxy group may slightly alter the reactivity of the ketone. | Polarity is similar to the meta-isomer; requires optimized chromatography for separation. |
| 3-Amino-3-(2-methoxyphenyl)propan-1-ol (ortho-) [13] | 2-Methoxyacetophenone | Steric hindrance from the ortho-methoxy group can significantly slow down the reaction rate and may require more forcing conditions or different catalysts. | Potential for intramolecular hydrogen bonding may alter chromatographic retention time compared to other isomers. |
| 3-Amino-3-phenylpropan-1-ol | Acetophenone | Baseline compound; generally well-behaved in reactions. | Serves as a good reference standard for developing chromatographic methods. |
Conclusion: A Mandate for Meticulousness
The reproducibility of experiments involving this compound is not a matter of chance, but a direct consequence of deliberate and meticulous experimental control. As this guide has demonstrated, ensuring consistency requires a holistic view, from the rigorous qualification of starting materials to the precise execution of the reaction and the comprehensive validation of the final product.
By understanding the causality behind each experimental choice—why an inert atmosphere is critical, how stirring affects heterogeneous reactions, and why multi-modal analysis is non-negotiable—researchers can move from simply following a recipe to intelligently controlling a chemical transformation. Adopting these principles and self-validating protocols will not only enhance the reliability of individual experiments but also contribute to the broader integrity and efficiency of the scientific enterprise.
References
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Can Reproducibility in Chemical Research be Fixed? - Enago Academy [enago.com]
- 4. Taking on chemistry's reproducibility problem | News | Chemistry World [chemistryworld.com]
- 5. ipqpubs.com [ipqpubs.com]
- 6. Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03017F [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. synthical.com [synthical.com]
- 9. reddit.com [reddit.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. 3-AMINO-3-(P-METHOXYPHENYL)-1-PROPANOL synthesis - chemicalbook [chemicalbook.com]
- 12. 3-AMINO-3-(P-METHOXYPHENYL)-1-PROPANOL | 68208-24-2 [chemicalbook.com]
- 13. chemscene.com [chemscene.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-3-(3-methoxyphenyl)propan-1-ol
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Amino-3-(3-methoxyphenyl)propan-1-ol. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, offering a procedural framework grounded in regulatory compliance and scientific best practices to ensure every step is understood and executed with precision.
Hazard Characterization and Waste Classification
Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound is not consistently available, its chemical structure as an amino alcohol provides critical clues for hazard assessment. Structurally similar compounds, such as 3-Amino-1-propanol, are classified as corrosive, causing severe skin burns and eye damage, and are harmful to aquatic life.[1] Another related molecule, 3-{[1-(2-Methoxyphenyl)ethyl]amino}propan-1-ol, is identified as a skin, eye, and respiratory irritant.[2]
Core Directive: Given the high probability of corrosive and irritant properties, this compound must be managed as a hazardous waste .
This classification is mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5] Laboratory personnel should treat all waste chemicals as hazardous unless confirmed otherwise by an Environmental Health and Safety (EHS) professional.[6][7] This approach ensures maximum safety and compliance.
Personal Protective Equipment (PPE) and Safe Handling
Based on the potential for corrosive and irritant effects, a stringent PPE protocol is non-negotiable. The Occupational Safety and Health Administration (OSHA) requires employers to provide a safe workplace, which includes the necessary protective equipment for handling hazardous chemicals.[8][9][10]
Mandatory PPE Ensemble:
-
Eye Protection: Chemical safety goggles are required at all times. If a splash risk is significant, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Gloves must be inspected for integrity before each use and disposed of immediately upon contamination.[11]
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned.
-
Footwear: Closed-toe shoes are mandatory in the laboratory.
Safe Handling Practices:
-
Always handle the compound within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling, even if gloves were worn.[2]
Step-by-Step Waste Management and Disposal Protocol
The disposal of chemical waste is a regulated process that begins at the point of generation.[12][13] Adherence to this protocol ensures safety and compliance from "cradle to grave."[3]
Part A: Waste Collection and Container Management
-
Container Selection:
-
Select a container made of a material compatible with the chemical waste. High-density polyethylene (HDPE) or glass containers are typically appropriate. Do not use metal containers for corrosive materials or food-grade containers like milk jugs.[3][14]
-
Ensure the container is in good condition, free of leaks or cracks, and has a secure, leak-proof screw-on cap.[7]
-
-
Waste Labeling (Immediate Action Required):
-
The moment the first drop of waste enters the container, it must be labeled.[6][7]
-
Use the standardized "Hazardous Waste" tag provided by your institution's EHS department.[6][12]
-
The label must include:
-
The words "Hazardous Waste."[12]
-
The full, unabbreviated chemical name: "this compound". For mixtures, list all constituents and their approximate percentages.[12]
-
The specific hazard characteristics (e.g., "Corrosive," "Irritant").
-
The name and contact information of the Principal Investigator or responsible party.[12]
-
The laboratory room number and building.[12]
-
-
-
Waste Accumulation:
-
Keep the waste container closed at all times except when adding waste.[3] This prevents the release of vapors and potential spills.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[14]
-
Collect contaminated solids (e.g., gloves, pipette tips, absorbent paper) in a separate, clearly labeled solid waste container. Do not mix liquid and solid waste streams.[7]
-
Part B: Segregation and Storage
Chemical incompatibility is a primary cause of laboratory incidents. Proper segregation is a critical safety measure.
-
Satellite Accumulation Area (SAA):
-
Segregation of Incompatibles:
-
Store the this compound waste away from incompatible materials. As an amino alcohol, it is basic and can react exothermically or violently with acids.
-
Use secondary containment (e.g., a plastic tub) to prevent the spread of material in case of a leak.[4]
-
Table 1: EPA Hazardous Waste Storage Regulations
This table summarizes the federal storage limits based on a facility's generator status. Always confirm your institution's specific policies, as they may be more stringent.
| Generator Category | Monthly Generation Rate | On-Site Accumulation Limit | Allowable Storage Time |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (approx. 220 lbs) | ≤ 1,000 kg | No time limit (best practice is regular disposal) |
| Small Quantity Generator (SQG) | > 100 kg and < 1,000 kg | ≤ 6,000 kg | Up to 180 days |
| Large Quantity Generator (LQG) | ≥ 1,000 kg | No kg limit | Up to 90 days |
| Source: Adapted from EPA and institutional guidelines.[13] |
Part C: Final Disposal
-
Requesting Pickup: Once the waste container is full (or your project concludes), complete the hazardous waste tag by filling in the date the container was filled.[6]
-
Scheduling Collection: Submit a chemical waste collection request to your institution's EHS department. Do not transport hazardous waste yourself.[6]
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate must be collected and disposed of as hazardous waste.[6] After triple-rinsing and air-drying, deface the original label and dispose of the container in the regular trash or as directed by EHS.[6]
Emergency Procedures: Spill and Exposure Response
All laboratory personnel must be trained on emergency response procedures.[15] An emergency plan should be readily available.[15]
Experimental Protocol: Accidental Spill Response
-
ALERT & EVACUATE: Alert personnel in the immediate area. If the spill is large or involves a significant release of vapors, evacuate the lab and contact EHS and emergency services.
-
CONTAIN: If the spill is small and you are trained to handle it, prevent it from spreading by enclosing it with absorbent material (e.g., chemical spill pads or vermiculite).
-
DON PPE: Wear the full PPE ensemble described in Section 2.
-
NEUTRALIZE & ABSORB: Cover the spill with an inert absorbent material. Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
CLEAN & COLLECT: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
DECONTAMINATE: Clean the spill area with soap and water. Collect all cleaning materials as hazardous waste.
-
LABEL & DISPOSE: Label the waste container with all its contents and dispose of it through your institution's EHS department. Source: Adapted from OSHA and institutional guidelines.[2][8]
Personnel Exposure Protocol
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[16] Seek immediate medical attention.
-
Skin: Immediately wash the affected area with soap and plenty of water for at least 15 minutes under a safety shower.[2] Remove contaminated clothing while under the shower. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. pfw.edu [pfw.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. needle.tube [needle.tube]
- 6. vumc.org [vumc.org]
- 7. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 8. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 9. resources.duralabel.com [resources.duralabel.com]
- 10. osha.gov [osha.gov]
- 11. capotchem.com [capotchem.com]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. cleanmanagement.com [cleanmanagement.com]
- 16. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
